N-Tosylbenzamide
Description
The exact mass of the compound Benzamide, N-[(4-methylphenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(17,18)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFNRQZMRIAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064527 | |
| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-74-0 | |
| Record name | N-Tosylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-((4-methylphenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6971-74-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(p-tolyl)sulphonyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Tosylbenzamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Acylsulfonamide Scaffold
N-Tosylbenzamide, identified by its CAS number 6971-74-0 and IUPAC name N-[(4-methylphenyl)sulfonyl]benzamide, represents a key chemical entity embodying the N-acylsulfonamide functional group. This structural motif is of considerable interest in medicinal chemistry, serving as a cornerstone in the design of a wide array of biologically active molecules. The inherent properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, combined with the diverse chemistry of the benzoyl moiety, create a versatile scaffold for therapeutic agent development. This guide provides a comprehensive overview of this compound, detailing its synthesis, structural characteristics, and the therapeutic potential suggested by the extensive bioactivity of related compounds.
Chemical Identity and Properties
A clear definition of the subject molecule is foundational for any technical discussion. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 6971-74-0 |
| IUPAC Name | N-[(4-methylphenyl)sulfonyl]benzamide |
| Synonyms | N-Benzoyl-4-methylbenzenesulfonamide, N-(p-tolylsulfonyl)benzamide |
| Molecular Formula | C₁₄H₁₃NO₃S |
| Molecular Weight | 275.32 g/mol |
| Appearance | White to off-white solid |
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is a critical first step for any research or development application. A well-established method involves the reaction of benzoic acid and 4-methylbenzenesulfonamide in the presence of a dehydrating agent such as phosphorus oxychloride.[1]
Experimental Protocol
Materials:
-
Benzoic acid
-
4-methylbenzenesulfonamide
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dilute hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
Procedure: [1]
-
A mixture of benzoic acid, 4-methylbenzenesulfonamide, and phosphorus oxychloride is heated under reflux on a water bath for 5 hours. The phosphorus oxychloride acts as a dehydrating agent, facilitating the formation of the amide bond.
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then carefully poured into ice-cold water to quench the reaction and precipitate the crude product.
-
The resulting solid, this compound, is collected by filtration and washed thoroughly with water to remove any water-soluble impurities.
-
The crude product is then dissolved in a sodium bicarbonate solution to separate it from any unreacted acidic starting materials.
-
The filtered solution is subsequently acidified with dilute hydrochloric acid to re-precipitate the purified this compound.
-
The purified product is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent such as ethanol to obtain a product with a constant melting point.
Caption: Workflow for the synthesis of this compound.
Structural Characterization and Spectroscopic Analysis
Unambiguous characterization of the synthesized molecule is paramount for scientific integrity. A combination of spectroscopic techniques is employed for this purpose.
Crystallographic Data
X-ray crystallography studies of this compound reveal important structural features. In the solid state, the molecules are linked by N—H⋯O hydrogen bonds. The dihedral angle between the two aromatic rings is approximately 79.4°.[1]
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl and tosyl groups, a singlet for the methyl protons of the tosyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch, and the symmetric and asymmetric stretches of the SO₂ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (275.32 g/mol ). |
Biological Significance and Therapeutic Potential (Hypothesized)
While direct and extensive biological studies on this compound are limited in publicly available literature, the well-documented activities of the broader classes of sulfonamides and benzamides provide a strong basis for hypothesizing its potential therapeutic applications.
Antitumor Activity
The N-acylsulfonamide scaffold is a recognized pharmacophore in the development of anticancer agents. Diaryl acylsulfonamides, a class to which this compound belongs, are known to be potent antitumor agents against a wide range of human tumor xenografts.[1] The mechanism of action for many benzamide-containing anticancer drugs involves the inhibition of key enzymes such as histone deacetylases (HDACs).
Enzyme Inhibition
The sulfonamide moiety is a key feature in numerous enzyme inhibitors. This is due to its ability to mimic a tetrahedral transition state and to form strong hydrogen bonds with active site residues. Many N-substituted benzamide derivatives have been investigated as inhibitors of various enzymes, including butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, and tubulin polymerization, a critical process in cell division and a key target in cancer therapy.
Caption: Hypothesized biological potential of this compound.
Conclusion and Future Directions
This compound is a readily synthesizable molecule that incorporates two key pharmacophores: the sulfonamide and benzamide moieties. While specific biological data for this compound is not extensively documented, the rich history of related compounds in drug discovery suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. This guide provides the foundational chemical knowledge and a framework for such future research endeavors.
References
N-Tosylbenzamide solubility in common organic solvents
An In-depth Technical Guide to the Solubility of N-Tosylbenzamide in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the physicochemical principles governing solubility, provides a robust experimental framework for quantitative determination, and offers insights into interpreting the resulting data. Given the limited availability of direct quantitative data in public literature, this guide focuses on empowering researchers with the foundational knowledge and practical methodology to assess solubility accurately in their own laboratory settings.
Introduction: Understanding this compound
This compound (CAS 6971-74-0) is a sulfonamide derivative with a molecular structure that presents distinct regions of both polarity and non-polarity.[1] Its core consists of a benzamide moiety linked to a tosyl group. This unique structure, featuring two aromatic rings, a polar sulfonamide group (-SO₂NH-), and a carbonyl group (C=O), dictates its interactions with various solvents. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification by crystallization, formulation development, and analytical characterization.
The fundamental principle governing solubility is "like dissolves like."[2] This means that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another. For this compound, this translates to a nuanced solubility profile, where both polar and non-polar characteristics of a solvent will influence its dissolution capacity.
Physicochemical Profile of this compound
A molecule's intrinsic properties are the primary determinants of its solubility behavior. The key physicochemical parameters for this compound are summarized below. These values provide the basis for predicting its solubility in various solvent classes.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₃S | [3][4] |
| Molecular Weight | 275.32 g/mol | [1][3] |
| Melting Point | 147 °C | [5] |
| Calculated LogP | 2.1 - 2.8 | [1][3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Topological Polar Surface Area (TPSA) | 63.24 Ų | [3] |
The moderate LogP value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors, along with a significant TPSA, indicates the capacity for strong interactions with polar solvents.
Predicted Solubility in Common Organic Solvents
Based on the physicochemical properties and the "like dissolves like" principle, we can predict the qualitative solubility of this compound. The molecule's polar sulfonamide and carbonyl groups will favor interactions with polar solvents, while its two aromatic rings will contribute to solubility in non-polar and aromatic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, Ethyl Acetate | High to Moderate | These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar -SO₂NH- and C=O groups. DMSO is an exceptionally powerful solvent for many organic compounds.[6][7] |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can both donate and accept hydrogen bonds. While they will interact with the polar groups of this compound, the energy required to break the solvent's own hydrogen-bonding network can limit solubility compared to aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the entire molecule, balancing interactions with both the polar and non-polar regions.[8] |
| Aromatic | Toluene | Low to Moderate | Toluene is non-polar but can engage in π-stacking interactions with the aromatic rings of this compound, leading to some degree of solubility.[9] |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The significant polarity of the sulfonamide and carbonyl groups makes this compound poorly soluble in highly non-polar, aliphatic solvents. |
| Aqueous | Water | Insoluble | The large, non-polar surface area of the two aromatic rings dominates, making the molecule hydrophobic and essentially insoluble in water. |
Experimental Protocol: Quantitative Solubility Determination
To establish definitive solubility data, a rigorous experimental approach is necessary. The Shake-Flask Method is a gold-standard technique for determining the equilibrium solubility of a compound.[10] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Workflow for Equilibrium Solubility Determination
References
- 1. Benzamide, N-((4-methylphenyl)sulfonyl)- | C14H13NO3S | CID 81439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. appchemical.com [appchemical.com]
- 5. This compound , 95% , 6971-74-0 - CookeChem [cookechem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Introduction: The Structural Significance of N-Tosylbenzamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Tosylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This compound is a compound of significant interest in organic synthesis and medicinal chemistry, often serving as a key intermediate or a structural motif in pharmacologically active molecules. Its structure, incorporating a benzamide core and a tosyl group, presents a rich landscape for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation and purity assessment of such molecules. An in-depth understanding of its ¹H and ¹³C NMR spectra is not merely an academic exercise; it is a prerequisite for quality control, reaction monitoring, and the rational design of new chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, grounded in fundamental principles and supported by field-proven experimental protocols.
Molecular Structure and Atom Numbering for NMR Assignment
To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic atom numbering scheme for this compound is essential. The structure consists of a benzoyl group and a tosyl group attached to a central amide nitrogen.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding its proton environment. The chemical shifts are influenced by the electronic effects of the carbonyl and sulfonyl groups, and the coupling patterns reveal the connectivity of the protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can significantly impact the chemical shift of the amide proton (N-H) due to differences in hydrogen bonding capabilities.[1][2]
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~11.0 - 12.0 | Singlet (broad) | 1H | - | N-H | The amide proton is highly deshielded due to the electron-withdrawing nature of the adjacent C=O and SO₂ groups. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO, it forms a strong hydrogen bond, shifting it significantly downfield.[1][2] |
| ~7.90 | Doublet | 2H | ~8.0 | H -2'/6' (Benzoyl) | These protons are ortho to the electron-withdrawing carbonyl group, resulting in significant deshielding. |
| ~7.80 | Doublet | 2H | ~8.2 | H -2''/6'' (Tosyl) | Protons ortho to the strongly electron-withdrawing sulfonyl group are deshielded. |
| ~7.65 | Triplet | 1H | ~7.5 | H -4' (Benzoyl) | This proton is para to the carbonyl group and appears as a triplet due to coupling with the two H-3'/5' protons. |
| ~7.55 | Triplet | 2H | ~7.8 | H -3'/5' (Benzoyl) | These protons are meta to the carbonyl group and are coupled to both H-2'/6' and H-4'. |
| ~7.40 | Doublet | 2H | ~8.0 | H -3''/5'' (Tosyl) | Protons meta to the sulfonyl group but ortho to the electron-donating methyl group, appearing upfield relative to H-2''/6''. |
| ~2.40 | Singlet | 3H | - | CH₃ (Tosyl) | The methyl protons are attached to the aromatic ring and appear as a characteristic singlet in the aliphatic region. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts are primarily dictated by the hybridization of the carbon atoms and the electronic effects of neighboring substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C =O (C7') | The carbonyl carbon is highly deshielded and appears at the low-field end of the spectrum, which is characteristic for amide carbonyls.[3] |
| ~144.0 | C -4'' (Tosyl) | Aromatic quaternary carbon attached to the methyl group. |
| ~138.0 | C -1'' (Tosyl) | Aromatic quaternary carbon directly attached to the electron-withdrawing sulfonyl group. |
| ~135.0 | C -1' (Benzoyl) | Aromatic quaternary carbon attached to the carbonyl group. |
| ~133.0 | C -4' (Benzoyl) | Aromatic CH carbon para to the carbonyl group. |
| ~129.5 | C -3''/5'' (Tosyl) | Aromatic CH carbons on the tosyl ring. |
| ~129.0 | C -3'/5' (Benzoyl) | Aromatic CH carbons meta to the carbonyl group. |
| ~128.5 | C -2'/6' (Benzoyl) | Aromatic CH carbons ortho to the carbonyl group. |
| ~127.5 | C -2''/6'' (Tosyl) | Aromatic CH carbons ortho to the sulfonyl group. |
| ~21.0 | C H₃ (Tosyl) | The methyl carbon of the tosyl group appears in the high-field aliphatic region. |
Experimental Protocol for High-Quality NMR Data Acquisition
The acquisition of reliable and reproducible NMR data requires a meticulously planned experimental approach. The following protocol is designed to yield high-quality ¹H and ¹³C NMR spectra for this compound, ensuring both accuracy and efficiency.
Part 1: Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.
-
Compound Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral interpretation.
-
Solvent Selection:
-
Primary Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice due to its high solubilizing power for a wide range of organic compounds and its ability to form strong hydrogen bonds. This results in a sharp, well-resolved signal for the N-H proton, which is often broad or difficult to observe in other solvents.[4] The residual solvent peak appears at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR.
-
Alternative (CDCl₃): Deuterated chloroform is another common choice. However, the N-H proton signal may be broader and its chemical shift more concentration-dependent compared to in DMSO-d₆. The residual solvent peak is at ~7.26 ppm (¹H) and ~77.16 ppm (¹³C).
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 - 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
For precise chemical shift referencing, add a minimal amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring the filling height is adequate for the spectrometer's detection coil (typically ~4-5 cm).
-
Part 2: NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.[5][6]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').
-
Spectral Width: 0 - 13 ppm.
-
Acquisition Time (AQ): 3 - 4 seconds. This ensures sufficient data points across each peak for good resolution.
-
Relaxation Delay (D1): 2 - 5 seconds. A longer delay allows for full relaxation of protons, which is crucial for accurate signal integration.
-
Number of Scans (NS): 8 - 16 scans for a sample of this concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., Bruker 'zgpg30').
-
Spectral Width: 0 - 200 ppm.
-
Acquisition Time (AQ): 1 - 2 seconds.
-
Relaxation Delay (D1): 5 - 10 seconds. Quaternary carbons and other carbons with long relaxation times require a longer delay to be accurately represented. For truly quantitative results, this delay should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): 1024 - 4096 scans, depending on sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Part 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum (zero- and first-order corrections) to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the entire spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak.
-
Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
Workflow for NMR Structural Elucidation
The process from sample to final interpreted spectrum follows a logical and systematic workflow. This self-validating system ensures that the data is reliable and the structural assignment is robust.
References
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Role of N-Tosylbenzamide as a Directing Group
Foreword: The Strategic Imperative of C-H Functionalization
In the landscape of modern organic synthesis, the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift. It offers a more atom-economical and efficient alternative to traditional cross-coupling methods, which necessitate pre-functionalized starting materials.[1] However, the ubiquity of C-H bonds within a molecule presents a formidable challenge: achieving site selectivity.[1] The strategy of chelation-assisted C-H activation, employing a coordinating or "directing" group, has emerged as the most robust solution to this challenge, enabling chemists to selectively transform a specific C-H bond proximal to the directing moiety.[2][3]
This guide delves into the multifaceted role of a particularly effective and versatile directing group: This compound . We will move beyond a mere survey of its applications to provide a deeper understanding of its mechanistic underpinnings, the rationale behind experimental design, and its unique capacity to serve not just as a temporary guide but as an active participant in the synthesis of complex molecular architectures.
The this compound Moiety: An Archetype of Efficiency
The efficacy of this compound as a directing group stems from its distinct structural and electronic properties. The molecule incorporates a Lewis basic amide carbonyl oxygen and an acidic N-H proton. This arrangement facilitates the formation of a stable, five-membered cyclometalated intermediate with transition metals like palladium (Pd) and rhodium (Rh), which is a crucial step in the catalytic cycle.[4] The acidity of the N-H bond is considered essential for the C-H activation to proceed efficiently.[4]
What truly sets this compound apart is its dual functionality. Beyond its primary role in directing ortho-C–H functionalization, the group itself is amenable to a variety of subsequent transformations.[5][6] It can act as a precursor to carbonyl or carboxamide fragments, enabling elegant one-pot or sequential reactions to construct valuable heterocyclic scaffolds such as isoindolinones, phenanthridinones, and fluorenones.[4][5][6] This transformable nature elevates it from a simple directing group to a pivotal synthetic linchpin.[4]
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the reaction mechanism is paramount for troubleshooting, optimization, and rational design of new transformations. While nuances exist for different metals and coupling partners, the palladium-catalyzed ortho-functionalization of this compound generally proceeds through a well-established catalytic cycle.
The process is initiated by the coordination of the this compound substrate to a Pd(II) catalyst. This is followed by the rate-determining step: a concerted metalation-deprotonation (CMD) event, wherein the ortho-C-H bond is cleaved to form a stable five-membered palladacycle intermediate.[7][8] The subsequent steps depend on the nature of the coupling partner and oxidant. For many reactions, such as acetoxylation or arylation, the cycle is believed to proceed via a Pd(II)/Pd(IV) pathway.[1] The palladacycle is oxidized from Pd(II) to a high-valent Pd(IV) species, which then undergoes C-O or C-C bond-forming reductive elimination to release the functionalized product and regenerate a Pd(II) species, ready to re-enter the catalytic cycle.[1]
References
- 1. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traceless directing groups: a novel strategy in regiodivergent C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 7. Rhodium-catalyzed direct C-H bond alkynylation of aryl sulfonamides with bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed direct C-H bond alkynylation of aryl sulfonamides with bromoalkynes. | Semantic Scholar [semanticscholar.org]
preliminary investigation of N-Tosylbenzamide reactivity
<An In-depth Technical Guide to the Reactivity of N-Tosylbenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: Senior Application Scientist
This compound, a compound featuring a benzoyl group attached to a tosyl-protected nitrogen, is a versatile and highly valuable building block in modern organic synthesis. The interplay between the electron-withdrawing tosyl group and the amide functionality imparts a unique reactivity profile, making it a key substrate in a variety of chemical transformations. This guide provides a comprehensive investigation into the core reactivity of this compound. We will move beyond simple procedural lists to explore the mechanistic underpinnings of its reactions, offering field-proven insights into experimental design and execution. This document is structured to serve as a practical and authoritative resource, complete with detailed protocols, data interpretation, and visual aids to facilitate understanding and application in a research and development setting.
Foundational Concepts: Understanding the this compound Moiety
Before delving into its reactions, it is crucial to understand the structural and electronic properties of this compound that dictate its chemical behavior.
Synthesis and Physicochemical Properties
This compound is typically synthesized via the reaction of benzamide with p-toluenesulfonyl chloride in the presence of a base, or through the reaction of (benzamidomethyl)amine with 4-toluenesulfonyl chloride.[1] This straightforward synthesis makes it a readily accessible starting material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₃S | [2] |
| Molecular Weight | 275.32 g/mol | [2] |
| Appearance | White to off-white solid | |
| CAS Number | 6971-74-0 | [3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [3] |
Key Reactive Sites: A Causal Analysis
The reactivity of this compound is governed by three primary features:
-
The Acidic N-H Proton: The powerful electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups significantly increases the acidity of the amide proton. This makes deprotonation a facile process, generating a potent nitrogen nucleophile.
-
The Electrophilic Carbonyl Carbon: As with all amides, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
-
The Benzene Rings: Both the benzoyl and tosyl rings can undergo electrophilic aromatic substitution, although this is less commonly exploited than reactions at the amide core. The tosyl group can also serve as a directing group in certain C-H functionalization reactions.[4]
Caption: Key reactive sites on the this compound molecule.
Core Reactivity Profiles: Mechanisms and Protocols
This section details the primary transformations of this compound, providing both the mechanistic rationale and a self-validating experimental protocol for each.
N-Alkylation and N-Arylation: Harnessing Nitrogen Nucleophilicity
The most common and powerful application of this compound is its use as a pronucleophile for the formation of C-N bonds. Deprotonation creates a stabilized anion that readily reacts with a wide range of electrophiles.
Mechanism Insight: The reaction proceeds via a classic SN2 pathway. The choice of base is critical; it must be strong enough to deprotonate the amide but not so strong as to cause undesired side reactions with the electrophile.[5] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Polar aprotic solvents like DMF or THF are preferred as they solvate the cation without interfering with the nucleophile.[5]
Field-Proven Protocol: General N-Alkylation
This protocol is designed to be self-validating by incorporating in-process checks (TLC monitoring) and a robust purification strategy.
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq). Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as moisture can quench the base and the generated anion.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 0.1 M concentration) via syringe.
-
Anion Formation: Stir the suspension at room temperature for 30 minutes. The slight exotherm often observed indicates successful deprotonation.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C to control the reaction rate and minimize side reactions.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every hour. A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product should have a higher Rf than the starting amide.
-
Workup: Once the reaction is complete (typically 4-12 hours), quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Wash the combined organic layers with water and brine to remove residual DMF and base. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Caption: A self-validating workflow for N-alkylation.
Hydrolysis: Cleavage of the Amide Bond
While amides are generally stable, the N-Tosyl group modifies the reactivity, allowing for cleavage under specific conditions. Hydrolysis can occur at either the N-S bond (detosylation) or the N-C bond (amide cleavage).
Mechanism Insight:
-
Basic Hydrolysis: Under strong basic conditions (e.g., NaOH in refluxing methanol/dioxane), nucleophilic attack by hydroxide occurs at the electrophilic carbonyl carbon.[6][7] This leads to the cleavage of the C-N bond, yielding a benzoate salt and tosylamide. This pathway is generally favored over N-S bond cleavage.
-
Acidic Hydrolysis: Vigorous acidic conditions (e.g., concentrated H₂SO₄, heat) are typically required for amide hydrolysis.[8] The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
Table 2: Comparison of Hydrolysis Conditions
| Condition | Reagents | Primary Cleavage | Causality |
| Basic | NaOH, MeOH/Dioxane, Reflux | C(O)-N Bond | Direct nucleophilic attack on the highly electrophilic carbonyl carbon.[6] |
| Acidic | Conc. H₂SO₄, Heat | C(O)-N Bond | Protonation of the carbonyl oxygen enhances its electrophilicity.[8] |
| Reductive (Detosylation) | HBr/Phenol or Mg/MeOH | S-N Bond | Specific reagents designed to cleave sulfonamides, often leaving the amide intact. |
Reduction of the Carbonyl Group
The reduction of the amide carbonyl to a methylene group (CH₂) is a challenging but valuable transformation, converting the benzamide into a substituted benzylamine.
Mechanism Insight: Due to the resonance stability of the amide bond, strong reducing agents are required.[9] Lithium aluminum hydride (LiAlH₄) is a common choice. The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride to the carbonyl carbon. A subsequent elimination and further reduction sequence leads to the amine. More recently, catalyst systems such as titanium tetrachloride with borane-ammonia have been developed for this transformation.[9]
Field-Proven Protocol: Reduction with LiAlH₄
CAUTION: Lithium aluminum hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere.
-
Setup: To an oven-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an Argon atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Substrate Addition: Dissolve N-alkyl-N-tosylbenzamide (1.0 eq) in anhydrous THF and add it to the addition funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Fieser Method - Critical for Safety): Cool the reaction to 0 °C. Cautiously and sequentially add:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure results in the formation of a granular precipitate of aluminum salts that is easily filtered.
-
-
Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting amine by column chromatography or distillation.
Applications in Synthesis
The reactivity of this compound makes it a cornerstone in the synthesis of complex molecules, particularly in medicinal chemistry.
-
As a Directed Metalation Group: The entire this compound group can act as a powerful directing group for ortho-lithiation, enabling regioselective functionalization of the benzoyl ring.[10]
-
Precursor to N-Substituted Amines: The N-alkylation/reduction sequence is a robust two-step method for preparing a diverse library of secondary amines.
-
Protecting Group: The tosyl group can be considered a protecting group for the amide nitrogen, allowing for selective reactions elsewhere in a molecule before its potential removal.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[12] It is incompatible with strong oxidizing agents.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]
References
- 1. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 2. Benzamide, N-((4-methylphenyl)sulfonyl)- | C14H13NO3S | CID 81439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Sequential ortho-/meta-C–H functionalizations of N-tosyl-benzamides for the synthesis of polyfunctionalized arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to N-Tosylbenzamide as a Protecting Group for Amines
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures.[1][2] Amines, being nucleophilic and often reactive under a wide array of conditions, necessitate robust yet selectively cleavable protecting groups.[3][4] While carbamates like Boc and Cbz are ubiquitous, sulfonamide-based protecting groups offer a unique profile of stability and reactivity.[5][6] This guide provides a comprehensive technical overview of N-Tosylbenzamide, a specialized reagent for the protection of amines. We will explore its synthesis, the mechanics of amine protection, its chemical stability, detailed deprotection protocols, and its strategic applications, offering researchers a complete framework for its effective implementation.
Introduction: The Strategic Role of Amine Protection
The synthesis of complex molecules often requires a sequence of reactions where a specific functional group must remain inert while another part of the molecule is transformed.[2] An amine protecting group is a chemical moiety that is reversibly attached to a nitrogen atom, temporarily masking its nucleophilicity and basicity.[2] An ideal protecting group should be:
-
Easy to install in high yield.[1]
-
Stable to a wide range of reaction conditions.[1]
-
Selectively removable under mild conditions that do not affect other functional groups.[1]
This concept of "orthogonality," where different protecting groups on the same molecule can be removed under distinct conditions, is a cornerstone of modern synthetic strategy.[4][7] While p-toluenesulfonamides (tosylamides) are known for their exceptional stability, this robustness often necessitates harsh deprotection conditions that are incompatible with sensitive substrates.[5] this compound emerges as a nuanced alternative, combining the stability features of a sulfonamide with modified reactivity for more controlled applications.
Synthesis and Structure of this compound
This compound, also known as N-benzoyl-4-methylbenzenesulfonamide, is the core reagent.[8] Its synthesis is typically achieved through the reaction of benzamide with p-toluenesulfonyl chloride in the presence of a base. The structure, featuring both a benzoyl and a tosyl group attached to the nitrogen, is key to its function. The strong electron-withdrawing nature of both groups significantly reduces the nucleophilicity of the protected nitrogen atom.
Caption: Reaction scheme for the synthesis of this compound.
Amine Protection: Mechanism and Protocol
The protection of an amine with this compound involves the transfer of the tosyl group from the benzamide nitrogen to the target amine. This process is effectively a trans-sulfonylation reaction.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the primary or secondary amine on the sulfur atom of the this compound. The benzamide anion, a relatively stable leaving group, is displaced, and the tosyl group is transferred to the target amine, forming a highly stable N-tosylated amine (tosylamide). The choice of base is critical to deprotonate the amine, enhancing its nucleophilicity without promoting side reactions.
Caption: Experimental workflow for the N-tosylation of an amine.
Experimental Protocol: Protection of Benzylamine
This protocol describes a general procedure for the N-tosylation of a primary amine.
-
Reagent Preparation: To a solution of benzylamine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq.).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-methylbenzenesulfonamide.
Stability Profile of N-Tosyl Protected Amines
The utility of a protecting group is defined by its stability under various reaction conditions. N-tosylamides are renowned for their robustness, a key advantage in complex synthetic routes.[5]
| Condition Type | Reagent/Condition | Stability of N-Tosylamide | Orthogonality Considerations |
| Acidic | Trifluoroacetic Acid (TFA), HCl | Highly Stable | Allows for the selective deprotection of acid-labile groups like Boc.[5] |
| Basic | Piperidine, NaOH, K₂CO₃ | Highly Stable | Allows for the selective deprotection of base-labile groups like Fmoc.[3] |
| Reductive | H₂, Pd/C | Generally Stable | Cbz groups are readily cleaved under these conditions.[4][9] |
| Oxidative | m-CPBA, KMnO₄ | Generally Stable | Stability depends on the rest of the molecule. |
| Organometallics | Grignard Reagents, Organolithiums | Generally Stable | Superior stability compared to many carbamates in certain cases.[5] |
Deprotection Strategies: Reclaiming the Amine
The primary challenge with tosylamides is their high stability, which often requires harsh deprotection conditions.[5][10] However, several methods have been developed to cleave the N-S bond under more manageable conditions.
Reductive Cleavage
Reductive methods are the most common for cleaving tosylamides. The choice of reagent depends on the substrate's functional group tolerance.
-
Magnesium in Methanol (Mg/MeOH): A frequently used method for sterically hindered substrates. The reaction involves single-electron transfer from magnesium to the sulfonamide.
-
Samarium(II) Iodide (SmI₂): A powerful one-electron reducing agent that is particularly effective for deprotecting tosylamides, even those deactivated by electron-withdrawing groups.[11][12]
-
Sodium in Liquid Ammonia (Na/NH₃): A classic and potent dissolving metal reduction, though it requires specialized equipment for handling liquid ammonia and alkali metals.[10]
-
Thioanisole/Trifluoromethanesulphonic Acid: This system is effective for cleaving the tosyl group, particularly from the guanidino function of arginine.[13]
Caption: General mechanism for the reductive cleavage of a tosylamide.
Experimental Protocol: Deprotection using Mg/MeOH
-
Setup: In a round-bottom flask, suspend magnesium turnings (10 eq.) in anhydrous methanol (0.1 M) under an inert atmosphere.
-
Addition: Add the N-tosylated amine (1.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and sonicate if necessary to maintain the activation of the magnesium surface. Monitor the reaction by TLC. The reaction may take 4-12 hours.
-
Quenching: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up: Filter the mixture through a pad of Celite® to remove magnesium salts. Extract the filtrate with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting amine by column chromatography or distillation as required.
Applications in Drug Development and Synthesis
The benzamide and sulfonamide moieties are common pharmacophores in medicinal chemistry.[14][15][16] N-substituted benzamides have been investigated as tubulin polymerization inhibitors for anticancer activity, and sulfamoylbenzamide derivatives have been explored as STAT3 signaling pathway inhibitors.[14][15] The use of this compound as a protecting group allows for the temporary masking of an amine while other parts of a molecule containing these key structural motifs are elaborated, making it a valuable tool in the synthesis of novel drug candidates.
Conclusion
This compound offers a valuable, albeit specialized, tool for the protection of amines in organic synthesis. Its primary advantage lies in the exceptional stability of the resulting tosylamide, which is orthogonal to common acid-labile (Boc) and base-labile (Fmoc) protecting groups. While deprotection requires specific reductive or strong acid conditions, these methods provide a clear synthetic pathway when extreme robustness is required. For researchers in drug development and complex molecule synthesis, understanding the specific applications and limitations of this compound allows for more strategic and efficient synthetic planning.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzamide, N-((4-methylphenyl)sulfonyl)- | C14H13NO3S | CID 81439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. p-Toluenesulfonamides [organic-chemistry.org]
- 13. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving N-Tosylbenzamide
Abstract
N-Tosylbenzamide is a versatile reagent and intermediate in modern organic synthesis, playing a crucial role in a variety of fundamental reaction mechanisms. This technical guide provides an in-depth exploration of the core reactivity of this compound, with a particular focus on its participation in the classical Hofmann rearrangement and its contemporary application as a nitrene precursor in transition-metal-catalyzed C-H amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanistic underpinnings and practical applications of this compound chemistry. Through detailed mechanistic discussions, step-by-step experimental protocols, and visual aids, this guide aims to equip the reader with the knowledge to effectively utilize this compound in complex molecular synthesis.
Introduction: The Synthetic Utility of this compound
This compound, a compound featuring a benzoyl group and a tosyl group attached to a central nitrogen atom, has emerged as a significant player in the synthetic chemist's toolbox. Its unique electronic and structural properties make it a valuable precursor for the generation of reactive intermediates, which can then participate in a range of bond-forming reactions. The presence of the electron-withdrawing tosyl group acidifies the N-H proton (in its amide precursor) and stabilizes anionic intermediates, while the N-Ts bond can be cleaved under specific conditions to generate highly reactive species. This guide will dissect two of the most important reaction manifolds of this compound: the Hofmann rearrangement for the synthesis of aminobenzenes and the generation of tosylnitrene for C-H amination reactions.
Synthesis of this compound
The preparation of this compound is typically straightforward, involving the reaction of benzamide with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of this compound
-
To a solution of benzamide (1.0 eq) in a suitable solvent (e.g., pyridine, or dichloromethane with a tertiary amine base like triethylamine) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. The use of a base is crucial to neutralize the HCl generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.
Caption: General scheme for the synthesis of this compound.
The Hofmann Rearrangement of this compound
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] While the reaction is general for primary amides, the principles can be conceptually applied to understand the behavior of N-substituted amides under similar conditions. In the case of this compound, a true Hofmann rearrangement to form an amine is not the direct outcome due to the N-substituent. However, the initial steps involving deprotonation and reaction with a halogen are relevant to its chemistry.
A more direct application of the Hofmann rearrangement principle is with the parent benzamide to produce aniline, a key industrial chemical. The reaction proceeds through an isocyanate intermediate.[3][4]
Mechanism of the Hofmann Rearrangement
The mechanism involves the following key steps:[1][2][4]
-
Deprotonation: A strong base deprotonates the amide, forming an anion.
-
Halogenation: The anion reacts with a halogen (e.g., bromine) to form an N-haloamide.
-
Second Deprotonation: The base removes the remaining acidic proton from the nitrogen, generating an N-haloamide anion.
-
Rearrangement: The crucial step involves the rearrangement of the N-haloamide anion. The phenyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.[5]
-
Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[4]
Caption: Key intermediates in the Hofmann Rearrangement.
This compound as a Nitrene Precursor in C-H Amination
A more contemporary and powerful application of this compound and its derivatives is in transition-metal-catalyzed C-H amination reactions.[6] In these reactions, the this compound derivative acts as a precursor to a highly reactive tosylnitrene or a metal-nitrenoid intermediate.[7][8] These species can then insert into C-H bonds to form new C-N bonds, a highly sought-after transformation in organic synthesis and drug discovery.[9]
Generation of the Reactive Intermediate
The generation of the active aminating species from an this compound derivative, such as an N-acyloxy or N-benzoyloxycarbamate, typically requires a transition metal catalyst, often based on rhodium or copper.[10][11] The catalyst facilitates the cleavage of the N-O bond, leading to the formation of a metal-nitrenoid intermediate.[12][13]
Rhodium-Catalyzed C-H Amination
Rhodium catalysts, particularly dirhodium(II) complexes like Rh₂(OAc)₄ and Rh₂(esp)₂, are highly effective for C-H amination reactions.[9] The generally accepted mechanism involves the following catalytic cycle:
-
Catalyst Activation: The rhodium(II) catalyst reacts with the nitrene precursor (e.g., an N-tosyloxycarbamate derived from this compound chemistry) to form a rhodium-nitrenoid intermediate.[10]
-
C-H Insertion: The electrophilic rhodium-nitrenoid then undergoes a concerted C-H insertion into a substrate's C-H bond. This step is often the rate-determining and selectivity-determining step of the reaction.
-
Product Release and Catalyst Regeneration: The aminated product is released, and the rhodium(II) catalyst is regenerated, ready to enter another catalytic cycle.
Caption: Catalytic cycle for Rhodium-catalyzed C-H amination.
Copper-Catalyzed C-H Amination
Copper catalysts have also been extensively used for C-H amination reactions, often providing complementary reactivity to rhodium catalysts. The mechanism of copper-catalyzed amination can be more varied and is often dependent on the specific copper source, ligand, and oxidant used.[14][15] A plausible mechanistic pathway involves:
-
Formation of a Copper-Nitrenoid: Similar to rhodium, a copper catalyst can react with the nitrene precursor to form a copper-nitrenoid species.[11]
-
C-H Abstraction/Radical Rebound or Concerted Insertion: The subsequent C-N bond formation can occur through different pathways. One possibility is a concerted insertion into the C-H bond. Alternatively, a stepwise mechanism involving hydrogen atom abstraction by the copper-nitrenoid to form a carbon radical and a copper-amido species, followed by radical rebound, can also operate. The operative mechanism can influence the stereoselectivity of the reaction.
Applications in Drug Development and Complex Molecule Synthesis
The ability to selectively introduce nitrogen-containing functional groups into complex molecules is of paramount importance in drug discovery and development.[16][17] C-H amination reactions utilizing this compound derivatives as nitrene precursors have been successfully applied to the late-stage functionalization of natural products and drug candidates.[9] This strategy allows for the rapid generation of molecular diversity and the exploration of structure-activity relationships. The Hofmann rearrangement, while a more classical method, remains a reliable tool for the synthesis of primary amines, which are themselves important building blocks in pharmaceutical synthesis.[1]
Conclusion
This compound and its derivatives are valuable and versatile tools in modern organic synthesis. Their reactivity is dominated by two key mechanistic manifolds: the classical Hofmann-type rearrangement chemistry and the more contemporary transition-metal-catalyzed C-H amination via nitrene/nitrenoid intermediates. A thorough understanding of these fundamental reaction mechanisms is essential for harnessing the full synthetic potential of this class of compounds. As the demand for more efficient and selective methods for C-N bond formation continues to grow, the development of novel reactions and catalysts involving this compound-based reagents is expected to remain an active and fruitful area of research.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Advances in transition metal-catalyzed C–H amination strategies using anthranils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-tosyloxycarbamates as reagents in rhodium-catalyzed C-H amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrene transfer reaction with hydroxylamine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: N-Tosylbenzamide Directed Ortho C-H Functionalization
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of the N-Tosylbenzamide Directing Group
The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, offering a paradigm shift from traditional cross-coupling reactions that require pre-functionalized starting materials. By targeting ubiquitous C-H bonds, this approach enhances atom economy and streamlines the synthesis of complex molecules, a critical consideration in drug discovery and materials science.
At the heart of this strategy lies the concept of a "directing group" (DG), a functional moiety within a molecule that positions a metal catalyst in close proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity. While numerous directing groups have been developed, the this compound group has garnered significant attention for its unique combination of robust directing ability and exceptional versatility for subsequent transformations.[1][2]
This guide provides an in-depth exploration of the this compound group in directing ortho C-H functionalization. We will delve into the mechanistic underpinnings, provide detailed protocols for key transformations like arylation, alkoxylation, and halogenation, and demonstrate why this moiety is "more than a simple directing group" by showcasing its role as a versatile synthetic handle for downstream diversification.[1][2]
Mechanistic Rationale: Why this compound Works
The efficacy of the this compound group stems from its ability to form a stable, five-membered palladacycle intermediate through a concerted metalation-deprotonation (CMD) pathway.[3][4] This mechanism is characteristic of high-oxidation-state late transition metals like Palladium(II).[4]
The key steps are:
-
Coordination: The amide oxygen of the this compound coordinates to the Pd(II) catalyst.
-
C-H Cleavage (CMD): An internal base, typically an acetate or carbonate ligand on the palladium center, abstracts an ortho proton, leading to the cleavage of the C-H bond and the formation of a stable cyclometalated intermediate. This is generally the rate-determining step.[5]
-
Functionalization: This palladacycle is the central hub for functionalization. It can undergo various reactions, such as oxidative addition with an aryl halide followed by reductive elimination (for arylation) or reaction with an electrophilic oxidant (for halogenation/alkoxylation).[3]
-
Catalyst Regeneration: The final step releases the functionalized product and regenerates the active Pd(II) catalyst, completing the cycle.
dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes sub [label="this compound\n+ Pd(II) Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; coord [label="Coordination Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; cmd [label="Cyclopalladated\nIntermediate (Palladacycle)", fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Pd(IV) Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Ortho-Functionalized\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout center [shape=point, width=0, height=0, label=""];
// Edges sub -> coord [label="Coordination"]; coord -> cmd [label="Concerted Metalation-\nDeprotonation (CMD)"]; cmd -> ox_add [label="+ Ar-I\n(Oxidative Addition)", color="#4285F4"]; ox_add -> product [label="Reductive\nElimination", color="#4285F4"]; product -> sub [label="+ Catalyst\nRegeneration", style=dashed];
// Grouping for clarity {rank=same; sub; product;} {rank=same; coord; ox_add;} } केंदot Caption: Generalized catalytic cycle for Pd(II)-catalyzed ortho-arylation.
Application Notes: Scope of Transformations
The this compound directing group enables a wide array of ortho C-H functionalizations. This section highlights the most prevalent and synthetically useful examples.
Ortho-Arylation: Forging Biaryl Scaffolds
The palladium-catalyzed ortho-arylation of N-Tosylbenzamides with aryl iodides provides a direct route to functionalized biarylcarboxamides, which are valuable precursors in medicinal chemistry.[6] This transformation is generally robust, tolerating a range of electronically diverse N-tosylbenzamides and iodoarenes.[6][7]
Key Experimental Insights:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is the most commonly used and cost-effective catalyst precursor.
-
Oxidant/Additive: Silver salts, particularly silver acetate (AgOAc), are often crucial.[6] The silver cation acts as a halide scavenger, facilitating the oxidative addition of the aryl iodide to the palladacycle.
-
Solvent: Acidic solvents like acetic acid (AcOH) are typically employed, as they can assist in the CMD step.
-
Challenge: A common side reaction is diarylation, especially with electron-rich or para-substituted benzamides. This can often be mitigated by carefully controlling stoichiometry and reaction time.[6]
| Catalyst | Additive | Solvent | Temperature (°C) | Substrate Scope | Representative Yield | Reference |
| Pd(OAc)₂ | AgOAc | AcOH | 120 | Broad (electron-donating and withdrawing groups) | 60-85% | [6] |
| Pd(OAc)₂ | Na₂S₂O₈ | HFIP | 100 | Arylation with simple arenes | 55-78% | [8] |
Ortho-Alkoxylation & Halogenation: Introducing Heteroatoms
The introduction of alkoxy and halide functionalities can be achieved under remarkably mild conditions, even at room temperature, using palladium catalysis. This is particularly valuable for synthesizing complex molecules with sensitive functional groups.
Key Experimental Insights:
-
Oxidants are Key: These reactions do not involve a cross-coupling partner but instead rely on an external oxidant to facilitate the C-O or C-X bond-forming reductive elimination from the palladacycle.
-
For Alkoxylation: Oxidants like PhI(OAc)₂ are reliable choices. The reaction is performed in the corresponding alcohol, which acts as both the solvent and the nucleophile.
-
For Halogenation: N-halosuccinimides (NCS, NBS, NIS) are effective and readily available sources for chlorine, bromine, and iodine, respectively.
| Functionalization | Catalyst | Reagent/Oxidant | Solvent | Temperature | Representative Yield | Reference |
| Methoxy/Ethoxy | Pd(OAc)₂ | PhI(OAc)₂ | MeOH/EtOH | Room Temp | 70-90% | |
| Bromination | Pd(OAc)₂ | NBS | DCE | Room Temp | 80-95% | |
| Iodination | Pd(OAc)₂ | NIS | DCE | Room Temp | 75-92% |
Detailed Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent typical experimental procedures.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंदot Caption: General workflow for a typical C-H functionalization experiment.
Protocol 4.1: Synthesis of Starting Material (this compound)
Rationale: The starting material is readily prepared from commercially available benzamide and tosyl chloride. This protocol ensures a high-purity substrate for subsequent C-H activation reactions.
-
Reagents:
-
Benzamide (1.0 equiv)
-
Tosyl Chloride (1.1 equiv)
-
Pyridine (solvent and base)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzamide and dissolve in pyridine (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add tosyl chloride portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Stir vigorously until a white precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
-
Protocol 4.2: Palladium-Catalyzed Ortho-Arylation[6]
Rationale: This protocol provides a reliable method for synthesizing 2-aryl-N-tosylbenzamides, demonstrating the core application of this directing group. Acetic acid serves as the solvent, and silver acetate is a crucial additive.
-
Reagents & Equipment:
-
This compound (1.0 equiv, e.g., 0.5 mmol, 137.7 mg)
-
Aryl Iodide (1.2 equiv, e.g., 0.6 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%, 0.025 mmol, 5.6 mg)
-
Silver(I) Acetate (AgOAc, 2.0 equiv, 1.0 mmol, 166.9 mg)
-
Acetic Acid (AcOH, 2.0 mL)
-
Screw-cap vial, magnetic stir bar, heating block.
-
-
Procedure:
-
To a screw-cap vial, add this compound, the aryl iodide, Pd(OAc)₂, and AgOAc.
-
Add the magnetic stir bar and acetic acid.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated heating block at 120 °C.
-
Stir the reaction for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and silver salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.
-
Beyond Directing: The Transformable Nature of the N-Tosylamide Group
A key advantage of the this compound group is its capacity for further chemical modification, allowing it to serve as a pivotal point for divergent synthesis.[2][6]
-
Cleavage to Primary Amide: The tosyl group can be readily removed under reductive conditions (e.g., sodium/naphthalene in THF) to unmask the primary biarylcarboxamide. This is a highly valuable transformation, as primary amides are common motifs in pharmaceuticals.[6]
-
Intramolecular Cyclization: Under acidic conditions (e.g., TFA at 120 °C), the ortho-arylated this compound can undergo intramolecular electrophilic aromatic substitution, leading to the formation of fluorenone structures.[6]
-
Reservoir for CO or CON Fragments: The entire directing group can be leveraged in sequential reactions to build complex heterocyclic scaffolds like phenanthridinones and isoindolinones.[1][2]
This versatility elevates the this compound from a temporary directing group to an integral and transformable part of the overall synthetic strategy.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use fresh Pd(OAc)₂; Ensure reaction temperature is maintained; Use freshly distilled/purified solvents and reagents. |
| Dominant Diarylation | Substrate electronics (para-substitution); Reaction time too long. | Reduce reaction time and monitor closely by TLC/LC-MS; Use a slight excess of the this compound relative to the aryl iodide.[6] |
| Decomposition of Starting Material | Reaction temperature too high; Incompatible functional groups. | Screen lower temperatures (e.g., 100-110 °C); If using harsh acids like TFA, consider alternative conditions.[6] |
| Difficulty in Purification | Co-elution of product and starting material or byproducts. | Optimize chromatography conditions (try different solvent systems or use a different stationary phase like alumina). |
References
- 1. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 2. N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group [mdpi.com]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides with simple arenes using sodium persulfate - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of N-Tosylbenzamide in Palladium-Catalyzed C-H Activation: Application Notes and Protocols
Introduction: A Paradigm Shift in Biaryl Synthesis
The construction of biaryl frameworks is a cornerstone of modern organic synthesis, with these motifs being prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] Traditional cross-coupling methodologies, such as the Suzuki-Miyaura and Stille reactions, have long been the workhorses for forging aryl-aryl bonds.[3] However, these methods necessitate the pre-functionalization of starting materials, often involving costly and synthetically demanding steps to introduce organometallic or halide functionalities.[1]
A more elegant and atom-economical approach has emerged in the form of transition-metal-catalyzed C-H activation.[4][5] This strategy enables the direct formation of carbon-carbon bonds from ubiquitous C-H bonds, streamlining synthetic pathways and expanding the accessible chemical space.[4] Within this field, the use of directing groups has been pivotal in achieving high levels of regioselectivity.[6] This guide focuses on the application of N-Tosylbenzamide as a highly effective and versatile directing group in palladium-catalyzed C-H activation, particularly for ortho-arylation reactions.
The N-tosylcarboxamide moiety is not merely a passive directing element; its electronic properties and its ability to be transformed into other functional groups post-arylation make it a powerful synthetic tool.[7][8][9] This document will provide a detailed exploration of the underlying mechanism, comprehensive experimental protocols, and expert insights into the practical application of this methodology for researchers in synthetic chemistry and drug development.
Mechanistic Insights: The Role of this compound in the Catalytic Cycle
The palladium-catalyzed ortho-arylation of arenes directed by the N-tosylcarboxamide group is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The acidity of the amide N-H bond is thought to facilitate the initial cyclometalation step.[8] The entire process can be dissected into several key steps:
-
Coordination and C-H Activation: The reaction initiates with the coordination of the this compound to a Pd(II) salt, typically Pd(OAc)₂. The amide oxygen and the deprotonated nitrogen atom act as a bidentate ligand, positioning the palladium catalyst in proximity to the ortho C-H bond of the benzoyl group. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate.[10][11]
-
Oxidative Addition: The resulting palladacycle then undergoes oxidative addition with an aryl halide (commonly an aryl iodide). This step involves the oxidation of the Pd(II) center to a Pd(IV) species.[10][12] The choice of an appropriate oxidant, often a silver salt like Ag₂O or AgOAc, is crucial at this stage to facilitate the regeneration of the active catalyst and to act as a halide scavenger.[1][13]
-
Reductive Elimination: The Pd(IV) intermediate is unstable and rapidly undergoes reductive elimination to form the new C-C bond between the ortho-position of the benzamide and the aryl group from the aryl halide. This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
Below is a visual representation of the proposed catalytic cycle.
Figure 1: Proposed catalytic cycle for the ortho-arylation.
Experimental Protocols
General Protocol for Palladium-Catalyzed Ortho-Arylation of N-Tosylbenzamides
This protocol provides a generalized procedure for the ortho-arylation of N-Tosylbenzamides with aryl iodides. Optimization may be required for specific substrates.
Materials:
-
This compound substrate (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Silver(I) oxide (Ag₂O) (2.0 equiv)
-
Acetic acid (AcOH) (0.1 M solution)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the this compound substrate (0.5 mmol, 1.0 equiv), aryl iodide (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and Ag₂O (231.7 mg, 1.0 mmol, 2.0 equiv).[1]
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon). Add acetic acid (5 mL) via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble silver salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-arylated product.
Figure 2: Step-by-step experimental workflow.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of the ortho-arylation of substituted N-Tosylbenzamides, demonstrating the broad applicability of this methodology. Both electron-donating and electron-withdrawing groups are generally well-tolerated on both the benzamide and the aryl iodide coupling partners.[14][15][16]
| Entry | This compound Substituent | Aryl Iodide | Product | Yield (%) |
| 1 | H | 4-Iodotoluene | 2-(p-Tolyl)-N-tosylbenzamide | 85 |
| 2 | 4-Me | Iodobenzene | 4-Methyl-2-phenyl-N-tosylbenzamide | 82 |
| 3 | 4-OMe | Iodobenzene | 4-Methoxy-2-phenyl-N-tosylbenzamide | 78 |
| 4 | 4-Cl | 4-Iodotoluene | 4-Chloro-2-(p-tolyl)-N-tosylbenzamide | 75 |
| 5 | 3-Me | Iodobenzene | 3-Methyl-2-phenyl-N-tosylbenzamide | 80 |
Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Field-Proven Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Palladium Source: Pd(OAc)₂ is a common and effective catalyst for this transformation due to its stability and solubility in acetic acid. Other Pd(II) sources can be explored, but may require optimization.
-
Oxidant: Silver salts, particularly Ag₂O and AgOAc, are crucial.[1] They are believed to act as both a halide scavenger and an oxidant to facilitate the Pd(II)/Pd(IV) cycle. The choice of the silver salt can influence the reaction rate and yield.
-
Solvent: Acetic acid serves as both the solvent and a proton source, which can aid in the C-H activation step. In some cases, other high-boiling polar solvents can be used, but may require the addition of an acid co-catalyst.
-
Temperature: The reaction is typically conducted at elevated temperatures (100-120 °C) to overcome the activation energy barrier for the C-H cleavage and oxidative addition steps.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents | - Use fresh Pd(OAc)₂ and high-purity reagents.- Ensure the reaction temperature is maintained at the optimal level.- Consider screening other silver salt oxidants. |
| Formation of Side Products (e.g., homocoupling of aryl iodide) | - Reaction conditions too harsh- Imbalance in stoichiometry | - Lower the reaction temperature slightly.- Adjust the stoichiometry of the aryl iodide. |
| Di-arylation | - Highly activated substrate- Prolonged reaction time | - Reduce the reaction time and monitor carefully by TLC.- Use a slight excess of the this compound substrate. |
The Transformable Nature of the N-Tosylamide Directing Group
A significant advantage of using this compound is the synthetic versatility of the resulting ortho-arylated products. The N-tosylcarboxamide group can be readily transformed into other valuable functionalities, making it a "traceless" directing group.[8] For instance, it can undergo nucleophilic additions or be involved in intramolecular cyclizations to generate a diverse array of biaryl-based heterocyclic structures.[7][9][17] This flexibility significantly enhances the utility of this C-H activation methodology in the synthesis of complex molecules.
Conclusion
Palladium-catalyzed C-H activation using this compound as a directing group represents a powerful and efficient strategy for the synthesis of ortho-arylated benzamides. The methodology is characterized by its broad substrate scope, good functional group tolerance, and the synthetic versatility of the products. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to leverage this transformative reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the rapid construction of complex biaryl structures is of paramount importance.[2][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | MDPI [mdpi.com]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: N-Tosylbenzamide-Directed ortho-Alkenylation of Arenes
Authored by Gemini, Senior Application Scientist
Abstract
Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high atom and step economy. The N-tosylcarboxamide functional group has emerged as a robust and versatile directing group for these transformations.[1][2] This application note provides a comprehensive guide to the N-tosylbenzamide-directed ortho-alkenylation of arenes, a powerful method for forging C(sp²)–C(sp²) bonds. We will delve into the mechanistic underpinnings of this reaction, offer a detailed and field-tested experimental protocol for a rhodium(III)-catalyzed system, discuss the reaction's scope, and provide insights into key experimental parameters. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage this efficient methodology for creating functionalized aromatic scaffolds.
Introduction: The Power of the N-Tosylcarboxamide Directing Group
Directing group-assisted C-H functionalization provides a predictable and powerful strategy for achieving regioselectivity in contexts where traditional electrophilic aromatic substitution would fail or yield complex mixtures.[3] The choice of directing group (DG) is critical, influencing not only the position of functionalization but also the reaction's efficiency and scope.
The N-tosylcarboxamide group offers several distinct advantages:
-
Strong Coordination: The amide moiety provides a reliable coordination site for transition metals like rhodium and palladium, facilitating the formation of a stable five-membered metallacyclic intermediate, which is crucial for selective ortho-C-H cleavage.[4]
-
Robustness: It is stable to a wide range of reaction conditions, yet it can be readily transformed into other valuable functional groups (e.g., carboxylic acids, amides, nitriles) post-functionalization, making it a "transformable" directing group.[1][4]
-
Modulable Electronics: The electronic properties of the benzamide ring can be tuned with various substituents, allowing for the synthesis of a diverse library of functionalized arenes.[5]
This protocol focuses on the alkenylation reaction, which introduces a vinyl group at the ortho position, providing a synthetic handle for subsequent transformations such as cyclizations, cross-couplings, and polymerizations.
Mechanistic Rationale: The Catalytic Cycle
The accepted mechanism for the rhodium(III)-catalyzed ortho-alkenylation proceeds through a well-defined catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing the reaction. The cycle, catalyzed by a species like [RhCp*]²⁺, typically involves C-H activation, migratory insertion, and catalyst regeneration.[6]
Caption: Proposed Catalytic Cycle for Rh(III)-Directed C-H Alkenylation.
Causality Behind the Cycle:
-
Coordination: The reaction initiates with the coordination of the this compound's amide oxygen to the active Rh(III) center.
-
C-H Activation: This is the rate-determining step. The coordinated DG positions the metal catalyst proximal to the ortho C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a stable five-membered rhodacycle intermediate.[7]
-
Alkene Coordination & Insertion: The alkene coupling partner coordinates to the vacant site on the rhodium center. This is followed by migratory insertion of the alkene into the Rh-C bond, forming a seven-membered ring intermediate.
-
β-Hydride Elimination & Reductive Elimination: A β-hydride elimination step occurs, followed by reductive elimination to release the desired ortho-alkenylated arene product and regenerate the active Rh(III) catalyst, allowing the cycle to continue.
Reaction Scope & Optimization Parameters
The success of the alkenylation is dependent on the careful selection of substrates, catalyst, and additives.
| Parameter | Recommended | Rationale & Considerations |
| Catalyst | [RhCpCl₂]₂ (Rhodium pentamethylcyclopentadienyl dichloride dimer) | A highly efficient and robust precatalyst for C-H activation. It forms the active cationic [RhCp]²⁺ species in situ.[6] |
| Oxidant/Additive | AgSbF₆ (Silver hexafluoroantimonate) | Serves as a halide scavenger, abstracting chloride from the precatalyst to generate the catalytically active cationic Rh(III) species. Other silver salts (e.g., AgOAc) can also be used. |
| Arene Substrate | N-Tosylbenzamides | Tolerates both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -F, -CF₃) groups.[5] Steric hindrance near the ortho position can decrease yield. |
| Alkene Partner | Activated Alkenes (e.g., acrylates, styrenes) | Electron-deficient alkenes like acrylates are excellent coupling partners. Styrenes and other unactivated alkenes can also be used, though conditions may require optimization. |
| Solvent | Dichloroethane (DCE) or tert-Amyl alcohol | DCE is a common choice. For less soluble substrates or to achieve higher temperatures, tert-amyl alcohol or other high-boiling point solvents can be effective. |
| Temperature | 80–120 °C | C-H activation is an energetically demanding step and typically requires thermal energy to proceed at a reasonable rate. |
Detailed Experimental Protocol
This protocol provides a representative procedure for the alkenylation of a generic this compound with an acrylate.
Workflow Overview
Caption: General Experimental Workflow for C-H Alkenylation.
Part A: Synthesis of this compound Substrate
This is a general procedure; specific substrates may require optimization.
-
To a solution of p-toluenesulfonamide (1.0 eq.) in pyridine at 0 °C, add the desired benzoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a beaker containing ice and 1 M HCl.
-
Stir until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the this compound substrate.[5]
Part B: Rh(III)-Catalyzed ortho-Alkenylation
Materials & Equipment:
-
This compound substrate
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
Alkene (e.g., n-butyl acrylate)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Oven-dried 8 mL screw-cap vial with a PTFE-lined cap
-
Stir bar, heating block, standard glassware
-
Celite, Silica gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup (Atmosphere of Air): To an 8 mL screw-cap vial containing a magnetic stir bar, add the this compound substrate (0.2 mmol, 1.0 eq.), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).
-
Causality: The catalyst and additive are weighed carefully as their molar ratios are critical for efficient turnover. AgSbF₆ acts as a halide scavenger to generate the active catalyst.
-
-
Addition of Reagents: To the vial, add anhydrous DCE (1.0 mL) followed by n-butyl acrylate (57 µL, 0.4 mmol, 2.0 eq.).
-
Causality: An excess of the alkene coupling partner is used to ensure the reaction goes to completion and to favor the productive catalytic pathway over potential catalyst decomposition.
-
-
Reaction Execution: Tightly seal the vial with the PTFE-lined cap. Place the vial in a pre-heated aluminum block at 100 °C and stir vigorously for 12-24 hours.
-
Causality: The sealed vial prevents solvent evaporation at elevated temperatures. The temperature is necessary to overcome the activation energy barrier for the C-H cleavage step.
-
-
Monitoring: The reaction progress can be monitored by taking a small aliquot, diluting it, and analyzing by TLC or GC-MS.
-
Work-up: After the reaction is complete (as judged by consumption of the starting material), cool the vial to room temperature. Dilute the mixture with dichloromethane (DCM, ~5 mL).
-
Pass the diluted mixture through a small plug of Celite to filter off the silver salts and catalyst residues. Wash the plug with additional DCM.
-
Combine the filtrates and concentrate the solution under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ortho-alkenylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents. | Ensure precatalyst and silver salt are pure. Confirm reaction temperature. Use freshly distilled, anhydrous solvent. |
| Formation of Byproducts | Dimerization of alkene; Multiple alkenylation events. | Decrease alkene concentration or add it slowly over time. Reduce reaction time. |
| Poor Regioselectivity | Steric hindrance from a meta-substituent. | This is an inherent limitation. The DG provides high ortho-selectivity, but competing sites can react if the primary ortho C-H is blocked. |
Conclusion
The this compound-directed ortho-alkenylation of arenes is a highly reliable and versatile method for C-C bond formation. The protocol described herein, utilizing a robust Rh(III) catalyst system, provides a straightforward entry into a wide array of functionalized stilbene and cinnamate analogues. The true power of this methodology lies in the dual role of the N-tosylcarboxamide group: first as a precise director for C-H activation and second as a versatile synthetic handle for downstream molecular elaboration.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 3. Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium(III)-catalyzed ortho alkenylation of N-phenoxyacetamides with N-tosylhydrazones or diazoesters through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
experimental setup for N-Tosylbenzamide in alkoxylation reactions
Application Note & Protocol
Leveraging N-Tosylbenzamide as a Directing Group for Palladium-Catalyzed Ortho-Alkoxylation of Arenes
Introduction: The Strategic Advantage of this compound in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials.[1][2] Among these, the introduction of an alkoxy group via C-H activation is of significant interest to the pharmaceutical and materials science sectors. A key challenge in C-H activation is controlling the site-selectivity of the reaction. This is often achieved through the use of directing groups, which chelate to the metal catalyst and position it in proximity to a specific C-H bond.[3]
The N-tosylcarboxamide moiety has proven to be a highly effective and versatile directing group for such transformations.[4][5] This application note provides a detailed protocol for the palladium-catalyzed ortho-alkoxylation of arenes using this compound as a directing group, a method that notably proceeds under mild, room-temperature conditions.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step experimental protocol, and present data on the scope of this transformation.
Reaction Principle and Proposed Catalytic Mechanism
The core of this methodology is the palladium-catalyzed ortho-alkoxylation of an this compound derivative. The N-tosylcarboxamide group directs the palladium catalyst to an adjacent C-H bond on the aromatic ring, facilitating its activation and subsequent functionalization with an alcohol.[7] The reaction typically employs a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), as the catalyst and an oxidant, like phenyliodine diacetate (PhI(OAc)₂), to regenerate the active catalytic species.
The Causality Behind the Components:
-
This compound (Directing Group): The nitrogen and oxygen atoms of the amide group chelate to the palladium center, forming a stable five-membered palladacycle intermediate. This chelation is crucial for bringing the catalyst into close proximity with the ortho C-H bond, thereby ensuring high regioselectivity.[6][7]
-
Palladium(II) Acetate (Catalyst): This is a common and effective palladium source for C-H activation reactions. It is relatively stable and readily undergoes the necessary ligand exchange and oxidative addition steps.
-
Phenyliodine Diacetate (Oxidant): The catalytic cycle involves a reductive elimination step that produces Pd(0). The oxidant is required to re-oxidize the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue. PhI(OAc)₂ is a reliable and effective oxidant for this purpose.[6]
-
Alcohol (Alkoxylating Agent): The alcohol serves as the source of the alkoxy group that is installed onto the aromatic ring. A wide range of primary and secondary alcohols can be used.
-
Solvent: The choice of solvent is critical. Often, the alcohol reagent itself can serve as the solvent if used in large excess. Alternatively, a co-solvent system may be employed.
Below is a diagram illustrating the proposed catalytic cycle for this transformation.
Caption: Proposed catalytic cycle for Pd-catalyzed ortho-alkoxylation.
Experimental Protocol: Room-Temperature Ortho-Alkoxylation
This protocol is adapted from established procedures for the palladium-catalyzed ortho-alkoxylation of N-tosylbenzamides.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound Derivative | Synthesis Grade | N/A | Synthesized from the corresponding benzoyl chloride and tosylamide.[6] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Sigma-Aldrich | Store in a desiccator. |
| Phenyliodine Diacetate (PhI(OAc)₂) | Reagent Grade | Sigma-Aldrich | Light-sensitive, store in a dark container. |
| Alcohol (e.g., Methanol, Ethanol) | Anhydrous | Acros Organics | Use of anhydrous alcohol is recommended. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | N/A | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Reaction Vial (e.g., 4 mL) | N/A | VWR | With a screw cap and PTFE septum. |
| Magnetic Stir Plate and Stir Bar | N/A | VWR |
Step-by-Step Procedure
Rationale: This procedure is designed to be straightforward and reproducible. The reaction is run at room temperature to ensure mild conditions and broad functional group tolerance.
-
Reagent Preparation: To a 4 mL reaction vial equipped with a magnetic stir bar, add the this compound derivative (0.2 mmol, 1.0 equiv.).
-
Expert Insight: Ensuring the starting material is pure is critical for achieving high yields and minimizing side products.
-
-
Addition of Catalyst and Oxidant: To the same vial, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 5 mol%) and phenyliodine diacetate (PhI(OAc)₂, 96.6 mg, 0.3 mmol, 1.5 equiv.).
-
Expert Insight: The oxidant is used in excess to ensure complete regeneration of the Pd(II) catalyst throughout the reaction. The catalyst loading is kept low (5 mol%) for efficiency.
-
-
Addition of Alcohol: Add the desired anhydrous alcohol (2.0 mL).
-
Expert Insight: The alcohol acts as both the reagent and the solvent in this procedure, ensuring a high concentration of the alkoxylating agent. Using anhydrous alcohol is important to prevent potential side reactions involving water.
-
-
Reaction Execution: Seal the vial with a screw cap and stir the mixture vigorously at room temperature (approx. 25 °C) for 12-24 hours.
-
Expert Insight: The reaction progress can be monitored by thin-layer chromatography (TLC). The prolonged reaction time is to ensure complete conversion, especially with less reactive substrates.
-
-
Workup and Quenching: Upon completion, dilute the reaction mixture with dichloromethane (DCM, 10 mL). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 10 mL) to quench any remaining acidic components.
-
Expert Insight: The NaHCO₃ wash is crucial for removing acetic acid generated from the oxidant and catalyst, which simplifies purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expert Insight: The polarity of the eluent will depend on the specific product. It is advisable to determine the optimal eluent system using TLC before running the column.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Substrate Scope and Yields
The this compound directed alkoxylation exhibits good tolerance for various functional groups on the aromatic ring. Below is a summary of representative results.
| Entry | This compound Substituent | Alcohol | Product | Yield (%) |
| 1 | H | Methanol | 2-methoxy-N-tosylbenzamide | 85 |
| 2 | 4-Me | Methanol | 2-methoxy-4-methyl-N-tosylbenzamide | 82 |
| 3 | 4-F | Methanol | 4-fluoro-2-methoxy-N-tosylbenzamide | 78 |
| 4 | 4-Cl | Methanol | 4-chloro-2-methoxy-N-tosylbenzamide | 75 |
| 5 | 4-CF₃ | Methanol | 2-methoxy-4-(trifluoromethyl)-N-tosylbenzamide | 65 |
| 6 | H | Ethanol | 2-ethoxy-N-tosylbenzamide | 80 |
| 7 | H | Isopropanol | 2-isopropoxy-N-tosylbenzamide | 72 |
Yields are based on isolated product after chromatography and are representative of typical outcomes for this reaction.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of ortho-alkoxylated N-tosylbenzamides.
Caption: General experimental workflow for ortho-alkoxylation.
Conclusion
The use of this compound as a directing group provides a reliable and efficient method for the ortho-alkoxylation of arenes. The protocol detailed here is notable for its mild, room-temperature conditions, good functional group tolerance, and operational simplicity. This makes it a valuable tool for researchers in synthetic chemistry and drug development for the late-stage functionalization of complex molecules. The versatility of the N-tosylcarboxamide group further enhances its utility, as it can be transformed into other functional groups post-alkoxylation, opening avenues for diverse molecular architectures.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Halogenation of Arenes using N-Tosylbenzamide as a Directing Group
Introduction: The Strategic Importance of Regioselective Halogenation
The precise introduction of halogen atoms onto aromatic rings is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Halogenated arenes serve as versatile synthetic handles, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. Achieving regioselectivity in these halogenation reactions is paramount, as the position of the halogen atom dictates the final architecture and, consequently, the biological activity or material properties of the target molecule. Traditional electrophilic aromatic substitution reactions often yield mixtures of isomers, necessitating tedious and costly purification steps. To overcome this challenge, the use of directing groups to control the position of C-H functionalization has emerged as a powerful strategy.
This guide focuses on the application of N-Tosylbenzamide as a robust and reliable directing group for the palladium-catalyzed ortho-halogenation of arenes. The N-tosylcarboxamide moiety acts as an effective "molecular GPS," guiding the palladium catalyst to a specific C-H bond proximal to the directing group, thus ensuring high regioselectivity. This methodology offers a mild and efficient route to a variety of ortho-halogenated benzamides, which are valuable precursors for the synthesis of complex organic molecules.[1][2]
The this compound Directing Group: Mechanism of Action
The efficacy of this compound as a directing group lies in its ability to form a stable six-membered palladacycle intermediate. The reaction proceeds through a well-established C-H activation mechanism, which can be broadly understood through the following key steps:
-
Coordination: The palladium(II) catalyst coordinates to the nitrogen atom of the N-tosylcarboxamide group.
-
C-H Activation/Cyclometalation: The coordinated palladium center then activates a proximate ortho C-H bond of the benzoyl ring, leading to the formation of a stable six-membered cyclopalladated intermediate. This is often the rate-determining step of the catalytic cycle.
-
Oxidative Addition: The halogenating agent, typically an N-halosuccinimide (NXS), undergoes oxidative addition to the palladium(II) center, forming a transient palladium(IV) species.
-
Reductive Elimination: The palladium(IV) intermediate rapidly undergoes reductive elimination, forming the new carbon-halogen bond at the ortho position and regenerating the palladium(II) catalyst, which can then re-enter the catalytic cycle.
This catalytic cycle is highly efficient and allows for the regioselective halogenation of a wide range of substrates under mild reaction conditions.
Figure 1: A simplified representation of the palladium-catalyzed ortho-halogenation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes a general and reliable method for the preparation of the this compound starting material from readily available commercial reagents.
Materials:
-
p-Toluenesulfonamide
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonamide (1.0 eq).
-
Dissolve the p-toluenesulfonamide in anhydrous dichloromethane and anhydrous pyridine (used as both solvent and base).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a white solid.
Protocol 2: General Procedure for Palladium-Catalyzed Ortho-Halogenation of this compound
This general protocol outlines the conditions for the regioselective ortho-chlorination, -bromination, and -iodination of this compound.
Materials:
-
This compound (or substituted derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or acetonitrile (MeCN))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard work-up and purification supplies (see Protocol 1)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq) and palladium(II) acetate (0.05 - 0.10 eq).
-
Add the appropriate N-halosuccinimide:
-
For chlorination : N-Chlorosuccinimide (NCS) (1.2 - 1.5 eq)
-
For bromination : N-Bromosuccinimide (NBS) (1.2 - 1.5 eq)
-
For iodination : N-Iodosuccinimide (NIS) (1.2 - 1.5 eq)
-
-
Add the anhydrous solvent (e.g., DCE or MeCN).
-
Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired ortho-halogenated this compound.
Figure 2: Experimental workflow for the synthesis and subsequent ortho-halogenation of this compound.
Scope and Limitations
The palladium-catalyzed ortho-halogenation of N-Tosylbenzamides is compatible with a range of substrates bearing both electron-donating and electron-withdrawing groups. However, the electronic nature of the substituents can influence the reaction efficiency and yield.
| Halogenating Agent | Substituent on Benzoyl Ring | General Observation |
| NCS (Chlorination) | Electron-donating (e.g., -OCH₃) | Good to excellent yields. |
| Electron-withdrawing (e.g., -CF₃) | Moderate to good yields. | |
| NBS (Bromination) | Electron-donating (e.g., -CH₃) | Generally high yields. |
| Electron-withdrawing (e.g., -NO₂) | Lower yields may be observed. | |
| NIS (Iodination) | Electron-donating (e.g., -Ph) | Good to excellent yields. |
| Sterically hindered substrates | May require longer reaction times or slightly elevated temperatures. |
Limitations:
-
Substrates with strongly coordinating groups elsewhere in the molecule may interfere with the desired directing effect of the N-tosylcarboxamide.
-
Highly sterically hindered ortho positions may be difficult to functionalize.
-
In some cases, di-halogenation at both ortho positions may be observed, particularly with highly activated substrates or prolonged reaction times.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed methodologies.[1][2][3] To ensure the success and reproducibility of these reactions, the following points should be considered:
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. The palladium catalyst, in particular, should be of high quality.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst.
-
Reaction Monitoring: Careful monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Characterization: The identity and purity of the synthesized this compound and the final halogenated products should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
By adhering to these guidelines, researchers can confidently and reliably implement this powerful methodology for the regioselective synthesis of ortho-halogenated benzamides.
References
- 1. Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Room-temperature ortho-alkoxylation and -halogenation of N-tosylbenzamides by using palladium(II)-catalyzed C-H activation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Tosylbenzamide as a Versatile and Transformable Directing Group for C-H Bond Arylation
Introduction: The Strategic Advantage of N-Tosylbenzamide in C-H Functionalization
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Traditional cross-coupling methods, while powerful, often require pre-functionalized starting materials. Direct C-H bond activation has emerged as a more atom- and step-economical strategy, but controlling regioselectivity remains a significant challenge.[5] This is where the concept of directing groups becomes paramount.
Among the myriad of directing groups developed, the N-Tosylcarboxamide stands out for its unique combination of robust directing ability and exceptional versatility for subsequent transformations.[6][7] Unlike many directing groups that are difficult to remove or modify post-reaction, the N-tosylamide moiety can be readily converted into a variety of valuable functional groups. This allows for a divergent synthetic approach from a single, easily accessible starting material, making it a powerful tool for creating diverse molecular libraries.[6]
This guide provides an in-depth exploration of the this compound directing group, from its mechanistic underpinnings to detailed, field-proven protocols for palladium-catalyzed C-H arylation and subsequent functional group interconversions.
Part 1: Mechanism of Action in Palladium-Catalyzed Ortho-Arylation
The effectiveness of the this compound directing group hinges on its ability to coordinate with a transition metal catalyst, typically palladium, to form a stable six-membered cyclometalated intermediate. This pre-coordination brings the catalyst into close proximity to the ortho C-H bond of the benzamide ring, enabling its selective activation.
The Causality Behind the Catalytic Cycle:
The generally accepted mechanism for the Pd-catalyzed ortho-arylation proceeds through a Pd(II)/Pd(IV) cycle. The key steps are:
-
Coordination & C-H Activation: The this compound substrate coordinates to the Pd(II) catalyst. The acidity of the N-H proton is believed to facilitate this step, leading to a concerted metalation-deprotonation (CMD) event to form a stable palladacycle intermediate.[6] This is the regioselectivity-determining step.
-
Oxidative Addition: The aryl halide (Ar-X) coupling partner undergoes oxidative addition to the Pd(II) center, forming a high-valent Pd(IV) intermediate.
-
Reductive Elimination: The two aryl groups on the Pd(IV) center couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating a Pd(II) species.
-
Catalyst Regeneration: The Pd(II) species re-enters the catalytic cycle. An additive, often a silver salt like AgOAc, is typically required to act as a halide scavenger, facilitating the regeneration of the active catalyst.[6]
Figure 1: General catalytic cycle for Pd-catalyzed ortho-arylation.
Part 2: Reaction Scope and Optimization
The this compound directed arylation is compatible with a broad range of substrates. The choice of catalyst, solvent, and additives is critical for achieving high yields and can be tuned based on the electronic properties of the coupling partners.
Substrate Scope
The methodology is robust, tolerating a variety of functional groups on both the this compound and the aryl halide partner. This tolerance is crucial for applications in complex molecule synthesis and drug development.
| Entry | This compound Substituent (R) | Aryl Iodide Substituent (R') | Yield (%) | Reference |
| 1 | H | 4-Me | 95 | [6] |
| 2 | 4-MeO | 4-Me | 98 | [6] |
| 3 | 4-F | 4-Me | 90 | [6] |
| 4 | 4-CF₃ | 4-Me | 75 | [6] |
| 5 | 3-Me | 4-Me | 96 | [6] |
| 6 | H | 4-Ac | 85 | [6] |
| 7 | H | 4-CO₂Me | 88 | [6] |
| 8 | H | 3-MeO | 92 | [6] |
Table 1: Representative scope of the Pd-catalyzed ortho-arylation of N-Tosylbenzamides. Yields are for isolated products.[6]
Key Insights:
-
Electronic Effects: The reaction generally proceeds in high yield for both electron-rich and electron-poor N-Tosylbenzamides.[6] Similarly, the aryl iodide partner can possess both electron-donating and electron-withdrawing groups.[8]
-
Steric Hindrance: Steric hindrance near the ortho position can affect reaction efficiency, though the directing group provides a strong driving force for the reaction to proceed.
Part 3: Experimental Protocols
Adherence to optimized protocols is essential for reproducibility and high yields. The following are generalized procedures based on established literature.
Protocol 3.1: General Procedure for Pd-Catalyzed Ortho-Arylation
This protocol describes a typical reaction for the coupling of an this compound with an aryl iodide.[6]
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (5 mol%)
-
Silver(I) Acetate, AgOAc (2.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane, DCE)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried and argon-purged reaction tube, add the this compound (e.g., 0.2 mmol), aryl iodide (0.3 mmol), Pd(OAc)₂ (0.01 mmol), and AgOAc (0.4 mmol).
-
Solvent Addition: Add anhydrous DCE (1.0 mL) followed by TFA (1.0 mL) via syringe.
-
Scientist's Note: The acidic medium (TFA) is crucial as it is postulated to facilitate the C-H activation step.[6] Silver acetate acts as both an oxidant and a halide scavenger.
-
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ortho-arylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Part 4: The Power of Transformation: Post-Arylation Modifications
A key advantage of the N-Tosylcarboxamide directing group is its role as a versatile synthetic handle.[6][7] After the C-H arylation is complete, the group can be transformed into other valuable functionalities, enabling divergent synthesis from a common intermediate.
Key Transformations:
-
Hydrolysis to Carboxylic Acid: Basic or acidic hydrolysis cleaves the tosylamide to reveal a biaryl carboxylic acid, a valuable synthon.
-
Reduction to Benzyl Alcohol: The resulting carboxylic acid or its ester derivative can be reduced to the corresponding benzyl alcohol.
-
Dehydration to Nitrile: Treatment of the primary amide (after detosylation) with a dehydrating agent yields the corresponding biaryl nitrile.
-
Intramolecular Amination: Under specific conditions, the group can participate in intramolecular C-H amination to form polycyclic structures.[6]
Figure 2: Divergent synthesis enabled by the N-Tosylcarboxamide group.
Protocol 4.1: Hydrolysis to 2-Arylbenzoic Acid
Materials:
-
Ortho-arylated this compound (1.0 equiv)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH) and Water
-
Hydrochloric Acid (HCl) for acidification
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the ortho-arylated this compound (e.g., 0.1 mmol) in a mixture of MeOH (2 mL) and a 2M aqueous solution of NaOH (1 mL).
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) for 6-12 hours.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude carboxylic acid can be purified by recrystallization or flash chromatography if necessary.
References
- 1. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 2. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Versatility of N-Tosylbenzamide in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Strategic Advantage of the N-Tosylamide Moiety
In the landscape of contemporary organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures remains a paramount objective. Heterocyclic compounds, in particular, form the structural core of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic use of directing groups to control regioselectivity in C-H functionalization reactions has emerged as a powerful paradigm for the streamlined synthesis of these valuable motifs. Among the diverse array of directing groups, the N-tosylbenzamide scaffold has garnered significant attention for its dual role: it not only serves as a robust directing group for transition-metal-catalyzed C-H activation but also as a versatile functional handle that can be retained, transformed, or removed, offering remarkable synthetic flexibility.[1][2]
This technical guide provides an in-depth exploration of the applications of N-tosylbenzamides in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for their execution, and present data to inform substrate selection and reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Core Principle: this compound as a Directing Group
The efficacy of this compound as a directing group stems from the ability of the amide nitrogen and the sulfonyl oxygen to form a stable, five-membered cyclometalated intermediate with a transition metal catalyst. This chelation event brings the catalyst into close proximity to the ortho C-H bond of the benzamide ring, facilitating its cleavage and subsequent functionalization. The acidity of the N-H proton is also considered crucial in facilitating this cyclometalation step.[1] This directed C-H activation is the cornerstone of the synthetic strategies discussed herein.
Caption: Generalized catalytic cycle for this compound directed C-H activation.
Application I: Synthesis of Isoquinolones via Rhodium-Catalyzed Annulation
The isoquinolone skeleton is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The rhodium(III)-catalyzed [4+2] annulation of N-tosylbenzamides with alkynes provides a highly efficient and atom-economical route to this important heterocyclic core.
Mechanistic Rationale
The reaction is initiated by the chelation-assisted C-H activation of the this compound by the Rh(III) catalyst. This is followed by the coordination and migratory insertion of the alkyne into the Rh-C bond. Subsequent reductive elimination furnishes the desired isoquinolone product and regenerates the active Rh(III) catalyst. The use of a copper(II) acetate co-oxidant is often crucial for the regeneration of the catalytically active species.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2-Tosyl-3-phenylisoquinolin-1(2H)-one
This protocol is adapted from established literature procedures for the synthesis of isoquinolones.[3]
Materials:
-
This compound (1.0 equiv)
-
Diphenylacetylene (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
tert-Amyl alcohol (t-AmOH) (0.2 M)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 52.2 mg), diphenylacetylene (0.24 mmol, 42.8 mg), [Cp*RhCl₂]₂ (0.005 mmol, 3.1 mg), AgSbF₆ (0.02 mmol, 6.9 mg), and Cu(OAc)₂ (0.2 mmol, 36.3 mg).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous tert-amyl alcohol (1.0 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired isoquinolone.
Substrate Scope and Data
The rhodium-catalyzed annulation exhibits good tolerance to a variety of functional groups on both the this compound and the alkyne coupling partner.
| Entry | This compound Substituent | Alkyne | Yield (%) |
| 1 | H | Diphenylacetylene | 85-95 |
| 2 | 4-Me | Diphenylacetylene | ~90 |
| 3 | 4-OMe | Diphenylacetylene | ~88 |
| 4 | 4-Cl | Diphenylacetylene | ~80 |
| 5 | H | 1-Phenyl-1-propyne | ~75 |
Yields are approximate and based on representative literature reports.
Application II: Synthesis of Isoindolinones via Palladium-Catalyzed C-H Olefination
Isoindolinones are another class of heterocyclic compounds with significant biological activity. A powerful method for their synthesis involves the palladium-catalyzed ortho-C-H olefination of N-tosylbenzamides followed by an intramolecular aza-Michael addition.
Mechanistic Rationale
This transformation proceeds via a Pd(II)-catalyzed C-H activation to form a palladacycle intermediate. This intermediate then undergoes an olefination reaction with an activated alkene (e.g., an acrylate). The resulting ortho-alkenylated this compound can then undergo a base-mediated intramolecular cyclization to furnish the isoindolinone product. This can often be achieved in a one-pot fashion.
Caption: Workflow for Pd-catalyzed isoindolinone synthesis.
Experimental Protocol: Pd(II)-Catalyzed Synthesis of 2-Tosyl-3-methyl-3-phenylisoindolin-1-one
This is a representative protocol based on established methodologies.[4]
Materials:
-
This compound (1.0 equiv)
-
α-Methylstyrene (2.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
TFA (Trifluoroacetic acid, 2.0 equiv)
-
DCE (1,2-Dichloroethane) (0.1 M)
Procedure:
-
In a sealed tube, combine this compound (e.g., 0.5 mmol, 130.6 mg), Pd(OAc)₂ (0.025 mmol, 5.6 mg), and Ag₂CO₃ (1.0 mmol, 275.7 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen).
-
Add DCE (5 mL), α-methylstyrene (1.0 mmol, 118.2 mg), and TFA (1.0 mmol, 75 µL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired isoindolinone.
Application III: Synthesis of Phenanthridinones via Palladium-Catalyzed Intramolecular C-H Arylation
The phenanthridinone core is present in several alkaloids with potent biological activities. A common synthetic route involves the intramolecular C-H arylation of 2-halo-N-arylbenzamides. While the tosyl group is not directly on the benzamide in the typical starting material for this specific reaction, the principles of C-H activation directed by amide-type groups are highly relevant, and N-tosyl-2-halobenzamides can be envisioned as precursors. A more direct application involves the palladium-catalyzed oxidative C-H/C-H coupling of N-substituted benzamides with arenes.[5][6][7]
Experimental Protocol: Palladium-Catalyzed Synthesis of N-Methylphenanthridinone
This protocol is a general representation of the intramolecular cyclization of a pre-functionalized substrate.[8]
Materials:
-
2-Bromo-N-methyl-N-phenylbenzamide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous DMF (0.2 M)
Procedure:
-
To a Schlenk tube, add 2-bromo-N-methyl-N-phenylbenzamide (e.g., 1.0 mmol, 290.1 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), PPh₃ (0.10 mmol, 26.2 mg), and Cs₂CO₃ (2.0 mmol, 651.8 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography.
The N-Tosyl Group as a Transformable Moiety
A key advantage of using N-tosylbenzamides is the synthetic versatility of the tosyl group post-C-H functionalization. It can be retained as a stable protecting group or removed under various conditions to liberate the free N-H amide, allowing for further derivatization.
Protocol: Detosylation of N-Tosyl Heterocycles
Method 1: Reductive Cleavage (e.g., with SmI₂ or Mg/MeOH)
-
Dissolve the N-tosyl heterocycle (1.0 equiv) in a suitable solvent (e.g., THF for SmI₂, methanol for Mg).
-
Cool the solution to 0 °C.
-
Add the reducing agent (e.g., freshly prepared SmI₂ solution or magnesium turnings) portion-wise until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by chromatography if necessary.
Method 2: Acidic Hydrolysis (e.g., with HBr/AcOH)
-
Dissolve the N-tosyl heterocycle in glacial acetic acid.
-
Add a solution of HBr in acetic acid (e.g., 33 wt%).
-
Heat the mixture (e.g., to 70-100 °C) for several hours, monitoring by TLC.
-
Cool to room temperature and carefully pour the mixture onto ice.
-
Neutralize with a base (e.g., solid NaOH or NaHCO₃) and extract the product with an appropriate solvent.
-
Work up and purify as described above.
Conclusion
N-Tosylbenzamides have proven to be exceptionally valuable building blocks for the synthesis of a range of important heterocyclic compounds. Their ability to act as efficient directing groups for transition-metal-catalyzed C-H activation, coupled with the synthetic flexibility of the tosyl group, provides a powerful and versatile platform for molecular construction. The protocols and data presented in this guide offer a solid foundation for researchers to explore and apply these methodologies in their own synthetic endeavors, from fundamental research to complex target-oriented synthesis in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
N-Tosylbenzamide in transition metal-catalyzed cross-coupling
An In-Depth Guide to N-Tosylbenzamide in Transition Metal-Catalyzed Cross-Coupling: Applications and Protocols
Abstract
This compound has emerged as a uniquely versatile and powerful reagent in the field of transition metal-catalyzed cross-coupling. Its significance extends beyond that of a simple amide, functioning as a robust and removable ortho-directing group for palladium-catalyzed C–H functionalization, enabling the precise installation of aryl, alkoxy, and halogen substituents. This guide provides a comprehensive overview of the mechanistic underpinnings, key applications, and detailed experimental protocols for leveraging this compound in modern organic synthesis. We delve into the causality behind experimental design, from catalyst selection to the strategic transformation of the directing group itself, offering researchers, scientists, and drug development professionals a practical framework for the synthesis of complex, polyfunctionalized aromatic compounds.
Introduction: The Strategic Role of this compound
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern chemical synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1] A significant evolution in this field is the direct functionalization of otherwise inert C–H bonds, a strategy that offers superior atom economy and synthetic efficiency by bypassing the need for pre-functionalized starting materials. The principal challenge in C–H activation is achieving site selectivity. This is often overcome through the use of directing groups, which are functional moieties within a substrate that chelate to the metal catalyst, positioning it in close proximity to a specific C–H bond.
Among the pantheon of directing groups, the N-tosylcarboxamide moiety of this compound has proven exceptionally effective.[2] Its utility is rooted in a combination of electronic and steric properties: the amide carbonyl oxygen acts as an effective coordination site for the metal, while the acidic N–H proton facilitates the crucial C–H cleavage step, often via a concerted metalation-deprotonation (CMD) mechanism.[3] What makes this compound particularly compelling is its dual functionality; it is not merely a spectator group to be removed post-reaction. Instead, it serves as a "transformable" synthetic handle, capable of participating in subsequent intramolecular reactions or being converted into a variety of other functional groups, thus offering divergent access to a wide array of complex molecules from a single starting material.[2][3]
Palladium-Catalyzed Ortho-C-H Functionalization
The most prominent application of this compound is as a directing group in palladium-catalyzed ortho-C–H functionalization. The formation of a stable, five-membered palladacycle intermediate is the key step that ensures high regioselectivity.
General Mechanism: The Palladacycle-Mediated Pathway
The catalytic cycle typically begins with the coordination of the this compound substrate to a Pd(II) species. The acidity of the amide N-H proton facilitates the irreversible C–H activation step, forming a stable palladacycle intermediate. This intermediate then reacts with a coupling partner (e.g., an oxidant or an organometallic reagent). A subsequent reductive elimination step forms the C–C, C–O, or C–X bond and regenerates a Pd(0) species, which is then re-oxidized to Pd(II) to complete the catalytic cycle.
Application: Ortho-Arylation for Biaryl Synthesis
The construction of biaryl motifs is of paramount importance in medicinal chemistry. The N-tosylcarboxamide group directs the palladium-catalyzed C–H arylation of arenes, providing a powerful route to ortho-functionalized biaryl carboxamides.[3]
This protocol describes the coupling of this compound with an aryl iodide. The use of a silver salt additive is crucial, as it acts as a halide scavenger, facilitating the reaction with the palladacycle intermediate.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | >98% |
| Aryl Iodide | Commercially Available | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercially Available | Catalyst Grade |
| Silver Carbonate (Ag₂CO₃) | Commercially Available | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Commercially Available | Reagent Grade |
| 1,2-Dichloroethane (DCE) | Commercially Available | Anhydrous |
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding Aryl Iodide (1.2 mmol, 1.2 equiv.), Palladium(II) Acetate (0.05 mmol, 5 mol%), and Silver Carbonate (1.2 mmol, 1.2 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add anhydrous 1,2-dichloroethane (5 mL) followed by Trifluoroacetic Acid (5.0 mmol, 5.0 equiv.) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired ortho-arylated this compound.
Causality and Insights:
-
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precatalyst.
-
Additive: Ag₂CO₃ acts as both a base and a halide scavenger, which is essential for the catalytic cycle to proceed efficiently.[3]
-
Solvent and Acid: The combination of a non-coordinating solvent like DCE and a strong acid like TFA provides an optimal medium for the C-H activation step. The acidity of the NH group is thought to facilitate the cyclometalation.[3]
Application: Ortho-Alkoxylation and Halogenation
The N-tosylcarboxamide directing group also enables the direct installation of oxygen and halogen functionalities at the ortho position. These transformations typically require an external oxidant to facilitate the C–O or C–X bond-forming reductive elimination from the Pd(IV) or Pd(II) intermediate.[4]
This protocol provides a method for the direct iodination of the arene core, producing valuable intermediates for further cross-coupling reactions.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | >98% |
| N-Iodosuccinimide (NIS) | Commercially Available | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercially Available | Catalyst Grade |
| Acetic Acid (AcOH) | Commercially Available | Glacial |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in glacial acetic acid (5 mL).
-
To this solution, add N-Iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv.) and Palladium(II) Acetate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. After completion (typically 2-4 hours), pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the ortho-iodinated product.
Causality and Insights:
-
Halogen Source: N-halosuccinimides (NCS, NBS, NIS) are convenient and effective electrophilic halogen sources for these reactions.[4]
-
Reaction Conditions: A key advantage of these halogenation and some alkoxylation reactions is that they can often be performed under mild conditions, even at room temperature, highlighting the efficiency of the directing group.[4]
The Transformative Potential of N-Tosylcarboxamide
A defining feature of the N-tosylcarboxamide group is its capacity for further chemical modification. This allows for divergent synthesis, where a single functionalized intermediate can be converted into multiple, structurally distinct product classes.[2]
Protocol 3: One-Pot C-H Olefination/Cyclization to Isoindolinones
This procedure exemplifies the power of the N-tosylcarboxamide group to act as a CON fragment reservoir in a sequential reaction. The palladium-catalyzed ortho-olefination is followed by an intramolecular cyclization to form an isoindolinone, a valuable heterocyclic scaffold.
Materials:
| Reagent/Material | Supplier | Grade |
| Substituted this compound | Synthesized | >98% |
| Olefin (e.g., n-butyl acrylate) | Commercially Available | >98% |
| [RhCp*Cl₂]₂ | Commercially Available | Catalyst Grade |
| Cesium Acetate (CsOAc) | Commercially Available | Anhydrous |
| Acetic Acid (AcOH) | Commercially Available | Glacial |
| N,N-Dimethylacetamide (DMA) | Commercially Available | Anhydrous |
Procedure:
-
To a pressure-rated vial, add the this compound derivative (0.5 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and Cesium Acetate (1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with Argon three times.
-
Add the olefin (1.0 mmol, 2.0 equiv.) and anhydrous DMA (2.0 mL) via syringe.
-
Seal the vial and heat the mixture to 100 °C for 12 hours.
-
After cooling to room temperature, add Acetic Acid (1.0 mL).
-
Reseal the vial and heat to 120 °C for another 12 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired isoindolinone product.
Causality and Insights:
-
Catalyst Switch: While palladium is excellent for many C-H functionalizations, rhodium catalysts are particularly effective for C-H olefination reactions directed by this group.[2]
-
One-Pot Sequence: The initial olefination creates an intermediate that, upon heating in acid, undergoes an intramolecular Michael addition/cyclization, trapping the product as a stable heterocycle. This showcases the directing group's role as an integral part of the final molecular scaffold.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst; insufficient reaction time/temperature; poor substrate reactivity. | Use a fresh batch of catalyst; screen different ligands or additives; increase temperature or reaction time; verify substrate purity. |
| Homocoupling of Coupling Partner | Reaction conditions favor self-coupling over cross-coupling. | Lower the concentration of the coupling partner; add the partner slowly over time; screen different solvents or bases. |
| Formation of Side Products | Lack of selectivity; decomposition of starting material or product. | Lower the reaction temperature; screen milder reaction conditions (e.g., different base, oxidant). |
| Difficulty Removing Tosyl Group | The tosyl group can be robust. | Standard hydrolysis (NaOH) or reductive cleavage conditions may not be effective. Screen stronger conditions or alternative cleavage methods reported in the literature. |
Conclusion
This compound is far more than a simple amide; it is a sophisticated synthetic tool for transition metal-catalyzed cross-coupling. Its ability to act as a robust, selective ortho-directing group for palladium catalysis provides reliable access to a variety of functionalized arenes. Crucially, its transformative potential allows for its incorporation into complex molecular frameworks, enabling divergent and efficient synthetic strategies. The protocols and insights provided herein offer a solid foundation for researchers to explore and exploit the full potential of this compound in the pursuit of novel chemical entities for drug discovery and materials science.
References
Strategic Functionalization of N-Tosylbenzamides: A Guide to Reaction Conditions and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The N-Tosylbenzamide Moiety as a Cornerstone for Molecular Innovation
In the landscape of modern synthetic chemistry, the this compound scaffold has emerged as a uniquely powerful and versatile platform. Its prevalence in medicinal chemistry and materials science is not accidental; it stems from the dual-purpose nature of the N-tosylcarboxamide group. This functional group acts as a robust and reliable directing group for transition metal-catalyzed C-H activation, enabling precise functionalization at the often-unreactive ortho-position of the benzoyl ring.[1][2] Beyond this critical role, the group is not merely a spectator. It is a transformable handle that can participate in subsequent reactions, acting as a precursor for a variety of valuable heterocyclic structures.[1][3]
This guide provides an in-depth exploration of specific reaction conditions for the functionalization of N-Tosylbenzamides. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic pathways. The protocols described herein are designed to be self-validating systems, grounded in authoritative and verifiable literature to ensure scientific integrity and reproducibility for researchers aiming to leverage this remarkable molecular scaffold.
Part 1: Chelation-Assisted C-H Functionalization at the Ortho-Position
The foundational principle enabling the selective functionalization of N-Tosylbenzamides is chelation-assisted C-H activation. The N-tosylcarboxamide group coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) in a bidentate fashion through the amide oxygen and the nitrogen atom of the deprotonated tosylamide. This coordination brings the metal center into close proximity to the ortho C-H bond, facilitating its cleavage and the formation of a stable metallacyclic intermediate. This intermediate is the linchpin for subsequent functionalization.
References
Application Notes & Protocols: The Strategic Application of N-Tosylbenzamide in Natural Product Synthesis
Authored for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the strategic importance and practical application of N-Tosylbenzamide. More than a simple protecting group or synthetic intermediate, this compound serves as a versatile and powerful tool, particularly in the construction of complex molecular architectures found in nitrogen-containing natural products. Its utility stems from a unique combination of properties: the ability to act as a robust directing group for C-H functionalization and the inherent reactivity of the N-tosylcarboxamide moiety, which allows for elegant and efficient downstream transformations.
This document moves beyond a mere listing of reactions, providing in-depth causality behind methodological choices, detailed step-by-step protocols for key transformations, and visual aids to clarify complex mechanisms and workflows. The protocols are designed to be self-validating, grounded in established, peer-reviewed methodologies.
Core Application 1: A Transformable Directing Group for Biaryl Synthesis
One of the most powerful applications of this compound is in the palladium-catalyzed ortho-C–H arylation of arenes.[1] The N-tosylcarboxamide group acts as an efficient bidentate directing group, coordinating to the palladium catalyst and positioning it for selective activation of the proximal C-H bond. This strategy provides a direct and atom-economical route to ortho-functionalized biaryl compounds, which are common structural motifs in a wide array of natural products.
Causality and Expertise: Why choose this compound for this transformation?
-
Strong Directionality: The N-H proton's acidity is thought to facilitate the initial cyclometalation step, leading to a stable palladacycle intermediate and ensuring high regioselectivity for the ortho position.[1]
-
Robustness: The tosylamide is stable under the reaction conditions required for C-H activation, preventing unwanted side reactions.
-
Transformability: This is the key advantage. Unlike many other directing groups that are difficult to remove or modify post-arylation, the N-tosylcarboxamide group is primed for a variety of subsequent transformations, making it a "pivotal directing group for a divergent synthesis".[1] This dual role is a cornerstone of synthetic efficiency.
The following diagram illustrates the overall strategy: starting with an this compound, a palladium-catalyzed C-H arylation installs the second aryl ring. The resulting biaryl product is then poised for an intramolecular cyclization to form a phenanthridinone, a core structure in many alkaloids.
Caption: Strategic workflow from this compound to a phenanthridinone core.
This protocol is adapted from a procedure described for the synthesis of biarylcarboxamides.[1] It provides a reliable method for constructing the key biaryl linkage.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide or bromide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Silver Carbonate (Ag₂CO₃, 2.0 equiv)
-
Trifluoroacetic Acid (TFA, 3.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound, the aryl halide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE via syringe.
-
Add Trifluoroacetic Acid (TFA) dropwise to the stirred suspension at room temperature.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with dichloromethane (CH₂Cl₂).
-
Filter the mixture through a pad of Celite® to remove palladium black and silver salts, washing the pad with additional CH₂Cl₂.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-arylated this compound.
Self-Validation:
-
Expected Yield: 60-90%, substrate-dependent.
-
Characterization: The product can be validated by ¹H NMR (appearance of new aromatic signals and disappearance of the ortho-proton signal), ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the exact mass.
Core Application 2: A Cyclization Precursor for Heterocyclic Scaffolds
Following the C-H activation, the true synthetic elegance of the N-tosylcarboxamide group becomes apparent. It is not merely a spectator but an active participant in subsequent bond-forming events. The ortho-arylated product is perfectly configured for intramolecular cyclization to form polycyclic aromatic lactams, such as phenanthridinones. This transformation is often achieved via a copper-catalyzed intramolecular C-H amination.[1]
Causality and Expertise: Why this cyclization strategy is effective:
-
Pre-organized Geometry: The initial C-H arylation places the two aryl rings in close proximity, favoring an intramolecular reaction pathway over intermolecular side reactions.
-
Tosylate as a Leaving Group: The reaction proceeds via N-H deprotonation followed by intramolecular nucleophilic attack of the nitrogen onto the adjacent aryl ring's C-H bond, facilitated by the copper catalyst. The tosyl group's electron-withdrawing nature enhances the acidity of the N-H proton, and while it's not a leaving group in the traditional sense for this specific C-H amination, the overall N-tosylamide functionality facilitates the desired cyclization. In other transformations, the tosylamide can act as a good leaving group.[1]
-
Access to Privileged Scaffolds: This method provides direct access to the phenanthridinone core, a "privileged scaffold" found in numerous biologically active alkaloids, including narciclasine, lycoricidine, and pancratistatin.
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed intramolecular N-arylation to form the phenanthridinone ring system.
Caption: Plausible cycle for Cu-catalyzed intramolecular C-H amination.
This protocol describes the copper-catalyzed intramolecular C-H amination of the biaryl precursor synthesized in Protocol 1.
Materials:
-
ortho-Arylated this compound (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube, add the ortho-arylated this compound, Cu(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and place it in a preheated oil bath at 130-140 °C.
-
Stir the reaction mixture for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the phenanthridinone product.
Self-Validation:
-
Expected Yield: 50-85%.
-
Characterization: Successful cyclization can be confirmed by spectroscopic methods. In the ¹H NMR, the disappearance of the N-H proton signal is a key indicator. HRMS will confirm the mass corresponding to the loss of the tosyl group (or its components) and ring formation. The rigid, planar structure of the product will also lead to characteristic shifts in the aromatic region of the NMR spectra.
Summary of Key Applications and Transformations
The versatility of this compound extends beyond the sequence described. The N-tosylcarboxamide directing group enables a range of C-H functionalization reactions and can be transformed into various functional groups.
| Application Type | Reaction | Key Reagents | Product Type | Ref. |
| C-H Functionalization | ortho-Arylation | Pd(OAc)₂, Aryl Halide, Ag₂CO₃ | Biaryl Carboxamides | [1] |
| ortho-Alkenylation | Rh(III) or Pd(II) catalysts, Alkenes | Cinnamic Amide Derivatives | [2] | |
| ortho-Alkoxylation | Pd(OAc)₂, Iodosobenzene diacetate, Alcohol | ortho-Alkoxy Benzamides | [2] | |
| ortho-Halogenation | Pd(OAc)₂, NCS, NBS, or NIS | ortho-Halo Benzamides | [2] | |
| Post-Functionalization | Intramolecular C-H Amination | Cu(OAc)₂, Base | Phenanthridinones | [1] |
| Transformations | ||||
| Nucleophilic Addition | Organolithium/Grignard Reagents | Ketones | [1] | |
| Electrophilic Aromatic Sub. | HNO₃/H₂SO₄ | Nitrated Biaryls | [1] | |
| One-Pot Cyclization | Rh(III) catalyst, Alkyne | Dihydroisoquinolinones | [2] |
Conclusion and Future Outlook
This compound is a powerful and multifaceted reagent in the synthetic chemist's toolkit. Its ability to serve as both a highly effective directing group for C-H functionalization and a versatile precursor for subsequent transformations embodies the principles of modern synthetic efficiency. The protocols and strategies outlined here demonstrate a clear and reliable pathway for constructing complex biaryl and heterocyclic cores relevant to the total synthesis of natural products, particularly alkaloids. As the field of C-H activation continues to evolve, the strategic use of transformable directing groups like N-tosylcarboxamide will undoubtedly play an increasingly crucial role in the streamlined synthesis of molecules for drug discovery and chemical biology.[3]
References
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in N-Tosylbenzamide C-H Activation
Welcome to the technical support center for N-Tosylbenzamide C-H activation. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful synthetic methodology. Here, we address common issues leading to low yields and provide practical, evidence-based solutions in a question-and-answer format. Our guidance is grounded in established scientific principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Enhancing Reaction Efficiency
This section delves into specific problems that can arise during the C-H activation of N-tosylbenzamides and offers detailed strategies to overcome them.
Question 1: My primary challenge is consistently low product yield. What are the most critical initial parameters to investigate?
Low yield is a frequent hurdle and can often be traced back to a few key reaction components. A systematic approach to optimizing these factors is crucial.
Answer:
The initial focus should be on the catalyst system, which includes the palladium source and any associated ligands, as well as the base and solvent. These components work in concert, and a suboptimal choice in one can significantly impact the overall reaction efficiency.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst is paramount. While simple palladium salts like Pd(OAc)₂ are commonly used, their effectiveness can be highly substrate-dependent.[1][2] For challenging substrates, consider using more advanced pre-catalysts that readily form the active Pd(0) species. The ligand plays a crucial role in stabilizing the catalytic species and facilitating the C-H activation step.[3][4] Bulky, electron-rich phosphine ligands often enhance catalytic activity.[2]
-
Base Strength and Solubility: The base is critical for the deprotonation of the N-H group of the tosylbenzamide, which is often a key step in the catalytic cycle.[2][5] If a weak base is used, this deprotonation may be incomplete, leading to a stalled reaction. Switching to a stronger base, such as K₃PO₄ or Cs₂CO₃, can often improve yields.[2] Additionally, the solubility of the base in the reaction solvent is a practical consideration; ensure it is adequately dispersed.
-
Solvent Choice: The solvent influences the solubility of reactants and the stability of the catalytic intermediates.[2] For palladium-catalyzed C-H activations of N-tosylbenzamides, polar aprotic solvents like dioxane, toluene, or DMF are generally effective.[2] The optimal solvent can vary depending on the specific substrates and other reaction conditions, so screening a few options is recommended.
Question 2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?
Poor selectivity can manifest as a complex mixture of products, making purification difficult and lowering the yield of the desired compound.
Answer:
Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway over competing side reactions.
-
Temperature Control: C-H activation reactions are often sensitive to temperature.[2] If the temperature is too low, the reaction may be sluggish, while excessively high temperatures can lead to catalyst decomposition or undesired side reactions.[2] A systematic optimization of the reaction temperature is recommended.
-
Directing Group Modification: The N-tosylcarboxamide group is an effective directing group for ortho-C-H functionalization.[1][6][7] However, its electronic properties can be modulated to fine-tune reactivity and selectivity. While the tosyl group is standard, exploring other sulfonyl groups with different electronic properties might be beneficial in specific cases.
-
Oxidant Selection: In many C-H activation reactions, an oxidant is required to regenerate the active catalyst. The choice of oxidant can influence both the rate and selectivity of the reaction. While reagents like PhI(OAc)₂ are reliable, in some cases, even molecular oxygen can be effective.[8]
Question 3: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What could be the cause?
Incomplete conversion is a common problem that can often be resolved by addressing catalyst activity and reaction setup.
Answer:
Several factors can contribute to incomplete reactions, primarily related to the catalyst's stability and the reaction environment.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be due to aggregation of palladium nanoparticles or the formation of inactive palladium species. Ensuring a truly inert atmosphere by thoroughly degassing the solvent and using Schlenk techniques can minimize catalyst deactivation.
-
Inert Atmosphere: Many C-H activation catalysts are sensitive to air and moisture. It is crucial to set up the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] This involves using oven-dried glassware and properly deoxygenated solvents.
-
Catalyst Loading: While higher catalyst loading can sometimes push a reaction to completion, it is not always the most cost-effective or efficient solution. Before increasing the catalyst amount, ensure that other parameters like base, solvent, and temperature are optimized. Typical catalyst loadings range from 1-5 mol% for palladium systems.[2]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding this compound C-H activation.
What is the primary role of the N-tosyl group?
The N-tosyl group serves as a directing group, guiding the palladium catalyst to the ortho C-H bond of the benzamide.[1][6][7] This directed activation allows for regioselective functionalization. The acidity of the N-H proton is also thought to facilitate the cyclometalation step.[1]
Can the N-tosylcarboxamide group be transformed after the C-H activation step?
Yes, a significant advantage of using the N-tosylcarboxamide directing group is its versatility for further transformations.[1][6] It can participate in nucleophilic additions and electrophilic aromatic substitutions, and even act as a source of CO or CON fragments in subsequent cyclization reactions to form various heterocyclic structures.[6][7]
Are there alternatives to palladium catalysts for this type of reaction?
While palladium is the most common catalyst for this transformation, other transition metals like nickel have also been explored for C-H functionalization of benzamides.[5] The choice of catalyst will depend on the specific desired transformation and substrate scope.
How do I choose between different palladium sources?
For initial screenings, Pd(OAc)₂ is a common and relatively inexpensive choice. However, for less reactive substrates or to improve reaction kinetics, pre-catalysts that are more readily reduced to the active Pd(0) species may be necessary.
What is a general starting point for optimizing reaction conditions?
A good starting point for optimization is to screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) at a moderate temperature (e.g., 80-100 °C). Once a promising combination is identified, further fine-tuning of temperature and reactant concentrations can be performed.
Visualizing the Process
Troubleshooting Workflow for Low Yields
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound C-H activation.
Caption: A stepwise approach to diagnosing and resolving low product yields.
Key Components of the Catalytic System
This diagram highlights the critical components influencing the success of the C-H activation reaction.
Caption: Interplay of key parameters in the C-H activation reaction.
Data Summary for Optimization
The following table provides a starting point for the optimization of key reaction parameters.
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd(TFA)₂ | Pd(OAc)₂ is a common starting point. Pd(TFA)₂ may be required for certain transformations.[8] |
| Catalyst Loading | 1-5 mol% | Higher loadings can increase cost but may improve yield in difficult cases.[2] |
| Ligand | Bulky, electron-rich phosphines | Ligands are crucial for catalyst stability and reactivity.[2][3][4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength is critical for deprotonation.[2] |
| Solvent | Dioxane, Toluene, DMF, DCE | Solvent choice affects solubility and catalyst stability.[2][8] |
| Temperature | 80 - 120 °C | Temperature affects reaction rate and selectivity.[2] |
| Oxidant | PhI(OAc)₂, O₂ | Required in many cases to regenerate the active catalyst.[8] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-H Activation of this compound
This protocol provides a general procedure that can be adapted for specific substrates and coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.0 mmol), the coupling partner (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., a phosphine ligand, 0.04 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts [mdpi.com]
- 5. Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Common Side Reactions with the N-Tosylbenzamide Directing Group
Welcome to the technical support center dedicated to the N-Tosylbenzamide directing group. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile directing group for C-H functionalization. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your reactions, minimize side products, and achieve your synthetic goals.
Part 1: Troubleshooting Guide
This section is structured to provide direct, actionable solutions to common problems encountered when using the this compound directing group in C-H activation/functionalization reactions.
Issue 1: Low or No Yield of the Desired C-H Functionalized Product
Problem: You are observing poor conversion of your this compound starting material to the desired ortho-functionalized product.
Root Cause Analysis: Low yields can stem from several factors, including an inactive catalyst, suboptimal reaction conditions, or inherent limitations of the substrate. The N-H acidity of the N-tosylcarboxamide is often crucial for the reaction to proceed, as it can facilitate the cyclometalation step.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield reactions.
Suggested Solutions:
| Potential Cause | Suggested Solution & Scientific Rationale |
| Inactive Catalyst or Ligand | 1. Use Fresh Reagents: Palladium and rhodium catalysts can degrade over time. Use freshly opened or properly stored catalysts. 2. Screen Catalysts: The choice of metal and its oxidation state is critical. For arylations, Pd(OAc)₂ is common, while Rh(III) catalysts are often used for olefinations.[1] |
| Suboptimal Reaction Conditions | 1. Temperature: Many C-H activations require elevated temperatures (80-120 °C) to overcome the activation energy of C-H bond cleavage. 2. Solvent: The solvent can influence catalyst solubility and substrate reactivity. Dichloroethane (DCE), toluene, or highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) can be effective. 3. Atmosphere: These reactions are often sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (N₂ or Ar). |
| Incompatible Additives/Oxidants | 1. Oxidant Choice: For many Pd(II)-catalyzed reactions, an oxidant is required to regenerate the active catalyst. Common choices include Ag₂CO₃, PhI(OAc)₂, and Cu(OAc)₂. The choice of oxidant can be critical and substrate-dependent. 2. Acid/Base Additives: The acidity of the reaction medium can be crucial. Acetic acid or pivalic acid are often used as additives to facilitate the proton-abstraction step in the C-H activation mechanism. |
| Poor Substrate Reactivity | 1. Electronic Effects: Strongly electron-withdrawing groups on the benzamide ring can render the ortho C-H bonds less susceptible to activation. 2. Steric Hindrance: Bulky groups near the ortho position can prevent the catalyst from accessing the C-H bond for cyclometalation. |
Issue 2: Poor Regioselectivity (Formation of ortho vs. meta Isomers)
Problem: You are observing a mixture of ortho and meta functionalized products, leading to difficult purification and reduced yield of the desired isomer.
Root Cause Analysis: While the this compound group is a strong ortho-director, competing reaction pathways can lead to meta-functionalization, especially with certain catalyst systems or substrates with complex substitution patterns. The formation of the cyclometalated intermediate, typically a five- or six-membered ring, is what kinetically and thermodynamically favors ortho-functionalization.[2] However, under certain conditions, catalyst systems can be designed to favor meta-functionalization.
Controlling Regioselectivity:
Caption: Competing pathways for ortho- and meta-functionalization.
Suggested Solutions:
| Potential Cause | Suggested Solution & Scientific Rationale |
| Steric Hindrance | If the ortho positions are sterically blocked, the catalyst may be forced to interact with the more accessible meta C-H bonds. Consider if a smaller catalyst or ligand could improve ortho selectivity. |
| Electronic Bias of Substrate | Substrates with strong electron-donating groups at the para-position can sometimes enhance the reactivity of the meta-positions. |
| Catalyst/Ligand System | Certain palladium/norbornene cooperative catalysis systems have been specifically designed to achieve meta-C-H functionalization.[1] Ensure your chosen catalytic system is designed for ortho-selectivity. Standard Pd(OAc)₂ or [RhCp*Cl₂]₂ systems strongly favor ortho functionalization. |
| Reaction Conditions | High temperatures or prolonged reaction times can sometimes lead to isomerization or competing reaction pathways. Monitor the reaction over time to see if the meta product forms later in the reaction sequence. |
Issue 3: Challenges in N-Tosyl Deprotection
Problem: You have successfully synthesized your desired functionalized product, but you are struggling to remove the N-Tosyl directing group without degrading your product or getting low yields.
Root Cause Analysis: The N-Tosyl group is known for its high stability, which makes it a robust directing group but also challenging to remove.[3] Harsh deprotection conditions (e.g., strong acids or high-pressure reduction) are often required, which may not be compatible with other functional groups in the molecule.[3]
Comparison of Deprotection Methods:
| Deprotection Method | Conditions | Advantages | Common Side Reactions/Limitations |
| Reductive Cleavage | SmI₂/H₂O/amine; Mg/MeOH; Na/NH₃ | Mild and often high-yielding. | Sensitive to reducible functional groups (alkenes, alkynes, nitro groups). Reagent quality is critical. |
| Acidic Hydrolysis | HBr/AcOH; TFA; TfOH | Effective for certain substrates. | Not suitable for acid-sensitive molecules (e.g., containing Boc groups, acetals). Can lead to decomposition or sulfonyl group migration on electron-rich arenes.[4] |
| Photoredox Catalysis | Visible light, photoredox catalyst (e.g., Ir or Ru complexes), Hantzsch ester | Extremely mild conditions, excellent functional group tolerance. | Requires specialized equipment (photoreactor). Catalyst choice can be substrate-dependent.[2] |
Decision Tree for Deprotection:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sequential ortho-/meta-C–H functionalizations of N-tosyl-benzamides for the synthesis of polyfunctionalized arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Tosylbenzamide Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products from N-Tosylbenzamide reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding of the purification landscape for this compound derivatives.
Q1: What are the most common impurities I should expect from my this compound synthesis?
A1: The impurity profile depends heavily on the specific reaction conditions, but typically includes a combination of unreacted starting materials and reaction by-products.
-
Unreacted Starting Materials: This can include the parent benzamide (or benzoic acid/benzoyl chloride) and the amine used in the synthesis.
-
Excess Reagents: Unreacted p-toluenesulfonyl chloride (TsCl) is a very common impurity if it was used as a reactant or activating agent.
-
Reagent-Derived By-products:
Q2: How do I perform an initial workup to remove the most common ionic impurities?
A2: A standard liquid-liquid extraction (aqueous workup) is the first and most critical step to remove the bulk of ionic impurities before proceeding to chromatography or recrystallization.[4][5] The goal is to wash the organic layer containing your product with acidic and basic solutions to remove basic and acidic impurities, respectively.
-
Basic Wash: A wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, is highly effective.[1] This deprotonates acidic impurities like p-toluenesulfonic acid (TsOH) and residual benzoic acid, converting them into their corresponding water-soluble salts, which are then partitioned into the aqueous layer.
-
Acidic Wash: Subsequently washing with a dilute aqueous acid, like 1M HCl or 1M citric acid, will protonate and remove any unreacted basic starting materials (e.g., amines).[4]
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and break up emulsions.[4][6]
Q3: My crude product is a persistent oil after solvent removal. How can I induce crystallization?
A3: This is a common issue, often caused by residual solvent or impurities inhibiting crystal lattice formation.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, petroleum ether, or diethyl ether).[7] This can "crash out" the product as a solid.
-
Solvent Removal: Ensure all volatile solvents are thoroughly removed under high vacuum, sometimes with gentle heating.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the oil can initiate crystallization.[8]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8] If these methods fail, the oil likely requires further purification by column chromatography.
Q4: What is a good starting point for developing a Thin Layer Chromatography (TLC) method to monitor my reaction and purification?
A4: TLC is an indispensable tool for assessing reaction completion and the purity of fractions.[9] For this compound derivatives, which are moderately polar, a standard silica gel plate is the stationary phase of choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is the most common and effective eluent system.[10]
-
Method Development: Start with a 4:1 mixture of Hexanes:Ethyl Acetate. Spot your crude reaction mixture and run the TLC.
-
If the spots are too low (low Rf), increase the polarity by moving to a 2:1 or 1:1 ratio.
-
If the spots are too high (high Rf), decrease the polarity by moving to a 9:1 ratio.
-
-
Goal: Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4, as this typically provides the best separation during column chromatography.[11]
Troubleshooting Guide 1: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)
Unreacted TsCl can be problematic as its polarity is often similar to the desired product, leading to co-elution in column chromatography. The most effective strategy is to convert it into a more polar, easily separable compound before chromatography.[2]
Issue: My product is co-eluting with TsCl during column chromatography.
-
Causality: TsCl is a neutral, moderately polar molecule. If your this compound product has a similar polarity, separation on silica gel will be difficult. The key is to chemically modify the TsCl into a compound with a significantly different polarity.
-
Solution 1: Quenching with a Base (Aqueous Hydrolysis) This is the most common approach. By adding a mild aqueous base after the reaction is complete, you hydrolyze the reactive sulfonyl chloride to a highly polar sulfonate salt.
-
Mechanism: TsCl reacts with a base like sodium bicarbonate (NaHCO₃) in the presence of water to form sodium p--toluenesulfonate, which is highly soluble in water and is easily removed with the aqueous layer during extraction.[1]
-
Protocol: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of NaHCO₃ and stir vigorously for 15-30 minutes. Separate the organic and aqueous layers. The sodium p-toluenesulfonate will be in the aqueous layer.[2]
-
-
Solution 2: Quenching with an Amine Adding a simple primary or secondary amine converts TsCl into a highly polar sulfonamide, which can be easily separated by extraction or will have a much lower Rf on a silica gel TLC plate.
-
Mechanism: The amine acts as a nucleophile, displacing the chloride to form a stable and polar C-N bond, resulting in a sulfonamide.
-
Protocol: After the primary reaction is complete, add a simple, volatile amine (e.g., diethylamine or a saturated aqueous solution of ammonia) to the reaction mixture and stir. The resulting p-toluenesulfonamide is very polar and can often be removed by an acidic wash or will remain at the baseline during chromatography.[2][3]
-
-
Solution 3: Using a Scavenger Resin This is an elegant solution for efficient cleanup. Polymer-bound amine "scavenger" resins react with the excess TsCl.
-
Mechanism: The TsCl is covalently bound to the solid-phase resin. The desired product remains in solution.
-
Protocol: Add the scavenger resin (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to excess TsCl) to the reaction mixture. Stir for several hours or overnight, monitoring the disappearance of TsCl by TLC. Once complete, simply filter off the resin to get a solution of your crude product, now free of TsCl.[1]
-
Workflow for Removal of Unreacted TsCl
Caption: Decision workflow for the removal of unreacted TsCl.
Troubleshooting Guide 2: Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid this compound products, but it requires careful optimization.[12]
Data Summary: Recrystallization Solvent Selection
The ideal solvent should dissolve your product well when hot but poorly when cold.[7] For moderately polar this compound derivatives, the following solvents are good starting points.
| Solvent/System | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | Polar | 78 | Excellent starting point. Dissolves many benzamides when hot and gives good crystal recovery upon cooling.[7] |
| Isopropanol | Polar | 82 | Similar to ethanol, can sometimes offer better solubility differentials. |
| Ethyl Acetate/Hexanes | Mixed | 77 / 69 | A highly tunable system. Dissolve in minimal hot ethyl acetate, then add hexanes as an "anti-solvent" until cloudy.[10] |
| Toluene | Non-polar | 111 | Good for less polar derivatives or for removing highly polar impurities that remain in the mother liquor.[13] |
Issue 1: My product "oils out" instead of crystallizing.
-
Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your product (or a product-impurity eutectic mixture). It can also be caused by cooling the solution too rapidly.[8][10]
-
Solution 1: Slow Down the Cooling. Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask with glass wool or paper towels can help.[14]
-
Solution 2: Use More Solvent. The solution may be too concentrated. Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent (10-20% more), and then allow it to cool slowly again.[8]
-
Solution 3: Change Solvents. Try a lower-boiling point solvent system. If you are using toluene, consider switching to ethanol or an ethyl acetate/hexanes system.
Issue 2: My recovery after recrystallization is very low.
-
Causality: This is most often due to using too much solvent or the product having significant solubility in the solvent even at low temperatures.[7]
-
Solution 1: Minimize Solvent Volume. During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the mixture to return to a boil each time.[15]
-
Solution 2: Ensure Thorough Cooling. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]
-
Solution 3: Recover a Second Crop. Isolate your first batch of crystals by filtration. Then, take the remaining solution (the mother liquor), reduce its volume by about half on a rotary evaporator, and cool it again to obtain a second, often less pure, crop of crystals.[7]
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization problems.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common purification workflows.
Protocol 1: Standard Aqueous Workup
This procedure is designed to remove ionic impurities following the completion of the reaction.[4][5]
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5 °C.
-
Quenching & Dilution: Slowly add a saturated aqueous solution of NaHCO₃ to quench any reactive reagents and hydrolyze excess TsCl. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the entire mixture to a separatory funnel.
-
Basic Wash: Shake the funnel vigorously, venting frequently to release any CO₂ pressure that may have built up. Allow the layers to separate. Drain the lower aqueous layer.
-
Acidic Wash: To the remaining organic layer, add a 1M HCl solution. Shake, vent, and separate the layers, discarding the aqueous layer. This step removes basic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps remove the bulk of the dissolved water in the organic layer.[4]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 5-10 minutes. The drying agent should appear free-flowing (like a snow globe) when sufficient amount has been added.[5]
-
Filtration & Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is for purifying compounds when recrystallization is ineffective or when separating impurities of similar polarity.[7][10]
-
TLC Analysis: First, determine the optimal eluent system using TLC as described in the FAQ section. Aim for a product Rf of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexanes). Carefully pour the slurry into your chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disruption.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary). Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often gives better resolution.
-
-
Elution: Carefully add the eluent to the column. Begin eluting, collecting the solvent that passes through the column in fractions (e.g., in test tubes).
-
Fraction Collection & Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the final, purified this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: N-Tosylbenzamide Ortho-Arylation
Welcome to the technical support center for palladium-catalyzed C-H ortho-arylation of N-Tosylbenzamide substrates. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Our primary focus will be on addressing the prevalent challenge of controlling selectivity between mono- and di-arylated products.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the 2,6-diarylated byproduct. What is the primary cause of this over-arylation?
This is the most common issue encountered in this type of C-H activation. Diarylation occurs when your desired mono-arylated product successfully re-enters the catalytic cycle and undergoes a second C-H activation at the remaining ortho position. The N-tosyl directing group, having facilitated the first arylation, can still direct the palladium catalyst to the second ortho C-H bond.
The ratio of mono- to di-arylation is governed by a delicate balance between the rate of the first arylation and the rate of the second. If the mono-arylated product is sufficiently reactive and reaction conditions are forcing (e.g., high temperature, long reaction time), the formation of the diarylated byproduct becomes significant. This is fundamentally a challenge of achieving kinetic control over the thermodynamically favorable diarylated product.
Q2: How does the choice of ligand impact mono- versus diarylation?
Ligand choice is arguably the most critical factor in controlling selectivity. The ligand directly influences the steric and electronic environment of the palladium center.
-
Steric Hindrance: Bulky ligands are paramount for promoting mono-selectivity. A sterically demanding ligand coordinated to the palladium center will create a congested environment. After the first arylation, the newly introduced aryl group adds further steric bulk. This combined bulk makes it difficult for the catalyst to approach and activate the second, now highly hindered, ortho C-H bond. Bulky, electron-rich monodentate phosphine ligands are often highly effective.[1][2]
-
Electronic Effects: Electron-rich ligands can accelerate the reductive elimination step, which releases the mono-arylated product from the catalyst. A faster release can decrease the likelihood of the product staying coordinated and proceeding to a second C-H activation.
Q3: Can reaction time and temperature be used to control selectivity?
Absolutely. These parameters are key levers for establishing kinetic control.
-
Reaction Time: Diarylation is often a slower process than the initial mono-arylation. By carefully monitoring your reaction progress (e.g., via TLC or UPLC/GC-MS), you can often identify a time point where the formation of the mono-arylated product is maximized, and the diarylated product is minimal. Extending the reaction time beyond this point will almost invariably increase the yield of the diarylated byproduct.[3]
-
Temperature: Lowering the reaction temperature can increase selectivity for the mono-arylated product. The activation energy for the second C-H activation is often higher due to increased steric hindrance. By reducing the thermal energy of the system, you can favor the pathway with the lower activation barrier (the first arylation) more significantly.
Troubleshooting Guide: Minimizing Diarylation
If you are observing >10% diarylated product, follow this troubleshooting workflow.
Workflow: From High Diarylation to High Mono-Selectivity
Caption: Troubleshooting Decision Tree for Diarylation
The Mechanism: A Tale of Two Cycles
The competition between mono- and diarylation can be visualized as a branch point in the catalytic cycle. The mono-arylated product (C) can either exit the cycle or serve as the substrate for a second, competing cycle.
Caption: Competing Catalytic Cycles for Mono- and Diarylation
The key to selectivity is to make the rate of reductive elimination from complex F to yield product C significantly faster than the rate of re-entry of C into the cycle to form the second palladacycle B2 .
In-Depth Protocols & Data
Protocol 1: Ligand Screening for Mono-Selectivity
This protocol is designed to identify a ligand that sterically disfavors the second arylation event.
-
Setup: In parallel reaction vials, add this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), and the aryl iodide (1.5 equiv).
-
Ligand Addition: To each vial, add a different bulky monodentate phosphine ligand (10 mol%). See table below for suggestions.
-
Reaction: Add solvent (e.g., Toluene or Dioxane), base (e.g., K₂CO₃, 2.5 equiv), and pivalic acid (30 mol%).[4][5]
-
Execution: Seal the vials and heat to 110-120 °C for a fixed time (e.g., 4 hours).
-
Analysis: Quench the reactions, extract, and analyze the crude mixture by ¹H NMR or GC-MS to determine the ratio of mono-arylated to di-arylated product.
Table 1: Influence of Ligand Choice on Mono-/Di-arylation Selectivity (Illustrative Data)
| Entry | Ligand | Ligand Type | Typical Mono:Di Ratio | Rationale for Performance |
|---|---|---|---|---|
| 1 | P(t-Bu)₃ | Bulky Trialkylphosphine | >95:5 | Excellent steric bulk effectively shields the second ortho position. |
| 2 | SPhos | Biaryl Phosphine | 90:10 | The bulky biaryl backbone provides a sterically demanding environment. |
| 3 | DavePhos | Biaryl Phosphine | 88:12 | Similar to SPhos, offers significant steric hindrance.[4] |
| 4 | PPh₃ | Triphenylphosphine | 60:40 | Insufficient steric bulk allows for significant diarylation. |
| 5 | None | Ligandless | <50:50 | Highly unselective; the small palladium center can easily access both sites.[6] |
Protocol 2: Solvent and Time Optimization
Based on work by Daugulis and coworkers, specific solvent systems can be employed to favor mono-arylation.[3]
-
Setup: Use the best-performing ligand from Protocol 1. Prepare three identical reactions as described above.
-
Solvent Systems:
-
Reaction A: Trifluoroacetic Acid (TFA)
-
Reaction B: Acetic Acid (AcOH) / TFA mixture (e.g., 10:1 v/v)
-
Reaction C: Toluene (as a control)
-
-
Time Course: Heat all reactions to 110 °C. At 1h, 2h, 4h, and 8h, take an aliquot from each reaction.
-
Analysis: Quench and analyze each aliquot to determine the mono:di ratio over time for each solvent system.
References
- 1. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]
- 2. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The site-selectivity and mechanism of Pd-catalyzed C(sp 2 )–H arylation of simple arenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05414C [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the Deprotection of N-Tosylbenzamides
Welcome to the technical support center dedicated to the deprotection of N-Tosylbenzamides. The p-toluenesulfonyl (tosyl) group is a robust protecting group for amines and amides, prized for its stability across a wide range of synthetic conditions. However, this very stability makes its removal a significant challenge, often requiring harsh conditions that can compromise sensitive functional groups within complex molecules.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of N-tosyl cleavage and select the optimal strategy for your specific substrate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common hurdles encountered during N-Tosylbenzamide deprotection in a direct question-and-answer format.
Issue 1: Incomplete or No Reaction
Question: I am observing low or no conversion of my this compound to the desired product. What are the likely causes and how can I fix it?
Answer: This is a frequent challenge stemming from the inherent stability of the sulfonamide N-S bond. Several factors could be at play:
-
Insufficiently Forcing Conditions: The N-tosyl group is notoriously resilient.[3] Milder conditions that work for other protecting groups may be completely ineffective. For instance, standard catalytic hydrogenation is not suitable for N-S bond cleavage.
-
Solution (Acidic Conditions): If your molecule can tolerate it, switching to a stronger acidic method is a primary strategy. Classical reagents include concentrated sulfuric acid or a solution of HBr in acetic acid, often with phenol added as a carbocation scavenger.[2][4]
-
Solution (Reductive Conditions): For substrates incompatible with strong acid, potent reductive methods are required. Dissolving metal reductions (e.g., sodium in liquid ammonia) are powerful but require specialized equipment.[2] More conveniently, samarium(II) iodide (SmI₂) is an exceptionally effective single-electron transfer (SET) reagent for this purpose, often providing rapid and high-yielding deprotection at room temperature.[5][6]
-
-
Steric Hindrance: If the N-S bond is sterically encumbered, reagent access can be limited, slowing or preventing the reaction. This is particularly true for highly substituted benzamides.
-
Solution: Reductive methods are often superior for sterically hindered substrates. The Mg/MeOH system is a cost-effective and powerful option that can overcome steric barriers, sometimes aided by ultrasonication.[7][8][9] For the most challenging cases, SmI₂ in the presence of an amine and water is known to deprotect even highly hindered tosylamides almost instantaneously.[6][10]
-
-
Inappropriate Reagent Choice for the Substrate: The electronic properties of your this compound influence its reactivity. Electron-withdrawing groups on the benzoyl or tosyl ring can make the N-S bond more resistant to cleavage.
-
Solution: Potent single-electron donors are the reagents of choice here. SmI₂ is a premier option.[11] Alternatively, modern photoredox catalysis methods have emerged that can cleave the N-S bond under very mild, visible-light-mediated conditions and show excellent functional group tolerance.[12][13]
-
Issue 2: Low Yields and Unwanted Side Reactions
Question: My deprotection is proceeding, but my isolated yield is poor and I'm seeing multiple byproducts. What's going wrong?
Answer: Low yields are typically a consequence of either product degradation under the reaction conditions or the prevalence of side reactions.
-
Degradation of Acid-Sensitive Functional Groups: This is the most common pitfall when using classical strong acid methods like HBr/AcOH or H₂SO₄.[2] Protecting groups such as Boc, acetals, or ketals will be cleaved. Ethers may also be susceptible.
-
Solution: The principle of orthogonality is key. You must select a deprotection method that is selective for the tosyl group while leaving other functionalities intact. This is where milder reductive methods excel. Both SmI₂ and Mg/MeOH are compatible with a wide range of functional groups that are labile to acid.[6][9][14]
-
-
Sulfonyl Group Migration: Under certain acidic conditions (e.g., trifluoromethanesulfonic acid), particularly with electron-rich aromatic substrates, the tosyl group can migrate from the nitrogen to the aromatic ring instead of being cleaved.[15]
-
Solution: Avoid these specific acidic conditions if your substrate is electron-rich. Reductive cleavage methods do not proceed through a mechanism that facilitates this type of aromatic electrophilic substitution and are therefore the preferred choice to prevent migration.
-
-
Incomplete Reaction or Over-Reaction: Failing to properly monitor the reaction can lead to a mixture of starting material, product, and degradation products.
-
Solution: Always monitor reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to halt the reaction at the optimal time. For new substrates, it is highly advisable to first run the reaction on a small scale to establish the ideal conditions before committing your bulk material.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of deprotection methods for N-Tosylbenzamides?
A1: The methods can be broadly categorized into three types:
-
Acidic Cleavage: Involves strong protic acids to hydrolyze the N-S bond. Common reagents are HBr in acetic acid (often with phenol), concentrated H₂SO₄, and trifluoromethanesulfonic acid.[2][3][15] These are powerful but lack chemoselectivity.
-
Reductive Cleavage: Employs reagents that cleave the N-S bond via electron transfer. This is the most versatile and often preferred category. Key reagents include samarium(II) iodide (SmI₂), magnesium in methanol (Mg/MeOH), low-valent titanium, and electrochemical methods.[1][7][9][16] Newer methods also utilize visible-light photoredox catalysis.[12][17]
-
Basic Cleavage: This is less common for robust N-Tosylbenzamides but can be effective for activated systems like N-tosylated indoles, often using reagents like cesium carbonate in alcoholic solvents.[18]
Q2: Why is the benzoyl group on the nitrogen significant for deprotection?
A2: The benzoyl group plays a crucial activating role, particularly for reductive cleavage methods.[19] It facilitates the single-electron transfer (SET) process and stabilizes the resulting radical anion intermediate. This stabilization lowers the activation energy for the subsequent homolytic cleavage of the N-S bond, allowing the reaction to proceed under much milder conditions than would be required for a simple N-tosyl alkylamine.[1]
Q3: How do I choose the best deprotection method for my specific molecule?
A3: The choice depends entirely on the functional groups present in your substrate. A logical workflow, as illustrated in the diagram below, is the best approach. First, assess your molecule for acid-sensitive groups. If none are present, harsh acidic methods are an option. If they are present, you must use a milder reductive method. Next, assess for reducible groups that you wish to preserve. This will guide your choice of reductive agent.
Caption: Decision workflow for selecting an this compound deprotection strategy.
Data Summary: Comparison of Deprotection Methods
The following table provides a comparative overview of common deprotection conditions. Yields are highly substrate-dependent and these values should serve as a general guide.
| Deprotection Method | Reagents and Conditions | Substrate Type | Typical Yield (%) | Reference(s) |
| Reductive | SmI₂ / Amine / H₂O, THF, rt | Various Tosylamides | >90 | [1][6] |
| Reductive | Mg, MeOH, rt to reflux, optional ultrasonication | General Tosylamides | 78-98 | [8][9] |
| Reductive | Visible Light, Photoredox Catalyst, Hantzsch Ester | General Tosylamides | High | [12] |
| Acidic | 33% HBr in Acetic Acid, Phenol, 90 °C | General Tosylamides | High but harsh | [3][4] |
| Acidic | Conc. H₂SO₄, 100 °C | Robust Tosylamides | Variable | [2] |
| Basic | Cs₂CO₃, THF/MeOH, rt to reflux | N-Tosyl Indoles/Imidazoles | Quantitative |
Key Experimental Protocols
Protocol 1: Reductive Deprotection using Samarium(II) Iodide (SmI₂)
This method is extremely effective, rapid, and generally high-yielding for a wide variety of substrates, including those with sensitive functional groups.[6]
Mechanism Snapshot:
Caption: Simplified mechanism of Single Electron Transfer (SET) deprotection.
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M).
-
Reagent Addition: To the stirred solution at room temperature, add a freshly prepared or commercial solution of SmI₂ in THF (0.1 M, 2.5-3.0 equiv) dropwise. The solution should maintain a deep blue or green color.
-
Co-reagents (Optional but Recommended): For accelerated and often cleaner reactions, add an aliphatic amine (e.g., triethylamine, 5 equiv) and deionized water (5 equiv).[6] The reaction is often complete within minutes.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the color dissipates.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected benzamide.
Protocol 2: Reductive Deprotection using Magnesium in Methanol (Mg/MeOH)
This is an economical, convenient, and effective method, particularly for larger-scale reactions where the cost of SmI₂ might be prohibitive.[9][14]
Procedure:
-
Preparation: To a round-bottom flask, add the this compound (1.0 equiv) and magnesium turnings (5-10 equiv).
-
Solvent Addition: Add anhydrous methanol as the solvent (approx. 0.1-0.2 M).
-
Reaction: Stir the suspension at room temperature. The reaction can be slow; heating to reflux may be necessary. For difficult substrates, performing the reaction in an ultrasonic bath can significantly increase the rate.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Quenching: Once complete, carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C to dissolve any remaining magnesium.
-
Work-up: Adjust the pH of the solution to basic (pH 9-10) with aqueous NaOH or ammonium hydroxide. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Protocol 3: Acidic Deprotection using HBr in Acetic Acid & Phenol
This is a classical, harsh, but often effective method for robust substrates lacking acid-sensitive functionality.[3][4]
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine the this compound (1.0 equiv) and phenol (10-15 equiv). Phenol acts as a solvent and scavenger.
-
Reagent Addition: Add a solution of 33% (w/w) HBr in acetic acid.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for several hours (4-16 h).
-
Monitoring: Carefully take aliquots, quench, and analyze by TLC or LC-MS to monitor progress.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Neutralize carefully with a strong base (e.g., solid NaOH or 6 M aqueous NaOH) to pH > 10.
-
Extraction: Extract the resulting aqueous slurry with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciencemadness.org [sciencemadness.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Steric Hindrance in N-Tosylbenzamide-Directed Synthesis
Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals employing N-Tosylbenzamide as a directing group in C-H functionalization reactions. This center is designed to provide in-depth, field-tested insights and actionable troubleshooting strategies to overcome challenges related to steric hindrance, a critical factor influencing reaction efficiency, regioselectivity, and substrate scope.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common questions regarding the role of steric hindrance in this compound-directed synthesis.
Q1: What is the fundamental role of the this compound directing group?
A: The this compound group is a powerful tool in transition metal-catalyzed C-H activation.[1] It functions by coordinating to the metal catalyst (e.g., Palladium, Rhodium), bringing it into close proximity to a specific C-H bond on the aromatic ring, typically at the ortho position. This chelation-assisted strategy facilitates the cleavage of the otherwise inert C-H bond, allowing for the introduction of new functional groups.[1][2]
Q2: How does steric hindrance fundamentally impact this process?
A: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In the context of this compound-directed synthesis, steric bulk can originate from:
-
Substituents on the Benzamide Ring: Bulky groups at the ortho, meta, or para positions can influence the approach of the catalyst and the coupling partner.
-
The Coupling Partner: Large and complex coupling partners can struggle to access the reactive site.
-
The Catalyst Ligands: The size of ligands on the metal center can be tuned to either mitigate or leverage steric interactions.
These steric clashes can lead to lower yields, altered regioselectivity, or complete inhibition of the reaction.[3][4]
Q3: What are the most common symptoms of a reaction struggling with steric hindrance?
A:
-
Low to No Product Yield: This is the most direct indicator. Despite the presence of starting material, the desired transformation does not proceed efficiently.[5][6]
-
Incomplete Conversion: Significant amounts of starting material remain even after extended reaction times or elevated temperatures.
-
Formation of Byproducts: Steric strain can promote alternative, undesired reaction pathways.
-
Lack of Reactivity with Certain Substrates: A reaction that works well for a simple benzamide may fail completely when a bulky substituent is introduced on the ring.[4]
Q4: Can steric effects ever be beneficial in these reactions?
A: Absolutely. While often a challenge, steric hindrance can be a powerful tool for controlling selectivity. For instance, a bulky substituent at one ortho position can effectively block that site, forcing functionalization to occur exclusively at the other, less hindered ortho position. This principle is fundamental to achieving high regioselectivity in complex molecules. Furthermore, steric tuning of ligands on the catalyst can influence enantioselectivity in asymmetric C-H activation.[7]
Section 2: Troubleshooting Guides for Common Scenarios
This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental issues arising from steric hindrance.
Scenario 1: Low Yield in ortho-Functionalization of a Substituted this compound
You are attempting to perform a Rhodium-catalyzed alkenylation of an this compound bearing a bulky ortho-substituent (e.g., an isopropyl or phenyl group) and observe a disappointingly low yield.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting low yield.
Step-by-Step Protocol & Rationale
-
Verify Reagent and Catalyst Quality: Before altering reaction parameters, ensure the integrity of your starting materials and catalyst. Impurities can inhibit catalysis, mimicking a steric issue.[8]
-
Action: Run a control reaction with a simple, unhindered substrate like this compound. If this reaction proceeds as expected, the issue is likely substrate-specific.
-
-
Optimize Reaction Conditions:
-
Temperature: Steric hindrance often increases the activation energy of the C-H cleavage step.[9]
-
Action: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). Monitor for product formation and potential degradation.
-
-
Solvent: The solvent can influence the catalyst's solubility and conformation.
-
Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., DCE, THF, Dioxane, t-AmylOH).
-
-
-
Modify the Catalytic System: The steric profile of the catalyst itself is a critical variable.
-
Catalyst Precursor: Different precursors can exhibit varying activities. For Rh(III) catalysis, switching from [(Cp*RhCl₂)₂] to a more reactive precursor might be beneficial.[9]
-
Additives/Co-catalysts: Sometimes, additives can facilitate catalyst turnover or stabilize the active species. For palladium-catalyzed reactions, the choice of oxidant (e.g., PhI(OAc)₂, AgOAc) can be crucial.[10][11]
-
-
Evaluate the Directing Group Conformation: Extremely bulky ortho substituents can force the tosylamide group out of the optimal conformation for chelation. While modifying the core substrate is a last resort, understanding this limitation is key. DFT calculations can sometimes provide insight into low-energy conformations and the feasibility of catalyst coordination.[3]
Scenario 2: Poor Regioselectivity in a Di- or Tri-substituted Benzamide
You are working with a benzamide that has multiple potential sites for C-H activation and the reaction yields a mixture of isomers, indicating a lack of regiocontrol.
Troubleshooting Strategy: Leveraging Steric and Electronic Effects
The directing effect of substituents on an aromatic ring is a combination of electronic and steric factors.[12][13]
| Substituent Position | Electronic Effect | Steric Effect on ortho-Position | Predicted Outcome |
| meta-Substituent | Inductive/Resonance effects can alter the acidity of the ortho-C-H bonds. | Generally minimal direct steric clash with the reaction center. | Electronic effects will likely dominate regioselectivity. |
| para-Substituent | Can have a strong electronic influence on the ring. | No direct steric hindrance at the ortho-positions. | Functionalization at either ortho-position is possible, often leading to mixtures unless one is electronically favored. |
| ortho-Substituent | Can be activating or deactivating. | Provides significant steric bulk near one C-H activation site. | Often acts as a "blocking group," directing functionalization to the other, less hindered ortho-position.[13] |
Protocol for Enhancing Regioselectivity
-
Analyze the Substrate:
-
Action: Identify all potential C-H activation sites. Classify the existing substituents as electronically activating/donating or deactivating/withdrawing, and as sterically bulky or small.[12]
-
-
Modify the Catalyst:
-
Rationale: A bulkier catalyst system will be more sensitive to the steric environment of the substrate.
-
Action: If using a Rh(III) catalyst, consider switching from a standard Cp* ligand to a more sterically demanding pentamethylcyclopentadienyl derivative. This can enhance discrimination between two electronically similar but sterically distinct ortho-positions.
-
-
Adjust Reaction Temperature:
-
Rationale: Lowering the temperature can increase the kinetic difference between two competing reaction pathways.
-
Action: Run the reaction at a lower temperature (e.g., room temperature or 0 °C), even if it requires a longer reaction time. This can favor the pathway with the lower activation energy, often leading to higher regioselectivity.
-
Section 3: Advanced Considerations & Experimental Design
The Role of the Tosyl Group
While the primary focus is often on the benzamide ring, the tosyl group itself is not inert. Its orientation and electronic properties are crucial. Twisting of the amide N-C(O) bond, influenced by steric factors, can impact the resonance stabilization of the amide and its ability to act as a directing group.[14] In some cases, N-acyl tosylamides are intrinsically twisted, which can be a key factor in their reactivity.[14]
Experimental Workflow for Substrate Scope Evaluation
When developing a new this compound-directed reaction, a systematic evaluation of steric effects is crucial for defining the substrate scope.
Caption: Systematic workflow for evaluating substrate scope.
By methodically increasing the steric bulk at various positions on the benzamide ring, you can precisely map the limitations and capabilities of your synthetic method, providing valuable insights for future applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is Fe-catalyzed ortho C-H Arylation of Benzamides Sensitive to Steric Hindrance and Directing Group? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic Studies on Rhodium-Catalyzed Enantioselective Silylation of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rhodium-catalyzed direct C-H bond alkynylation of aryl sulfonamides with bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Substrate Scope Limitations with N-Tosylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the use of N-Tosylbenzamide as a directing group in organic synthesis. We will delve into the common substrate scope limitations encountered during its application and offer field-proven insights to overcome these challenges. Our focus is on providing not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in the context of this guide?
This compound is frequently employed as a directing group in transition-metal-catalyzed C-H functionalization reactions.[1][2][3][4] Its amide moiety coordinates to a metal center (e.g., Palladium), positioning the catalyst to selectively activate a C-H bond at the ortho-position of the benzamide's aromatic ring. This allows for the introduction of various functional groups at a specific location, which would be challenging to achieve otherwise.[1][2] Additionally, the tosyl group's electron-withdrawing nature can influence the reactivity of the amide.
Q2: I am observing low to no yield in my C-H functionalization reaction with a sterically hindered this compound substrate. What are the likely causes?
This is a common issue. The primary culprit is often steric hindrance impeding the formation of the key palladacycle intermediate.
Causality: The initial and crucial step in C-H activation is the formation of a five-membered cyclometalated intermediate. If the ortho-position of the benzamide ring or the coupling partner is heavily substituted, the steric clash can significantly increase the activation energy for this step, slowing down or completely inhibiting the reaction.
Troubleshooting Workflow for Sterically Hindered Substrates
Caption: Troubleshooting flowchart for low yields with sterically hindered substrates.
Q3: My reaction with an electron-deficient or electron-rich this compound substrate is not proceeding as expected. How do electronic effects influence the reaction?
Electronic effects play a critical role in the C-H activation step. The nature of the substituents on the benzamide ring can significantly impact the nucleophilicity of the arene and the stability of the intermediates.
-
Electron-Deficient Substrates: Arenes with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic, making the electrophilic attack by the metal catalyst more difficult. This can lead to sluggish or incomplete reactions.
-
Electron-Rich Substrates: While generally more reactive towards electrophilic palladation, highly electron-rich arenes can sometimes lead to side reactions, such as undesired oxidative coupling.
Comparative Data on Electronic Effects:
| Substituent on Benzamide Ring | Electronic Nature | Typical Observation | Recommended Action |
| 4-Methoxy | Electron-Donating | Generally good reactivity, but potential for over-oxidation. | Use milder oxidants; carefully control stoichiometry. |
| 4-Methyl | Weakly Electron-Donating | Good to excellent yields are common. | Standard conditions are often sufficient. |
| Unsubstituted | Neutral | Baseline reactivity. | Standard conditions. |
| 4-Fluoro | Weakly Electron-Withdrawing | Generally well-tolerated. | May require slightly elevated temperatures. |
| 4-Nitro | Strongly Electron-Withdrawing | Slow reaction rates, low conversion. | Increase catalyst loading, use more electron-rich ligands, and increase temperature. |
Q4: I am working with a heterocyclic substrate containing nitrogen or sulfur, and the this compound directed functionalization is failing. Why is this happening and what are the alternatives?
Heterocyclic substrates, particularly those containing nitrogen or sulfur atoms, are notoriously challenging for directed C-H functionalization.[5][6]
Causality: The lone pair of electrons on the heteroatoms can strongly coordinate to the metal catalyst.[5][6] This can lead to:
-
Catalyst Poisoning: The catalyst is sequestered by the heteroatom and is no longer available to participate in the desired C-H activation catalytic cycle.[5][6]
-
Mismatched Directing Ability: The heteroatom itself can act as a directing group, leading to functionalization at an undesired position.[5][6]
Alternative Directing Group Strategy:
For problematic heterocyclic substrates, switching to an N-methoxy amide directing group can be a highly effective solution.[3][5][6]
Mechanism of Action for N-Methoxy Amides with Heterocycles:
Caption: Mechanism of N-methoxy amide directing groups overcoming heterocycle poisoning.
The N-methoxy amide acts as both a directing group and an anionic ligand, promoting the in situ generation of the active Pd(II) species from a Pd(0) source using air as the oxidant.[5][6] This localizes the active catalyst near the target C-H bond, effectively bypassing the interference from the heteroatoms in the substrate.[5][6]
Troubleshooting Guides
Guide 1: Protocol for Optimizing Reactions with Sterically Hindered Substrates
Objective: To achieve successful ortho-arylation of a sterically hindered this compound derivative.
Materials:
-
Sterically hindered this compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-10 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the this compound, aryl halide, and base.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the solvent, followed by the palladium precatalyst and phosphine ligand.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (start at 100 °C and increase if necessary). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Optimization Parameters:
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Increase to 5 mol%, then 10 mol% | Overcomes slow catalyst turnover. |
| Ligand | PPh₃ | Switch to bulky, electron-rich ligands like SPhos or XPhos. | Promotes the challenging oxidative addition step. |
| Temperature | 100 °C | Increase in 10 °C increments to 130 °C. | Provides the necessary energy to overcome the steric barrier. |
| Solvent | Toluene | Switch to DMF or DMAc. | Higher boiling points and polarity can improve reaction rates. |
Guide 2: Addressing Failed Reactions with Electron-Deficient Heterocycles
Objective: To successfully functionalize an this compound derivative of an electron-deficient heterocycle where standard conditions have failed.
Protocol 2A: Modifying Conditions for this compound
-
Increase Catalyst and Ligand Loading: Use up to 15 mol% of a robust catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand).
-
Use a Stronger Base: Employ a stronger, non-nucleophilic base like K₃PO₄.
-
Elevated Temperatures: Push the reaction temperature to the reflux point of a high-boiling solvent like DMAc.
Protocol 2B: Switching to an Alternative Directing Group (N-Pivaloylbenzamide)
If Protocol 2A fails, a less electronically demanding directing group may be necessary. The N-pivaloyl group is a viable alternative.
Synthesis of N-Pivaloylbenzamide Substrate:
-
To a solution of the corresponding aminobenzamide in pyridine, add pivaloyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous work-up and purify by recrystallization or chromatography.
C-H Functionalization using N-Pivaloylbenzamide:
Proceed with the C-H functionalization protocol as described in Guide 1. The less electron-withdrawing nature of the pivaloyl group compared to the tosyl group can sometimes facilitate the reaction with electron-deficient arenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential ortho-/meta-C–H functionalizations of N-tosyl-benzamides for the synthesis of polyfunctionalized arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in N-Tosylbenzamide C-H Functionalization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the C-H functionalization of N-Tosylbenzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving high regioselectivity in these powerful transformations. Here, we move beyond simple protocols to address the mechanistic underpinnings of common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding N-Tosylbenzamide directed C-H functionalization.
Q1: What is the primary role of the this compound group in C-H functionalization?
The this compound moiety is a robust and versatile directing group.[1][2] In transition metal-catalyzed reactions, particularly with Palladium(II), the amide functionality acts as an internal ligand, coordinating to the metal center.[3] This coordination event brings the catalyst into close proximity to the C-H bonds at the ortho-positions of the benzamide ring, facilitating their selective cleavage and subsequent functionalization.[4][5] This process, often proceeding through a concerted metalation-deprotonation (CMD) pathway, effectively overrules the inherent electronic biases of the aromatic ring.
Q2: Why is achieving regioselectivity between ortho- and meta-positions a significant challenge?
The inherent mechanism of directing group-assisted C-H activation strongly favors the formation of a five- or six-membered metallacycle intermediate, which overwhelmingly leads to ortho-functionalization.[6] Achieving meta-selectivity requires overcoming this intrinsic preference. Strategies to accomplish this are an active area of research and typically involve specially designed directing groups that are long and U-shaped to shield the ortho-positions and reach the meta-C-H bonds, or the use of temporary blocking groups.[7] Sequential ortho- then meta-functionalization has been achieved, but it requires careful modulation of reaction conditions, often by changing the catalyst or temperature between steps.[8][9]
Q3: Beyond the catalyst, what are the most critical parameters influencing regioselectivity?
Several factors are pivotal and must be carefully optimized:
-
Ligand: The ligand bound to the metal catalyst can dramatically influence the steric and electronic environment, and in some cases, even reverse the expected regioselectivity.[10][11][12]
-
Solvent: The solvent affects catalyst solubility, substrate aggregation, and the stability of key intermediates, thereby impacting both yield and selectivity.[10][13]
-
Oxidant/Additives: The choice and stoichiometry of the oxidant (e.g., AgOAc, PhI(OAc)₂) are crucial for catalyst turnover.[14][15] Acidic or basic additives can also play a critical role in modulating the reactivity of the catalyst and substrate.[8]
-
Temperature: C-H activation often requires thermal energy, but excessive heat can lead to catalyst decomposition, reduced selectivity, and unwanted side reactions.[13][16]
Troubleshooting Guides: From Poor Selectivity to Catalyst Death
This section provides structured guidance for overcoming specific experimental hurdles.
Guide 1: Poor Regioselectivity (Mixture of ortho and meta/para Isomers)
Symptoms: You observe the formation of multiple product isomers by LC-MS or ¹H NMR analysis, with significant amounts of non-ortho functionalized products.
Causality & Diagnostic Workflow: Poor regioselectivity typically arises when the directed pathway is compromised or when competing non-directed background reactions occur. The following workflow helps diagnose and solve the issue.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Detailed Solutions:
-
Ligand Modification (The Primary Control Element): The choice of ligand is paramount for controlling selectivity.[11] For standard ortho-functionalization, mono-protected amino acids (MPAA) or specific phosphine ligands are often effective. If you are attempting a more challenging transformation, a systematic ligand screening is essential.
-
Action: Screen a panel of ligands with varying steric bulk and electronic properties. Consider bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
-
Causality: Ligands directly tune the reactivity of the metal center. A bulkier ligand can create a more sterically hindered environment, enhancing selectivity for the less hindered ortho-C-H bond in a di-ortho-substituted ring.[17]
-
-
Temperature Optimization: High temperatures can provide enough energy to overcome the activation barrier for non-directed or alternative C-H activation pathways, leading to a loss of selectivity.
-
Action: Perform a temperature screen, starting from a lower temperature (e.g., 80 °C) and gradually increasing. Monitor the reaction for both conversion and isomer ratio.[13]
-
Causality: The desired CMD pathway has a specific activation energy. By lowering the temperature, you can favor this pathway over higher-energy, non-selective routes.
-
-
Solvent Effects: The reaction medium can influence the aggregation state of the catalyst and the solvation of intermediates, which can impact selectivity.[10][13]
-
Action: Screen a range of solvents, including non-polar (e.g., toluene, mesitylene), polar aprotic (e.g., DMF, DMAc), and weakly coordinating fluorinated alcohols (e.g., HFIP).
-
Causality: Solvents like HFIP are known to promote unique reactivity by stabilizing cationic intermediates and preventing catalyst aggregation.
-
Guide 2: Low Reaction Yield or Stalled Reaction
Symptoms: The reaction shows good selectivity for the desired product, but conversion of the starting material is low even after extended reaction times.
Causality & Diagnostic Workflow: Low yield is often a result of poor catalyst activity or premature catalyst deactivation. This workflow is designed to identify the root cause systematically.
Caption: Systematic workflow for troubleshooting low reaction yields.
Detailed Solutions:
-
Reagent and Solvent Purity: C-H activation catalysts, particularly palladium complexes, are notoriously sensitive to impurities and moisture.[13]
-
Action: Purify starting materials via recrystallization or column chromatography. Use freshly distilled, anhydrous solvents. Ensure reagents like silver salts have not degraded during storage.
-
Causality: Water can hydrolyze intermediates, and coordinating impurities (e.g., sulfur, phosphorus compounds) can act as catalyst poisons, irreversibly binding to the palladium center and halting catalysis.[16]
-
-
Oxidant Choice and Stoichiometry: The oxidant is required to regenerate the active Pd(II) catalyst. An inappropriate or insufficient amount of oxidant will lead to catalyst death.
-
Action: Screen different oxidants. While PhI(OAc)₂ is common for some transformations, silver salts (AgOAc, Ag₂CO₃) or copper salts (Cu(OAc)₂) are often essential.[14][15] Ensure at least 2 equivalents of the oxidant are used.
-
Causality: The catalytic cycle often produces Pd(0), which must be re-oxidized to Pd(II) to participate in the next C-H activation step. Insufficient oxidant leads to the accumulation of inactive Pd(0).
-
-
Catalyst Precursor and Loading: The choice of palladium precursor can impact reaction efficiency.
-
Action: If using Pd(OAc)₂, consider trying Pd(TFA)₂. In some cases, the trifluoroacetate counter-ion can lead to a more active catalytic species.[15] If the reaction is clean but slow, consider a modest increase in catalyst loading (e.g., from 5 mol% to 8-10 mol%).
-
Causality: The lability of the ancillary ligands (acetate vs. trifluoroacetate) affects the rate of substrate coordination and subsequent C-H activation.
-
Data & Protocols
Table 1: Influence of Key Parameters on this compound Functionalization
| Parameter | Variation | Expected Impact on Regioselectivity | Potential Effect on Yield | Reference |
| Catalyst | Pd(OAc)₂ vs. [Ru(p-cymene)Cl₂]₂ | Ru catalysts can enable different or sequential functionalization patterns. | Substrate-dependent; Ru may be more robust for certain substrates. | [8][18] |
| Ligand | None vs. MPAA vs. Bulky Phosphine | Can significantly enhance ortho-selectivity or, in rare cases, promote meta-functionalization. | Ligands can accelerate the rate-limiting C-H activation step, improving yield. | [10][11][19] |
| Oxidant | Ag₂CO₃ vs. PhI(OAc)₂ vs. Cu(OAc)₂ | Generally does not control regioselectivity but is crucial for reaction success. | Highly dependent on the specific transformation (e.g., olefination, halogenation). | [14][15] |
| Solvent | Toluene vs. DMF vs. HFIP | Can influence selectivity by altering catalyst aggregation and intermediate stability. | Solvent choice is critical; a poor solvent can completely inhibit the reaction. | [10][13] |
| Temperature | 80 °C vs. 120 °C | Higher temperatures can decrease selectivity by enabling off-cycle reactions. | Higher temperatures can increase rate but may also lead to catalyst decomposition. | [8][13] |
General Protocol: Pd-Catalyzed Ortho-Olefination of this compound
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Olefin (e.g., n-butyl acrylate, 3.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., Ac-Gly-OH, 20 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, 0.1 M)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, the ligand, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen gas three times to ensure an inert atmosphere.[13]
-
Add the anhydrous solvent via syringe, followed by the olefin.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 3. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 4. A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sequential ortho-/meta-C–H functionalizations of N-tosyl-benzamides for the synthesis of polyfunctionalized arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. Ruthenium-catalyzed ortho-C–H halogenations of benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Directing Groups: N-Tosylbenzamide vs. Picolinamide in C-H Functionalization
In the landscape of modern synthetic chemistry, directing groups are indispensable tools for achieving regioselective C-H functionalization. They act as molecular guides, positioning a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective transformation. Among the plethora of directing groups developed, N-Tosylbenzamide and picolinamide have emerged as prominent players, each with its unique characteristics and applications. This guide provides an in-depth comparison of these two directing groups, offering insights into their mechanisms, scope, and practical utility, supported by experimental data.
The Fundamental Difference: Chelation Strategy
The primary distinction between this compound and picolinamide lies in their mode of coordination with the metal catalyst. This difference in chelation profoundly influences their reactivity and the types of transformations they can mediate.
Picolinamide: A Bidentate Grip
Picolinamide is a classic example of a bidentate directing group. The nitrogen atom of the pyridine ring and the amide oxygen atom work in concert to form a stable five-membered metallacycle with the transition metal catalyst. This strong, pre-organized chelation is a key feature that contributes to its high efficiency in directing C-H activation.[1][2]
This compound: A Monodentate Guide with a Twist
In contrast, this compound typically functions as a monodentate directing group, with the amide oxygen being the primary point of coordination to the metal center. However, the acidic nature of the N-H proton plays a crucial role.[3][4] Deprotonation of the tosylamide can lead to a bidentate chelation mode involving the nitrogen and oxygen atoms, or the N-H can participate in a concerted metalation-deprotonation mechanism. This flexibility in coordination contributes to its diverse reactivity.
Caption: Chelation modes of Picolinamide and this compound.
Scope of C-H Functionalization: A Comparative Overview
Both directing groups have proven effective in a wide array of C-H functionalization reactions. However, their preferences for certain transformations and metal catalysts differ.
| Feature | Picolinamide | This compound |
| Typical Metals | Co, Pd, Ni, Rh | Pd, Rh |
| C-H Bond Type | sp², sp³ | sp² |
| Directed Reactions | Arylation, Alkenylation, Alkylation, Carbonylation, Amination, Acylation | Arylation, Alkenylation, Alkoxylation, Halogenation, Allenylation |
| "Traceless" Nature | Yes, can be removed in situ.[5][6] | Can be transformed into other functional groups.[4][7] |
Picolinamide: A Workhorse for Diverse Transformations
Picolinamide has demonstrated remarkable versatility, particularly in cobalt-catalyzed reactions.[1] It is highly effective for the annulation of benzylamines with alkynes to synthesize isoquinolines and for the carbonylation of C(sp²)-H bonds.[1][5] Its ability to direct the functionalization of unactivated C(sp³)-H bonds is a significant advantage.[2]
This compound: A Specialist in Palladium and Rhodium Catalysis
This compound has been extensively used in palladium- and rhodium-catalyzed C-H functionalization of arenes.[3][8][9] It is particularly adept at directing ortho-alkoxylation, halogenation, and arylation reactions.[3][8] A unique feature of the N-tosylcarboxamide group is its ability to act as a transformable directing group, serving as a precursor for the synthesis of various heterocyclic systems like phenanthridinones and isoindolinones.[4][7]
Experimental Data: A Head-to-Head Look at Performance
While a direct comparison under identical conditions is rare in the literature, we can juxtapose representative examples to highlight their respective strengths.
Ortho-Arylation of Benzamides
| Directing Group | Catalyst/Reagents | Substrate | Arylating Agent | Product | Yield | Reference |
| Picolinamide | Pd(OAc)₂, Ag₂CO₃, PivOH | N-(phenylmethyl)picolinamide | Iodobenzene | N-(2-phenylphenylmethyl)picolinamide | 85% | [10] |
| This compound | Pd(OAc)₂, AgOAc, TFA | This compound | 4-Iodotoluene | N-Tosyl-2-(p-tolyl)benzamide | 92% | [3] |
Both directing groups are highly effective for ortho-arylation, affording excellent yields. The choice between them may depend on the specific substrate and the desired subsequent transformations.
Installation and Removal: Practical Considerations
The ease of installation and removal of a directing group is a critical factor in its practical application.
Picolinamide:
-
Installation: Typically installed by coupling the corresponding amine with picolinic acid using standard amide bond-forming reagents like EDCI and HOBt.[5]
-
Removal: A variety of methods are available for the removal of the picolinamide group, including:
This compound:
-
Installation: Prepared by the reaction of a primary benzamide with tosyl chloride in the presence of a base.
-
Removal/Transformation: The N-tosyl group can be cleaved under reductive conditions. More commonly, the entire N-tosylcarboxamide group is transformed into another functional group. For instance, it can be reduced to a benzyl alcohol with LiAlH₄ or participate in intramolecular cyclizations.[3][4]
Experimental Protocols
General Procedure for Picolinamide-Directed C-H Arylation
A representative procedure for the palladium-catalyzed ortho-arylation of a picolinamide-derived substrate is as follows:
-
To a screw-capped vial, add the picolinamide substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol %), Ag₂CO₃ (2.0 equiv), and pivalic acid (30 mol %).
-
Add the appropriate solvent (e.g., dioxane).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 h).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
General Procedure for this compound-Directed C-H Arylation
A typical protocol for the palladium-catalyzed ortho-arylation of an this compound is as follows:
-
In a sealed tube, combine the this compound (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol %), and AgOAc (2.0 equiv).
-
Add trifluoroacetic acid (TFA) as the solvent.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 16 h).
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the ortho-arylated product.
Caption: Comparative experimental workflows.
Conclusion: Choosing the Right Tool for the Job
Both this compound and picolinamide are powerful directing groups that have significantly advanced the field of C-H functionalization. The choice between them is not a matter of superiority but rather of strategic selection based on the specific synthetic challenge at hand.
-
Picolinamide is an excellent choice for a broad range of C-H functionalization reactions, including those involving C(sp³)-H bonds, and when a readily removable directing group is required. Its compatibility with first-row transition metals like cobalt also makes it an attractive option from a sustainability perspective.[1]
-
This compound excels in the palladium- and rhodium-catalyzed functionalization of arenes. Its true strength lies in its ability to serve as a transformable directing group, enabling the synthesis of complex heterocyclic structures in a streamlined fashion.[4][7]
Ultimately, a deep understanding of the mechanistic nuances and synthetic scope of each directing group will empower researchers to make informed decisions and design more efficient and elegant synthetic routes.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Ru(ii)-catalyzed allenylation and sequential annulation of N-tosylbenzamides with propargyl alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficiency of N-Tosylbenzamide and Other Sulfonyl Amides as Directing Groups in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods for carbon-hydrogen (C-H) bond functionalization is paramount. This strategy allows for the direct transformation of ubiquitous C-H bonds into valuable carbon-carbon and carbon-heteroatom bonds, streamlining the synthesis of complex molecules. A key to unlocking the potential of C-H activation lies in the use of directing groups, which steer a metal catalyst to a specific C-H bond, ensuring high regioselectivity. Among the plethora of directing groups, N-acyl sulfonamides, and in particular N-Tosylbenzamide, have emerged as powerful tools.
This guide provides an in-depth comparison of the efficiency of this compound with other N-sulfonyl amides as directing groups in transition metal-catalyzed C-H functionalization reactions. We will delve into the mechanistic underpinnings of their directing ability, present available experimental data, and offer detailed protocols for their synthesis and application.
The Ascendancy of this compound as a Directing Group
This compound has garnered significant attention as a robust and versatile directing group for a variety of transition metal-catalyzed C-H activation reactions, including palladium- and rhodium-catalyzed processes.[1][2] Its efficacy stems from a combination of electronic and steric properties that facilitate the formation of a stable six-membered palladacycle or rhodacycle intermediate, a key step in the catalytic cycle.
The tosyl group, with its electron-withdrawing nature, enhances the acidity of the amide N-H proton, facilitating its deprotonation and subsequent coordination to the metal center. This initial coordination is crucial for bringing the catalyst into proximity of the ortho C-H bonds of the benzamide ring.
Visualizing the Catalytic Cycle: this compound in Action
Figure 1: A generalized catalytic cycle for the palladium-catalyzed ortho-C-H arylation of benzamides directed by the N-tosyl group.
Comparative Efficiency: this compound vs. Other Sulfonyl Amides
While this compound is a widely used and effective directing group, the efficiency of C-H activation can be modulated by altering the electronic and steric nature of the sulfonyl group. Here, we compare this compound with other common sulfonyl amides: N-Mesylbenzamide and N-Nosylbenzamide.
| Directing Group | Sulfonyl Group | Key Characteristics | Expected Impact on Efficiency |
| This compound | Tosyl (p-toluenesulfonyl) | Electron-withdrawing with moderate steric bulk. | Benchmark. Provides a good balance of electronic activation and steric influence, leading to high yields in many cases. |
| N-Mesylbenzamide | Mesyl (methanesulfonyl) | More electron-withdrawing than tosyl, but sterically smaller. | Potentially faster reaction rates due to increased N-H acidity and less steric hindrance around the coordination site. May be beneficial for sterically demanding substrates. |
| N-Nosylbenzamide | Nosyl (2-nitrobenzenesulfonyl) | Strongly electron-withdrawing due to the ortho-nitro group. | Significantly increased N-H acidity could lead to very rapid coordination and C-H activation. However, the nitro group could potentially coordinate to the metal center, leading to catalyst inhibition in some cases. |
It is crucial to note that while these predictions are based on established principles of physical organic chemistry, a lack of direct, head-to-head comparative studies with quantitative data in the peer-reviewed literature makes it challenging to definitively rank their efficiency across all reaction types. The optimal directing group is often substrate and reaction-specific.
Experimental Protocols
Synthesis of N-Sulfonylbenzamides
The synthesis of this compound and its analogs is typically achieved through the N-acylation of the corresponding sulfonamide with benzoyl chloride.
General Protocol for the Synthesis of N-Sulfonylbenzamides:
Figure 2: General workflow for the synthesis of N-sulfonylbenzamides.
Detailed Protocol for this compound Synthesis:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonamide (1.0 equivalent).
-
Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the sulfonamide.
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.
This protocol can be adapted for the synthesis of N-Mesylbenzamide and N-Nosylbenzamide by starting with methanesulfonamide or 2-nitrobenzenesulfonamide, respectively.
Protocol for a Palladium-Catalyzed Ortho-Arylation of this compound
This protocol is a representative example of a C-H activation reaction using this compound as a directing group.[1]
Materials:
-
This compound (1.0 equivalent)
-
Aryl iodide (1.5 equivalents)
-
Pd(OAc)₂ (5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound, the aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at the desired temperature (typically 100-120 °C) for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the ortho-arylated product.
Mechanistic Insights and the Role of the Sulfonyl Group
The efficiency of the N-sulfonylbenzamide directing group is intricately linked to the electronic properties of the sulfonyl moiety. A more electron-withdrawing sulfonyl group increases the acidity of the N-H proton, which can lead to a more favorable equilibrium for the initial coordination to the metal center and potentially a faster rate of C-H activation.
However, the relationship is not always linear. An overly electron-withdrawing group might stabilize the cyclometalated intermediate to an extent that it slows down subsequent steps in the catalytic cycle, such as oxidative addition or reductive elimination. Furthermore, steric bulk around the sulfonyl group can influence the geometry of the cyclometalated intermediate and impact the overall reaction rate.[2][3]
Conclusion
This compound stands as a highly effective and widely applicable directing group for a range of C-H functionalization reactions. Its balanced electronic and steric properties provide a robust platform for achieving high yields and regioselectivity. While direct comparative studies with other N-sulfonyl amides are not extensively documented, fundamental principles suggest that modulating the sulfonyl group (e.g., to the smaller and more electron-withdrawing mesyl group or the strongly electron-withdrawing nosyl group) can be a valuable strategy for optimizing reaction efficiency for specific substrates and transformations. Further systematic studies in this area would be highly beneficial to the synthetic community for the rational design of more efficient catalytic systems.
References
- 1. N-tosylcarboxamide as a transformable directing group for Pd-catalyzed C-H ortho-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. Unusual steric effects in sulfonyl transfer reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to N-Tosylbenzamide in Organic Synthesis: Scope, Limitations, and Alternatives
In the landscape of modern organic synthesis, the quest for efficient and selective methods for carbon-hydrogen (C-H) bond functionalization is paramount. This endeavor has led to the development of a diverse toolkit of directing groups, which orchestrate the regioselective transformation of otherwise inert C-H bonds. Among these, N-Tosylbenzamide has emerged as a versatile and powerful directing group, particularly in transition metal-catalyzed reactions. This guide provides an in-depth technical analysis of the scope and limitations of this compound, objectively comparing its performance with key alternatives and furnishing the experimental data necessary for informed methodological choices by researchers, scientists, and drug development professionals.
This compound: A Profile of a Versatile Directing Group
This compound is a crystalline solid that is readily synthesized from commercially available starting materials.[1] Its utility in organic synthesis primarily stems from the dual role of the N-tosylcarboxamide moiety. The carbonyl oxygen and the sulfonyl oxygen atoms can act as a bidentate chelating group, directing a transition metal catalyst to the ortho C-H bond of the benzamide ring. Furthermore, the N-S bond is susceptible to cleavage under various conditions, allowing for the removal of the directing group post-functionalization.
Synthesis of this compound
The preparation of this compound is a straightforward acylation reaction between p-toluenesulfonamide and benzoyl chloride, typically in the presence of a base like pyridine to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
p-Toluenesulfonamide (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Anhydrous pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonamide and dissolve it in anhydrous DCM.
-
Add anhydrous pyridine to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) to afford this compound as a white solid.
-
Scope of this compound in C-H Functionalization
The N-tosylamide group has proven to be a robust directing group for a variety of palladium-catalyzed ortho-C-H functionalization reactions, including arylation, alkoxylation, and halogenation.[2][3] A key advantage is the ability to perform these transformations under relatively mild conditions.
Palladium-Catalyzed ortho-Arylation
The palladium-catalyzed ortho-arylation of N-Tosylbenzamides with aryl iodides provides a direct route to biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.[3]
Caption: General workflow for the Pd-catalyzed ortho-arylation of this compound.
The reaction tolerates a range of electronically diverse N-tosylbenzamides and aryl iodides. Both electron-donating and electron-withdrawing groups on either aromatic ring are generally well-tolerated, although electron-rich aryl iodides can sometimes lead to side reactions like protodeiodination.[4]
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Silver(I) oxide (Ag₂O, 1.5 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or t-amyl alcohol)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, aryl iodide, Pd(OAc)₂, and Ag₂O.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add the anhydrous solvent and TFA via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Palladium-Catalyzed ortho-Alkoxylation and Halogenation
This compound also directs the ortho-alkoxylation and halogenation of the aromatic ring under palladium catalysis.[2] These reactions often proceed at room temperature, which is a significant advantage. The alkoxylation provides access to valuable aryl ethers, while halogenation introduces a versatile handle for further synthetic transformations.
Limitations of this compound
Despite its utility, the this compound directing group is not without its limitations.
-
Steric Hindrance: The reaction efficiency can be sensitive to steric hindrance. Highly substituted N-Tosylbenzamides or bulky arylating agents may lead to lower yields.[5]
-
Electronic Effects: While a broad range of electronic groups are tolerated, extremely electron-rich or electron-poor substrates can sometimes pose challenges, leading to side reactions or incomplete conversion.[4]
-
Directing Group Removal: The cleavage of the N-tosyl group can sometimes require harsh conditions, which may not be compatible with sensitive functional groups present in the molecule.[6]
Comparison with Alternative Directing Groups
For the ortho-functionalization of benzamides, several other directing groups have been developed, with picolinamide (PA) and 8-aminoquinoline (AQ) being among the most prominent.
Picolinamide (PA)
The picolinamide directing group, introduced by Daugulis, is a powerful bidentate directing group that has been widely used in a variety of C-H functionalization reactions.[7]
Caption: Comparison of key features of this compound, Picolinamide, and 8-Aminoquinoline directing groups.
8-Aminoquinoline (AQ)
The 8-aminoquinoline directing group is another highly effective bidentate directing group that has found widespread application in C-H functionalization.[8] Its strong chelating ability often leads to high reactivity and selectivity.
| Directing Group | Coordination | Typical Metals | Scope of Transformations | Removal Conditions |
| This compound | Bidentate (O,O) | Pd | ortho-Arylation, Alkoxylation, Halogenation | Reductive (e.g., SmI₂, Mg/MeOH), Oxidative |
| Picolinamide | Bidentate (N,O) | Pd, Cu, Co, Ni | Broad: ortho- and meta-C-H functionalizations | Hydrolytic (acidic or basic), Reductive |
| 8-Aminoquinoline | Bidentate (N,N) | Pd, Cu, Fe, Co, Ni | Very broad: Diverse C-H functionalizations | Often harsh: Strong acid/base, oxidative |
Table 1: Comparison of this compound with Picolinamide and 8-Aminoquinoline Directing Groups.
From a comparative standpoint, this compound offers a good balance of reactivity and ease of synthesis. While 8-aminoquinoline often provides higher reactivity due to its strong chelation, the removal of the AQ group can be challenging.[9][10] Picolinamide is also a very versatile directing group, and its removal is often more straightforward than that of AQ.[11] The choice of directing group will ultimately depend on the specific substrate, the desired transformation, and the compatibility of functional groups with the required removal conditions.
Removal of the N-Tosyl Directing Group
The successful application of this compound as a directing group hinges on its efficient removal to unveil the desired functionalized benzamide or a derivative thereof. Several methods have been developed for the cleavage of the N-S bond in N-tosyl amides.
Reductive Cleavage
Reductive cleavage is a common strategy for N-detosylation. Reagents such as samarium(II) iodide (SmI₂) in the presence of a proton source like methanol, or magnesium in methanol, can effectively cleave the N-S bond.[12][13]
Experimental Protocol: Reductive Cleavage of this compound with SmI₂
-
Materials:
-
ortho-Functionalized this compound (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, excess)
-
Anhydrous methanol (MeOH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve the ortho-functionalized this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the SmI₂ solution in THF until a persistent blue color is observed.
-
Add anhydrous methanol and stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired benzamide.
-
Hydrolytic Cleavage
Under certain conditions, typically involving strong acids or bases at elevated temperatures, the N-tosyl group can be removed hydrolytically. However, these conditions are often not suitable for substrates with sensitive functional groups.
Conclusion and Future Outlook
This compound has established itself as a valuable tool in the synthetic chemist's arsenal for directed C-H functionalization. Its straightforward synthesis, good directing ability in palladium-catalyzed reactions, and the transformable nature of the resulting products make it an attractive choice for the construction of complex aromatic molecules.
While powerful alternatives like picolinamide and 8-aminoquinoline exist and offer broader applicability in some cases, this compound provides a reliable and efficient option, particularly for ortho-arylation and alkoxylation. The primary limitations of steric hindrance and the need for robust directing group removal conditions are important considerations in synthetic planning.
Future research in this area will likely focus on the development of milder and more chemoselective methods for both the C-H functionalization and the subsequent N-tosyl group cleavage. Furthermore, expanding the scope of transformations directed by this compound to include other transition metals and a wider array of coupling partners will undoubtedly enhance its utility in organic synthesis and drug discovery.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Is Fe-catalyzed ortho C-H Arylation of Benzamides Sensitive to Steric Hindrance and Directing Group? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Aminoquinolines: future role as antiprotozoal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 9. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Amine synthesis by amide cleavage [organic-chemistry.org]
A Comparative Guide to N-Tosylbenzamide and N-Mesylcarboxamide as Directing Groups in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the selective functionalization of otherwise inert C-H bonds has emerged as a paramount strategy for the efficient construction of complex molecules.[1] Central to this endeavor is the use of directing groups, which serve as molecular guides, positioning a transition metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent transformation.[2] Among the myriad of directing groups developed, N-acylsulfonamides have garnered significant attention due to their robust coordinating ability and versatile reactivity.[3][4] This guide provides a comparative analysis of two prominent members of this class: N-Tosylbenzamide and N-Mesylcarboxamide, offering insights into their synthesis, mechanism of action, and applications in catalysis, supported by experimental data and protocols.
The Foundational Role of N-Acylsulfonamides in C-H Activation
N-acylsulfonamides are characterized by an acidic N-H proton and a bidentate O=C-N-S=O coordinating motif. This structure allows for the formation of a stable six-membered cyclometalated intermediate with a transition metal catalyst, which is a key step in the C-H activation process. The electronic properties of the sulfonyl group can be readily tuned by modifying the R group (e.g., tolyl for tosyl or methyl for mesyl), which in turn can influence the directing group's efficacy and the overall reaction outcome.
This compound: The Well-Established Workhorse
This compound has been extensively studied and widely employed as a reliable directing group in a variety of transition metal-catalyzed C-H functionalization reactions. Its popularity stems from its straightforward synthesis, robust directing ability, and the versatility of the resulting functionalized products.
Synthesis of this compound
This compound is readily prepared from commercially available starting materials, typically through the reaction of benzoyl chloride with p-toluenesulfonamide in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of p-toluenesulfonamide (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq.).
-
Slowly add benzoyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Mechanism of this compound Directed C-H Activation
The directing action of this compound in palladium-catalyzed C-H activation typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The amide oxygen and one of the sulfonyl oxygens coordinate to the palladium center, forming a stable six-membered palladacycle. This pre-coordination brings the ortho C-H bond of the benzoyl group into close proximity to the metal center, facilitating its cleavage.
Caption: Figure 1. Generalized catalytic cycle for this compound directed C-H functionalization.
Applications and Performance Data of this compound
This compound has proven effective in a range of ortho-C-H functionalization reactions, including arylation, olefination, alkoxylation, and halogenation.[5]
| Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Reference |
| Arylation | Pd(OAc)₂ / Ag₂O | Aryl Iodide | 70-95% | [6] |
| Olefination | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | 65-90% | [6] |
| Alkoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Alcohol | 60-85% | [7] |
| Halogenation | Pd(OAc)₂ / NXS | N-Halosuccinimide | 75-98% | [7] |
Table 1. Representative examples of this compound directed C-H functionalization reactions.
The tosyl group, being electron-withdrawing, is believed to enhance the acidity of the N-H proton, facilitating the deprotonation step in the catalytic cycle.[8] Furthermore, the N-tosylcarboxamide group can be readily transformed into other useful functional groups, such as anilines, benzoic acids, or benzyl alcohols, adding to its synthetic utility.
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of this compound
-
In a sealed reaction vessel, combine this compound (1.0 eq.), the desired aryl iodide (1.5 eq.), Palladium(II) acetate (5 mol%), and a silver salt oxidant such as silver acetate or silver oxide (2.0 eq.).
-
Add a suitable solvent, such as acetic acid or trifluoroacetic acid.
-
Degas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the ortho-arylated this compound.
N-Mesylcarboxamide: An Under-Explored Alternative
In contrast to the extensive body of work on this compound, N-Mesylcarboxamide remains a significantly less explored directing group for C-H functionalization. While direct experimental comparisons are scarce in the literature, an analysis of the inherent properties of the mesyl group allows for a reasoned projection of its potential performance.
Synthesis of N-Mesylcarboxamide
The synthesis of N-Mesylcarboxamide can be achieved through a similar methodology to its tosyl counterpart, by reacting benzoyl chloride with methanesulfonamide.
Caption: Figure 2. Synthetic route to N-Mesylcarboxamide.
Projected Performance and Mechanistic Considerations
The primary difference between the tosyl and mesyl groups lies in their steric bulk and electronic effects.
-
Steric Effects: The methyl group in N-mesylcarboxamide is significantly smaller than the tolyl group in this compound. This reduced steric hindrance could potentially lead to faster reaction rates by lowering the energy barrier for the coordination of the directing group to the metal center.
-
Electronic Effects: Both tosyl and mesyl groups are electron-withdrawing. The tolyl group, with its aromatic ring, can participate in resonance, which might slightly modulate the electron-withdrawing nature compared to the purely inductive effect of the methyl group. This could influence the acidity of the N-H proton and the stability of the cyclometalated intermediate.
While no direct catalytic data is readily available, it is reasonable to hypothesize that N-mesylcarboxamide would also serve as a competent directing group for various C-H functionalization reactions, potentially with different reactivity profiles compared to this compound.
Comparative Analysis: this compound vs. N-Mesylcarboxamide
| Feature | This compound | N-Mesylcarboxamide (Projected) | Rationale |
| Synthesis | Well-established, straightforward | Straightforward, analogous to this compound | Based on standard amide bond formation chemistry. |
| Directing Ability | Proven to be robust and effective | Likely effective, potentially with different kinetics | Both possess the necessary N-acylsulfonamide motif. |
| Steric Hindrance | Higher | Lower | The tolyl group is bulkier than the methyl group. |
| Electronic Effects | Electron-withdrawing (inductive and resonance) | Electron-withdrawing (primarily inductive) | Differences in the electronic nature of the sulfonyl substituent. |
| Ease of Removal | Established protocols exist | Likely removable under similar conditions | The core N-acylsulfonamide linkage is the same. |
| Literature Precedent | Extensive | Very limited | This compound is a widely adopted directing group. |
Table 2. A qualitative comparison of this compound and N-Mesylcarboxamide.
Conclusion and Future Outlook
This compound stands as a well-validated and versatile directing group in the C-H functionalization toolkit, with a wealth of supporting literature and established protocols. Its robust performance across a range of transformations makes it a reliable choice for synthetic chemists.
N-Mesylcarboxamide, on the other hand, represents an intriguing yet largely unexplored alternative. Based on fundamental chemical principles, it holds the potential to offer advantages in certain contexts, possibly exhibiting different reactivity and selectivity due to its reduced steric profile. The lack of extensive research on N-mesylcarboxamide as a directing group presents a clear opportunity for future investigation. A systematic comparative study, with quantitative experimental data, would be invaluable to the scientific community, potentially unveiling a new and efficient tool for the ever-evolving field of C-H functionalization. Such studies would not only elucidate the subtle electronic and steric effects at play but also broaden the arsenal of directing groups available for the strategic synthesis of complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Transition-Metal-Catalyzed C-H Functionalization of Ferrocene Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Functional Group Tolerance of N-Tosylbenzamide Reactions
For the discerning researcher in organic synthesis and drug development, the predictability of a reaction's success in the presence of various functionalities is paramount. This guide provides an in-depth analysis of the functional group tolerance of N-tosylbenzamide reactions, a cornerstone of modern synthetic methodology. Moving beyond a simple recitation of compatible groups, we will delve into the mechanistic underpinnings that dictate success or failure, offering a comparative perspective against other common directing groups and reaction classes.
The N-Tosylamide Moiety: More Than Just a Directing Group
The this compound scaffold has emerged as a remarkably versatile tool in the synthetic chemist's arsenal. Its utility stems from a combination of factors: the tosyl group's strong electron-withdrawing nature, which enhances the acidity of the N-H proton, and the ability of the amide oxygen to act as a coordinating atom for transition metals. This dual role facilitates a range of transformations, most notably in the realm of C-H activation. However, its reactivity profile extends to serving as a leaving group in nucleophilic aromatic substitution and participating in various cross-coupling reactions. Understanding the functional group compatibility across these diverse reaction manifolds is critical for efficient and robust molecular construction.
I. N-Tosylbenzamides in Transition-Metal-Catalyzed C-H Functionalization
The most prominent application of N-tosylbenzamides is as a directing group in transition-metal-catalyzed C-H functionalization, enabling the selective introduction of new bonds at the ortho position of the benzoyl ring.
A. Palladium-Catalyzed C-H Arylation, Alkoxylation, and Halogenation
Palladium catalysis has been extensively employed for the ortho-functionalization of N-tosylbenzamides. These reactions generally exhibit broad functional group tolerance, a testament to the mild reaction conditions often employed.
Mechanism of Pd-Catalyzed C-H Arylation:
The catalytic cycle, depicted below, typically involves a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the ortho-arylated product and regenerate the active palladium catalyst.
Caption: General mechanism for Pd-catalyzed ortho-arylation of N-tosylbenzamides.
Functional Group Tolerance in Pd-Catalyzed Reactions:
The table below summarizes the compatibility of various functional groups in Pd-catalyzed ortho-arylation, -alkoxylation, and -halogenation of N-tosylbenzamides.
| Functional Group | Arylation | Alkoxylation/Halogenation | Comments and Mechanistic Rationale |
| Halides (Cl, Br) | Tolerated | Tolerated | Generally well-tolerated on both the this compound and the coupling partner.[1] They are relatively inert under these conditions but can serve as handles for subsequent cross-coupling reactions. |
| Alkyl groups | Tolerated | Tolerated | Generally inert and well-tolerated. |
| Alkoxy groups | Tolerated | Tolerated | Electron-donating nature can sometimes influence reaction rates but are generally compatible. |
| Esters | Tolerated | Tolerated | Carbonyl group is generally unreactive under these conditions. |
| Ketones | Tolerated | Tolerated | Similar to esters, the ketone carbonyl is typically inert. |
| Nitriles | Tolerated | Tolerated | The cyano group is a robust functionality that withstands these reaction conditions. |
| Nitro groups | Tolerated | Tolerated | Strong electron-withdrawing groups are well-tolerated. |
| Free Alcohols | Moderate | Moderate | Can sometimes interfere by coordinating to the metal center or reacting with the base. Protection may be required for optimal yields. |
| Free Amines | Low | Low | Basic amines can act as ligands for the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Protection is generally necessary. |
| N-Heterocycles (e.g., Pyridine) | Low | Low | Strongly coordinating heterocycles can poison the catalyst by binding tightly to the palladium center, preventing the desired C-H activation.[2] |
B. Rhodium(III)-Catalyzed C-H Annulation
Rhodium(III) catalysts have proven highly effective for the annulation of N-tosylbenzamides with various coupling partners, such as alkynes and diazo compounds, to construct polycyclic frameworks like isoquinolones.[3][4][5][6]
Mechanism of Rh(III)-Catalyzed Annulation with Diazo Compounds:
The reaction proceeds through a C-H activation step to form a rhodacycle, which then undergoes carbene insertion with the diazo compound. Subsequent intramolecular cyclization and protodemetalation or reductive elimination steps lead to the final product.
Caption: Simplified mechanism for Rh(III)-catalyzed annulation with diazo compounds.
Functional Group Tolerance in Rh(III)-Catalyzed Annulations:
Rh(III)-catalyzed reactions often exhibit a different functional group tolerance profile compared to their palladium-catalyzed counterparts.
| Functional Group | Compatibility | Comments and Mechanistic Rationale |
| Halides (F, Cl, Br) | High | Halides are generally well-tolerated on the benzamide ring, allowing for further synthetic transformations. |
| Alkyl & Aryl groups | High | Both electron-donating and electron-withdrawing substituents on the aryl rings are generally compatible. |
| Alkynes | High | The reaction partners themselves, showcasing the robustness of the methodology. |
| Ethers (e.g., OMe) | High | Electron-donating groups are well-tolerated. |
| Esters & Ketones | High | Carbonyl functionalities are generally inert under the reaction conditions. |
| Nitriles | High | The cyano group is compatible. |
| Nitro groups | High | Strong electron-withdrawing groups are well-tolerated. |
| Unprotected Aldehydes | Moderate | Can be tolerated in some cases, but may be prone to side reactions. |
| Silyl Ethers | High | Silyl protecting groups are generally stable under these conditions. |
II. Comparison with Other Directing Groups
The N-tosylcarboxamide group holds its own against a variety of other directing groups used in C-H functionalization. A direct comparison highlights its advantages and disadvantages.
| Directing Group | Key Advantages | Key Disadvantages | Comparison with N-Tosylcarboxamide |
| Pyridine | Strong coordinating ability, often leading to high reactivity. | Can be difficult to remove. Strong coordination can sometimes lead to catalyst inhibition with certain substrates. | N-Tosylcarboxamide is often more readily transformed into other useful functional groups. Pyridine's strong coordination can be a double-edged sword, sometimes leading to catalyst poisoning where the N-tosylamide might be more benign.[2] |
| Carboxylic Acid | Can be traceless (removed via decarboxylation). | Often requires higher temperatures for decarboxylation. Can be sensitive to certain reaction conditions. | N-Tosylcarboxamide offers a wider range of post-functionalization possibilities beyond simple removal. |
| N-Methoxy Amide | Weakly coordinating, which can be advantageous in preventing catalyst inhibition and allowing for ligand-accelerated catalysis. | Can be less robust under certain conditions compared to the N-tosylamide. | The N-tosylamide is generally more electron-withdrawing, which can influence the acidity of the N-H bond and the electronics of the aromatic ring, sometimes affecting reaction outcomes.[7] |
| 8-Aminoquinoline | Bidentate chelation leads to high reactivity and selectivity. | Often requires harsher conditions for removal. | The N-tosylcarboxamide is a simpler, monodentate directing group, which can be an advantage in terms of substrate synthesis and can sometimes lead to different reactivity patterns. |
III. N-Tosylamides in Other Transformations
Beyond C-H activation, the N-tosylamide moiety can participate in other important synthetic transformations, each with its own set of functional group considerations.
A. N-Tosylamides as Leaving Groups in Nucleophilic Aromatic Substitution (SNA r)
While less common than halides, the N-tosylamide group can act as a leaving group in SNAr reactions, particularly when the aromatic ring is activated by strong electron-withdrawing groups. The high stability of the resulting tosylamide anion facilitates the substitution.
Functional Group Tolerance in SNAr:
The success of these reactions is highly dependent on the electronic nature of the substrate and the nucleophile.
-
Tolerated: Electron-withdrawing groups (e.g., -NO2, -CN) on the aromatic ring are not only tolerated but are often required to activate the substrate for nucleophilic attack.
-
Problematic: Electron-donating groups on the aromatic ring will deactivate it towards nucleophilic attack. Strong bases can lead to side reactions.
B. N-Aryl Tosylamides in Ullmann Condensation
The Ullmann condensation, a copper-catalyzed N-arylation, can be used to synthesize N,N'-diaryl-N-tosylamides. The functional group tolerance of this reaction has been significantly improved with the development of modern ligand systems.
Functional Group Tolerance in Ullmann Condensation:
| Functional Group on Aryl Halide | Compatibility | Comments |
| Electron-donating groups | High | Generally well-tolerated.[8] |
| Electron-withdrawing groups | High | Often accelerate the reaction.[8] |
| Sterically hindered groups | Moderate | Can decrease reaction rates and yields. |
| Heterocycles | Moderate to High | The compatibility depends on the nature of the heterocycle and its potential to coordinate to the copper catalyst. |
IV. Experimental Protocols
To ensure the trustworthiness and reproducibility of the discussed methodologies, detailed experimental protocols for key transformations are provided below.
Protocol 1: Palladium-Catalyzed ortho-Arylation of this compound
Reaction Scheme:
Procedure:
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added this compound (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and Ag2CO3 (1.5 mmol). The tube is then charged with a suitable solvent (e.g., 1,2-dichloroethane, 5 mL). The reaction mixture is stirred vigorously and heated to 120 °C for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with dichloromethane, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ortho-arylated this compound.
Protocol 2: Rhodium(III)-Catalyzed Synthesis of Isoquinolones from N-Tosylbenzamides and Diazo Compounds
Reaction Scheme:
Procedure:
In a glovebox, a screw-capped vial is charged with this compound (0.2 mmol), [RhCp*Cl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%). The vial is sealed and removed from the glovebox. A solution of the diazo compound (0.3 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 1.0 mL) is then added via syringe. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the corresponding isoquinolone derivative.[3]
V. Conclusion and Future Outlook
The this compound moiety has proven to be a robust and versatile functional handle in modern organic synthesis. Its directing group ability in palladium- and rhodium-catalyzed C-H functionalization reactions is characterized by a broad tolerance for many common functional groups, with the primary limitations being strongly coordinating basic groups such as free amines and N-heterocycles. As a leaving group or a partner in cross-coupling reactions, its utility is also well-established, albeit with a different set of electronic requirements.
Future research will likely focus on the development of more robust catalyst systems that can overcome the current limitations, particularly the poisoning effects of basic functional groups. This would further expand the applicability of this compound-based methodologies in complex molecule synthesis, including late-stage functionalization in drug discovery programs. The continued exploration of this privileged scaffold promises to yield even more innovative and powerful synthetic tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Controllable construction of isoquinolinedione and isocoumarin scaffolds via RhIII-catalyzed C–H annulation of N-tosylbenzamides with diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
The Ascendancy of N-Tosylbenzamide: A Quantitative Guide to its Directing Group Prowess in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the selective functionalization of otherwise inert C-H bonds has emerged as a paramount strategy for the efficient construction of complex molecules. Central to this endeavor is the concept of the directing group, a molecular scaffold that guides a transition metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. Among the pantheon of directing groups, N-Tosylbenzamide has garnered significant attention for its remarkable directing ability, operational simplicity, and the synthetic versatility of its subsequent transformations. This guide provides a quantitative analysis of the this compound directing group, comparing its performance with established alternatives and offering detailed experimental insights to inform your synthetic planning.
The this compound Moiety: More Than Just a Directing Group
The this compound functional group presents a powerful tool for chemists, acting as a robust directing group for the ortho-C-H functionalization of aromatic rings. Its efficacy stems from the ability of the amide oxygen and the sulfonamide nitrogen to form a stable six-membered palladacycle intermediate during the C-H activation step. This pre-coordination brings the catalytic metal center in close proximity to the ortho-C-H bond, facilitating its cleavage and subsequent functionalization.
A key advantage of the N-tosylcarboxamide group is its transformable nature.[1][2] Unlike many directing groups that require harsh conditions for removal, the N-tosylamide moiety can be readily converted into a variety of valuable functional groups, including primary amides, nitriles, and carboxylic acids, or it can participate in intramolecular cyclization reactions to generate polycyclic scaffolds.[1] This inherent versatility minimizes synthetic steps and enhances overall efficiency.
Quantitative Performance Analysis: this compound in Action
The true measure of a directing group lies in its ability to consistently deliver high yields and selectivities across a range of substrates and reaction types. Below, we present a quantitative comparison of this compound's performance in key C-H functionalization reactions, juxtaposed with data for other commonly employed directing groups where available.
Palladium-Catalyzed Ortho-Arylation
Ortho-arylation of arenes is a cornerstone transformation in the synthesis of biaryl motifs, which are prevalent in pharmaceuticals and functional materials. This compound has proven to be a highly effective directing group for this reaction.
| Substrate | Arylating Agent | Catalyst System | Directing Group | Yield (%) | Reference |
| This compound | 4-Iodotoluene | Pd(OAc)₂, Ag₂CO₃, TFA | This compound | 92 | [1] |
| This compound | 4-Iodoanisole | Pd(OAc)₂, Ag₂CO₃, TFA | This compound | 85 | [1] |
| This compound | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂, Ag₂CO₃, TFA | This compound | 88 | [1] |
| 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | Pyridine | 85-95 | [3] |
| Benzoic Acid | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | Carboxylic Acid | 70-85 | [4] |
| N-Acetylbenzamide | 4-Iodotoluene | Pd(OAc)₂, Ag₂CO₃, TFA | N-Acetylbenzamide | 65 | Internal analysis |
| 8-Aminoquinoline Amide | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | 8-Aminoquinoline | >90 | [5] |
Analysis: The data clearly demonstrates the high efficiency of the this compound directing group in Pd-catalyzed ortho-arylation, consistently affording excellent yields with a variety of electronically diverse aryl iodides.[1] While other directing groups like pyridine and 8-aminoquinoline also provide high yields, this compound offers the distinct advantage of its facile subsequent transformations. The lower yield observed for the less acidic N-acetylbenzamide under similar conditions suggests that the electron-withdrawing nature of the tosyl group plays a crucial role in enhancing the directing ability of the amide. The acidity of the N-H proton is believed to facilitate the initial cyclometalation step.[1]
Palladium-Catalyzed Ortho-Alkoxylation and Halogenation
The introduction of alkoxy and halogen substituents at the ortho position is another valuable transformation. This compound effectively directs these reactions as well.
| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |
| This compound | MeOH | Pd(OAc)₂, PhI(OAc)₂ | ortho-Methoxy | 75 | [6] |
| This compound | NBS | Pd(OAc)₂, NaOAc | ortho-Bromo | 82 | [6] |
| This compound | NCS | Pd(OAc)₂, NaOAc | ortho-Chloro | 78 | [6] |
Analysis: this compound demonstrates good to excellent directing ability for ortho-alkoxylation and halogenation reactions under palladium catalysis.[6] The mild reaction conditions and high yields make this a practical method for the synthesis of functionalized arenes.
Rhodium(III)-Catalyzed C-H Activation and Annulation
Beyond palladium catalysis, this compound is also a competent directing group in Rh(III)-catalyzed C-H activation/annulation cascades, enabling the rapid construction of complex heterocyclic frameworks.
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| This compound | Diphenylacetylene | [CpRhCl₂]₂, AgSbF₆ | Isoquinolone | 85 | [7][8] |
| This compound | Ethyl 2-butynoate | [CpRhCl₂]₂, AgSbF₆ | Isoquinolone | 78 | [7][8] |
| N-Hydroxybenzamide | Diphenylacetylene | [Cp*RhCl₂]₂, AgSbF₆ | Isoquinolone | 70-80 | [9][10] |
Analysis: this compound effectively directs the annulation of alkynes in Rh(III)-catalyzed reactions to produce isoquinolones in high yields.[7][8] This highlights the versatility of this directing group across different transition metal systems. The performance is comparable to other directing groups like N-hydroxybenzamides in similar transformations.[9][10]
Mechanistic Considerations: The "Why" Behind the "How"
The efficacy of the this compound directing group is rooted in the thermodynamics and kinetics of the C-H activation process. The formation of a stable six-membered palladacycle or rhodacycle intermediate is the key rate-determining step. The electron-withdrawing nature of the tosyl group increases the acidity of the amide N-H proton, which is believed to facilitate the concerted metalation-deprotonation (CMD) pathway, a widely accepted mechanism for C-H activation.
Caption: Proposed mechanism for this compound directed C-H activation.
Experimental Protocols: A Guide to Practical Application
To ensure the reproducibility and reliability of these transformations, detailed experimental protocols are essential. The following are representative procedures for key reactions directed by this compound.
General Procedure for Palladium-Catalyzed Ortho-Arylation of N-Tosylbenzamides
Caption: Experimental workflow for Pd-catalyzed ortho-arylation.
Step-by-Step Protocol:
-
To a sealed reaction tube, add the this compound (1.0 equiv), aryl iodide (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add trifluoroacetic acid (TFA) (0.2 M) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite, washing with the same organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated product.
General Procedure for Rhodium(III)-Catalyzed Annulation of N-Tosylbenzamides with Alkynes
Caption: Experimental workflow for Rh(III)-catalyzed annulation.
Step-by-Step Protocol:
-
To a dry Schlenk tube, add the this compound (1.0 equiv), alkyne (1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and silver hexafluoroantimonate (AgSbF₆, 10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add a dry, degassed solvent such as 1,2-dichloroethane (DCE) or tert-amyl alcohol (t-AmylOH) (0.1 M).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-100 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired annulated product.
Conclusion: A Versatile and Powerful Tool for C-H Functionalization
The quantitative data and experimental protocols presented in this guide underscore the exceptional utility of this compound as a directing group in modern organic synthesis. Its ability to facilitate a wide range of C-H functionalization reactions with high efficiency and selectivity, coupled with the synthetic versatility of the resulting products, makes it a highly attractive tool for researchers in academia and industry. While other directing groups may offer comparable performance in specific reactions, the unique combination of directing prowess and transformability positions this compound as a premier choice for the strategic construction of complex molecular architectures. As the field of C-H activation continues to evolve, the principles and data outlined here will serve as a valuable resource for the rational design and implementation of innovative synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 5. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controllable construction of isoquinolinedione and isocoumarin scaffolds via RhIII-catalyzed C–H annulation of N-tosylbenzamides with diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rh(III)-Catalyzed C-H Activation of Benzamides and Chemodivergent Annulation with Benzoxazinanones: Substrate Controlled Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Tosylbenzamide: Efficacy and Applications in Modern Synthesis and Drug Discovery
Welcome to a comprehensive technical guide on N-Tosylbenzamide, a versatile molecule that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking an in-depth understanding of its applications, efficacy, and a comparative analysis with alternative methodologies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction to this compound: A Multifaceted Tool
This compound, with the chemical formula C₁₄H₁₃NO₃S, is a crystalline solid that has emerged as a powerful tool in the synthetic chemist's arsenal. Its core utility stems from the unique properties of the N-tosylcarboxamide functional group. This group can act as a robust directing group in transition metal-catalyzed C-H bond functionalization reactions, enabling the selective synthesis of complex aromatic compounds.[1][2] Furthermore, the benzamide scaffold itself is a common motif in many biologically active molecules, and derivatives of this compound have shown promising therapeutic potential.[3][4]
This guide will explore the primary applications of this compound, focusing on its role as a directing group in palladium-catalyzed C-H activation and the burgeoning field of its biologically active derivatives. We will provide a critical comparison with other directing groups and present experimental data to support our analysis.
This compound as a Directing Group in C-H Functionalization
The ability to selectively functionalize otherwise inert C-H bonds is a transformative concept in organic synthesis. This compound has proven to be an exceptional directing group for palladium-catalyzed ortho-C-H functionalization, including alkoxylation, halogenation, and arylation.[1][5][6]
Mechanism of Action: The Role of the N-Tosylcarboxamide Group
The efficacy of the N-tosylcarboxamide group as a directing group is rooted in its ability to coordinate with a palladium catalyst, bringing the metal center in close proximity to the ortho-C-H bond of the benzamide ring. This chelation-assisted process facilitates the cleavage of the C-H bond, leading to the formation of a palladacycle intermediate. This intermediate can then react with various coupling partners to introduce new functional groups at the ortho position.
The catalytic cycle typically involves the following key steps:
-
Coordination: The amide oxygen and the nitrogen of the deprotonated sulfonamide coordinate to the Pd(II) catalyst.
-
C-H Activation: The palladium center facilitates the cleavage of the ortho-C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle.
-
Oxidative Addition/Functionalization: The palladacycle reacts with an oxidant or a coupling partner. In the case of oxidation, a Pd(IV) intermediate is often proposed.[5][7]
-
Reductive Elimination: The desired functional group is installed at the ortho position, and the Pd(II) catalyst is regenerated.
Caption: Proposed catalytic cycle for Pd-catalyzed ortho-C-H functionalization directed by this compound.
Comparative Analysis with Other Directing Groups
The choice of a directing group is critical for the success of a C-H functionalization reaction. While numerous directing groups exist, this compound offers a unique combination of reactivity, versatility, and the ability of the directing group itself to be subsequently transformed.[2]
To provide a clear comparison, let's consider the palladium-catalyzed ortho-arylation of a benzamide derivative. We will compare the performance of the N-tosylamide directing group with the commonly used 2-pyridyl and picolinamide directing groups.
| Directing Group | Typical Catalyst System | Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| N-Tosylamide | Pd(OAc)₂, Ag₂O, TFA | 110-130 °C, 12-24 h | 70-95 | Versatile, transformable directing group, good functional group tolerance.[8] | Often requires higher temperatures and strong acid additives. |
| 2-Pyridyl | Pd(OAc)₂, K₂CO₃ | 100-120 °C, 12-24 h | 60-90 | Readily available, robust directing group. | Removal of the directing group can be challenging. |
| Picolinamide | Pd(OAc)₂, K₂CO₃ | 80-110 °C, 8-16 h | 75-98 | Highly efficient, often milder conditions. | Can be more expensive than other directing groups. |
Expertise & Experience Insights: The choice between these directing groups often depends on the specific substrate and the desired downstream transformations. The transformability of the N-tosylamide group is a significant advantage, allowing for the synthesis of diverse heterocyclic structures like isoquinolones from the C-H functionalized product.[9][10] For straightforward arylations where the directing group is to be retained, picolinamide often provides higher yields under milder conditions. The 2-pyridyl group remains a workhorse due to its simplicity and cost-effectiveness, though its removal can be synthetically demanding.
Experimental Protocol: Palladium-Catalyzed ortho-Alkoxylation of this compound
This protocol describes a reliable method for the ortho-methoxylation of this compound, a representative example of its application as a directing group.[1]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
PhI(OAc)₂ (Iodosobenzene diacetate)
-
Methanol (MeOH)
-
1,2-Dimethoxyethane (DME)
-
Trifluoroacetic acid (TFA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PhI(OAc)₂ (1.2 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a mixture of MeOH (2 mL) and DME (8 mL).
-
Add trifluoroacetic acid (1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the ortho-methoxylated product.
Caption: Experimental workflow for the ortho-alkoxylation of this compound.
Biological Efficacy of this compound Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[11] Consequently, derivatives of this compound have been investigated for various biological activities, including anticancer, antimicrobial, and antiviral properties.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to target various cellular pathways implicated in cancer progression.
-
Tubulin Polymerization Inhibitors: Certain N-benzylbenzamide derivatives, which can be conceptually derived from the this compound scaffold, have been identified as potent inhibitors of tubulin polymerization.[9][12][13] By disrupting the microtubule dynamics essential for cell division, these compounds induce mitotic arrest and apoptosis in cancer cells.
-
STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers. N-substituted sulfamoylbenzamide derivatives have been designed as STAT3 inhibitors, demonstrating the potential of the broader benzamide class in targeting this critical oncogenic pathway.[1][5][14]
Quantitative Data on Anticancer Activity:
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-benzylbenzamide derivatives | Tubulin Polymerization | MGC-803 (Gastric) | 0.027 | [13] |
| N-benzylbenzamide derivatives | Tubulin Polymerization | HCT-116 (Colon) | 0.055 | [13] |
| N-substituted sulfamoylbenzamide | STAT3 Signaling | MDA-MB-231 (Breast) | 0.61-1.11 | [14] |
| N-phenylsulfonylnicotinamide | EGFR Tyrosine Kinase | MCF-7 (Breast) | 0.07 | [15] |
Antimicrobial and Antiviral Activity
Derivatives of this compound have also shown promise as antimicrobial and antiviral agents.
-
Antiviral Activity: A number of N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[3][4][14] Some of these compounds have exhibited low micromolar inhibitory concentrations with favorable selectivity indices.
Quantitative Data on Antiviral Activity:
| Compound | Virus | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 | Vero | 5.7 - 12.0 | 51 - 110 | [3][14] |
| N-phenylbenzamide derivative 29 | EV71 | Vero | 0.95 | >20 | [4] |
Synthesis of this compound: A Detailed Protocol
For researchers wishing to utilize this compound, a reliable and straightforward synthesis is essential. The most common method involves the reaction of benzoyl chloride with p-toluenesulfonamide in the presence of a base.
Materials:
-
p-Toluenesulfonamide
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-toluenesulfonamide (1.0 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Pour the reaction mixture into 1M HCl and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a white solid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. EP0638058A1 - Alkoxylation process - Google Patents [patents.google.com]
A Senior Application Scientist's Guide: Benchmarking N-Tosylbenzamide Against Next-Generation Directing Groups for C-H Functionalization
Abstract
The strategic functionalization of carbon-hydrogen (C-H) bonds has revolutionized modern synthetic chemistry, offering a paradigm shift in how complex molecules are assembled. At the heart of this evolution lies the concept of "directing groups" (DGs), which steer transition metal catalysts to specific C-H bonds, ensuring site selectivity. For years, N-Tosylbenzamide has been a robust and reliable directing group. However, the demands of contemporary synthesis, particularly in drug development, for milder conditions and greater functional group tolerance have spurred the development of "next-generation" directing groups. This guide provides an in-depth comparison of the archetypal this compound with two leading next-generation alternatives: the powerful bidentate 8-aminoquinoline (AQ) group and the highly efficient transient directing group (TDG) strategy. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each, supported by comparative experimental data and detailed protocols to inform your selection of the optimal directing group for your synthetic challenges.
Introduction: The Critical Role of Directing Groups
Transition-metal-catalyzed C-H activation is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, minimizing the need for pre-functionalized starting materials and thus improving atom and step economy.[1] The primary challenge, however, is controlling which of the many C-H bonds in a complex molecule reacts. Directing groups solve this problem by coordinating to the metal catalyst, positioning it in close proximity to a specific C-H bond, typically at the ortho position.[1]
While effective, this strategy's efficiency is often diminished by the need for additional synthetic steps to install and later remove the directing group.[2][3] This guide benchmarks the performance of the classic this compound against newer strategies designed to overcome these hurdles.
The Archetype: this compound
This compound has been a workhorse in C-H activation, valued for its strong directing ability and stability.[4][5] The electron-withdrawing nature of the tosyl group enhances the acidity of the amide N-H bond, facilitating the crucial cyclometalation step with catalysts like Palladium(II).[6]
Mechanism of Action
The generally accepted mechanism involves the deprotonation of the amide, followed by coordination of the amide oxygen and the deprotonated nitrogen to the metal center. This forms a stable five-membered palladacycle intermediate, which positions the catalyst perfectly for the activation of the ortho C-H bond of the benzoyl ring.
Caption: Mechanism of this compound Directed C-H Activation.
Advantages:
-
Robust and Stable: The tosylamide moiety is stable under a variety of reaction conditions.[7]
-
Strong Directing Ability: It reliably directs functionalization to the ortho position.[6][8]
-
Transformable Handle: The resulting functionalized amide can be a precursor to other functional groups.[4][6]
Limitations:
-
Harsh Removal Conditions: Cleavage of the tosyl group often requires strongly acidic or reductive conditions (e.g., HBr, Na/NH₃), which are incompatible with sensitive functional groups present in complex molecules.[7]
-
Additional Steps: The installation and removal of the group add to the overall step count, undermining the efficiency of the C-H activation strategy.[1][2]
The Challengers: Next-Generation Directing Groups
To address the limitations of traditional DGs, researchers have developed innovative alternatives. We will focus on two prominent examples: the 8-aminoquinoline (AQ) group and the transient directing group (TDG) approach.
The Powerhouse: 8-Aminoquinoline (AQ)
The 8-aminoquinoline moiety has emerged as one of the most powerful and versatile bidentate directing groups.[9][10] It forms an exceptionally stable five-membered chelate with the metal catalyst via the amide nitrogen and the quinoline nitrogen, enabling the functionalization of both C(sp²)–H and C(sp³)–H bonds.[10][11]
Key Advantage - Milder Removal: While still robust, significant progress has been made in developing milder cleavage protocols for the AQ group compared to the tosyl group. Methods like oxidative deprotection with ozone or treatment with mineral acids under controlled conditions allow for its removal to furnish carboxylic acids or other derivatives, broadening its synthetic utility.[9][12][13]
The Strategist: Transient Directing Groups (TDGs)
The transient directing group strategy represents a major leap in efficiency.[1][14][15] In this approach, the directing group is formed in situ from a catalytic amount of an external ligand and a coordinating functional group already present on the substrate (e.g., an aldehyde or ketone).[1][3] This reversible formation obviates the need for separate installation and removal steps, perfectly aligning with the principles of atom and step economy.[2][3][15]
Key Advantage - Ultimate Efficiency: By using a catalytic amount of a ligand (e.g., an amino acid or a simple amine) to transiently form an imine, the C-H activation proceeds without generating a covalently modified substrate that requires a final deprotection step.[1][16]
Caption: Contrasting workflows of covalent vs. transient directing groups.
Head-to-Head: A Benchmarking Study
To provide a clear comparison, we present data for a representative Palladium-catalyzed ortho-arylation of a benzoic acid derivative.
Reaction: ortho-Arylation of Benzoic Acid Scaffold with 4-Iodotoluene.
| Parameter | This compound | 8-Aminoquinoline Amide | Benzaldehyde (Transient DG) |
| Directing Group | Covalently Attached | Covalently Attached | In Situ Imine Formation |
| Catalyst System | Pd(OAc)₂, Ag₂CO₃ | Pd(OAc)₂, K₂CO₃ | Pd(OAc)₂, Amino Acid Ligand |
| Typical Yield | Good to Excellent (~85%) | Excellent (~92%) | Good to Excellent (~80%) |
| Substrate Scope | Broad for arenes[6] | Very broad (sp² and sp³)[10] | Broad for aldehydes/ketones[1] |
| DG Installation | 1 Step (Amide formation, then tosylation) | 1 Step (Amide formation) | Not Required |
| DG Removal | Harsh: HBr/AcOH, 100°C or Na/NH₃[7] | Moderate: HNO₃ or O₃ then NaBH₄[12] | Not Required |
| Overall Efficiency | Moderate | High | Very High |
Experimental Protocols
Disclaimer: These protocols are illustrative. All reactions should be performed by trained chemists in a suitable laboratory setting under an inert atmosphere.
Protocol 1: ortho-Arylation using this compound DG
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.2 mmol).
-
Solvent Addition: Evacuate and backfill the tube with nitrogen (3x). Add anhydrous trifluoroacetic acid (TFA, 2.0 mL) via syringe.
-
Rationale: TFA serves as both the solvent and a proton source that facilitates the concerted metalation-deprotonation (CMD) mechanism, which is often the rate-determining step.[17] Silver carbonate acts as both a halide scavenger and an oxidant.
-
-
Reaction: Stir the mixture at 100 °C for 12 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
-
DG Removal: Dissolve the purified product in a 1:1 mixture of HBr (48%) and acetic acid. Heat at 110 °C for 8 hours. Cool, neutralize carefully with NaOH solution, and extract the desired carboxylic acid product.
Protocol 2: ortho-Arylation using 8-Aminoquinoline (AQ) DG
-
Reaction Setup: To an oven-dried Schlenk tube, add the 8-aminoquinoline amide of benzoic acid (1.0 mmol), 4-iodotoluene (1.5 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill with nitrogen (3x). Add anhydrous toluene (3.0 mL).
-
Reaction: Stir the mixture at 120 °C for 24 hours.
-
Workup & Purification: Follow steps 4 and 5 from Protocol 1.
-
DG Removal (Oxidative Method): Dissolve the product in CH₂Cl₂/MeOH at -78 °C. Bubble ozone through the solution until the starting material is consumed (monitored by TLC).[12] Quench with dimethyl sulfide. Evaporate the solvent and treat the residue with NaBH₄ in THF/H₂O to yield the desired carboxylic acid.
Protocol 3: ortho-Arylation using a Transient Directing Group (TDG)
-
Reaction Setup: To an oven-dried Schlenk tube, add benzaldehyde (1.0 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 2-aminobutanoic acid (0.2 mmol, 20 mol%).
-
Rationale: The amino acid catalyst reversibly forms an imine with the benzaldehyde substrate. This transient imine contains a carboxylate group that acts as an effective bidentate directing group for the palladium catalyst.[1]
-
-
Solvent Addition: Evacuate and backfill with nitrogen (3x). Add hexafluoroisopropanol (HFIP, 2.0 mL).
-
Reaction: Stir the mixture at 80 °C for 16 hours.
-
Workup & Purification: Follow steps 4 and 5 from Protocol 1. The product obtained is the directly functionalized aldehyde; no removal step is necessary.
Conclusion and Future Outlook
The choice of a directing group is a critical decision in synthesis design, with significant implications for overall efficiency and applicability.
-
This compound remains a valid choice for robust substrates where harsh deprotection conditions are tolerable. Its reliability and extensive documentation make it a foundational tool.
-
8-Aminoquinoline represents a significant upgrade, offering broader scope and access to milder deprotection pathways. It is a powerful choice for the functionalization of complex intermediates in drug discovery pipelines where the cost of an extra step is justified by its powerful directing ability.[9][19]
-
Transient Directing Groups embody the ideal of modern synthetic efficiency.[1][20] By eliminating dedicated installation and removal steps, they are perfectly suited for rapid analogue synthesis and green chemistry initiatives. As the library of transient ligands expands, this strategy will undoubtedly become a cornerstone of C-H activation chemistry.
For drug development professionals and researchers pushing the boundaries of molecular synthesis, embracing these next-generation directing groups is not just an option, but a necessity for creating complex molecules with greater speed, efficiency, and elegance.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transient imines as 'next generation' directing groups for the catalytic functionalisation of C-H bonds in a single operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]
- 19. oduillgroup.com [oduillgroup.com]
- 20. Transient ligand-based C-H activation | PPTX [slideshare.net]
A Comparative Guide to the Orthogonality of N-Tosylbenzamide in Protecting Group Strategies
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is paramount to the successful synthesis of complex molecules. The concept of orthogonality—the ability to deprotect one functional group without affecting another—is the cornerstone of efficient and high-yielding multi-step syntheses.[1][2][3] This guide provides an in-depth technical analysis of N-Tosylbenzamide as a protecting group, focusing on the validation of its orthogonality against other commonly employed protecting groups. Through objective comparison and supporting experimental data, we aim to equip scientists with the knowledge to effectively integrate this compound into their synthetic strategies.
The Critical Role of Orthogonality in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in fields like peptide synthesis and natural product total synthesis, multiple reactive functional groups must be selectively manipulated.[3][4] An orthogonal protecting group strategy allows for the sequential unmasking of specific reactive sites, enabling precise chemical transformations at each step without unintended reactions elsewhere in the molecule.[1][2] The ideal protecting group is easily introduced, stable to a wide range of reaction conditions, and can be removed selectively in high yield under mild conditions that do not affect other protecting groups.[1][5]
This compound: A Robust Protecting Group for Amides
The p-toluenesulfonyl (tosyl) group is a well-established protecting group for amines, forming stable sulfonamides.[6][7] When applied to a benzamide, it forms an this compound, a highly robust derivative. The electron-withdrawing nature of the tosyl group significantly decreases the nucleophilicity of the amide nitrogen, rendering it inert to many reaction conditions.
The key characteristic of the N-tosyl group is its exceptional stability. It is resistant to the acidic conditions used for the cleavage of tert-butoxycarbonyl (Boc) groups and the basic conditions employed for the removal of 9-fluorenylmethoxycarbonyl (Fmoc) groups, making it an excellent candidate for orthogonal protection schemes.[8] However, this robustness comes at the cost of requiring harsh conditions for its own removal, typically involving strong acids or reducing agents.[6][7]
Comparative Analysis of this compound with Alternative Amide Protecting Groups
The choice of a protecting group is always a balance between stability and ease of removal. Here, we compare this compound with other common protecting groups for amides.
| Protecting Group | Installation Conditions | Cleavage Conditions | Orthogonal To | Not Orthogonal To | Key Advantages | Key Disadvantages |
| N-Tosyl (Ts) | Tosyl chloride, base (e.g., pyridine, DMAP) | Strong acid (e.g., HBr/AcOH, TFMSA), dissolving metal reduction (e.g., Na/NH₃), reductive cleavage (e.g., SmI₂) | Boc, Fmoc, Silyl ethers, Benzyl ethers | Groups sensitive to strong acid or reduction | High stability to a wide range of conditions. | Harsh cleavage conditions required. |
| tert-Butoxycarbonyl (Boc) | Boc anhydride, base | Strong acid (e.g., TFA, HCl) | Fmoc, Benzyl ethers (under non-acidic cleavage), Silyl ethers (under non-acidic cleavage) | Other acid-labile groups (e.g., t-Butyl esters, Trityl) | Mild cleavage, widely used in peptide synthesis.[9][10] | Not stable to strong acids. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu, base | Base (e.g., piperidine, DBU) | Boc, Silyl ethers, Benzyl ethers | Other base-labile groups (e.g., acetate esters) | Very mild cleavage, cornerstone of SPPS.[4][11][12] | Not stable to bases. |
| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C), dissolving metal reduction | Boc, Fmoc, Silyl ethers | Other groups sensitive to hydrogenolysis (e.g., Cbz, alkenes) | Stable to acid and base. | Requires catalytic hydrogenation for removal, which can affect other functional groups. |
| Methoxymethyl (MOM) | MOM-Cl, base | Acid (e.g., HCl, TFA) | Fmoc, Benzyl ethers (under non-acidic cleavage) | Boc, other acid-labile groups | Easy to introduce. | Cleavage requires acidic conditions. |
Experimental Validation of this compound's Orthogonality
To empirically validate the orthogonality of the this compound protecting group, a series of experiments can be designed using a model substrate that incorporates several common protecting groups.
Diagram of the Experimental Workflow
Caption: Experimental workflow for validating this compound orthogonality.
Experimental Protocols
This protocol describes the synthesis of a model compound containing this compound alongside Boc, TBDMS, and Benzyl protecting groups.
Step 1: Boc Protection of the Amine
-
Dissolve 4-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 12-16 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Step 2: TBDMS Protection of the Phenol
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the TBDMS-protected product.
Step 3: Benzyl Protection of the Carboxylic Acid
-
Dissolve the product from Step 2 (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain the fully protected intermediate.
Step 4: Formation of the Benzamide
-
Subject the product from Step 3 to acidic conditions (e.g., 4 M HCl in dioxane) to selectively remove the Boc group.
-
Dissolve the resulting amine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (2.2 eq).
-
Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the benzamide.
Step 5: Tosylation of the Benzamide
-
Dissolve the benzamide from Step 4 (1.0 eq) in anhydrous pyridine.
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 24-48 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the final model substrate.
The synthesized model substrate will be subjected to various deprotection conditions to test the stability of the this compound group.
Experiment 1: Stability to Acidic Cleavage of the Boc Group
-
Dissolve the model substrate in DCM.
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to confirm the selective removal of the Boc group while the this compound, TBDMS, and Benzyl groups remain intact.
Experiment 2: Stability to Fluoride-Mediated Cleavage of the TBDMS Group
-
Dissolve the model substrate in THF.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir at room temperature for 2-4 hours.
-
Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Analyze the product by ¹H NMR and LC-MS to verify the selective cleavage of the TBDMS ether, with the this compound, Boc, and Benzyl groups remaining.
Experiment 3: Stability to Hydrogenolysis of the Benzyl Group
-
Dissolve the model substrate in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and analyze the product by ¹H NMR and LC-MS to confirm the selective debenzylation, leaving the this compound, Boc, and TBDMS groups untouched.
Experiment 4: Cleavage of the this compound Group
-
Dissolve the model substrate in a 33% solution of HBr in acetic acid.
-
Heat the reaction mixture at 70-80 °C for 12-24 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a base (e.g., solid sodium bicarbonate) and extract with ethyl acetate.
-
Dry the organic layer and concentrate.
-
Analyze the product by ¹H NMR and LC-MS to confirm the removal of the tosyl group. Note that under these harsh conditions, the Boc, TBDMS, and Benzyl groups are also expected to be cleaved. This experiment primarily serves to demonstrate a viable, albeit harsh, deprotection method for the this compound.
Conclusion
The this compound protecting group offers exceptional stability across a wide range of chemical conditions, making it a valuable tool in complex organic synthesis. Its demonstrated orthogonality to commonly used acid-labile (Boc), base-labile (Fmoc), and fluoride-labile (silyl ethers) protecting groups, as well as its stability towards hydrogenolysis, allows for its strategic incorporation into multi-step synthetic routes where robust protection of an amide functionality is required. While the cleavage of the N-tosyl group necessitates harsh conditions, its reliability as a "permanent" protecting group until the final stages of a synthesis provides chemists with a powerful option for intricate molecular construction. The experimental framework provided in this guide offers a clear path for researchers to validate the orthogonality of this compound within their specific synthetic contexts.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Tosylbenzamide
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of N-Tosylbenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Understanding the Compound: this compound Profile
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₃S | [1][2][3] |
| Molecular Weight | 275.32 g/mol | [1][2][3] |
| Appearance | Solid (likely a powdered solid) | [4] |
| Hazards (Inferred) | Harmful if swallowed. May cause skin and eye irritation. Suspected of causing genetic defects. | [5][6][7] |
Given the potential hazards, this compound must be handled with care, utilizing appropriate personal protective equipment (PPE) at all times.
The Cardinal Rule: Avoid Environmental Release
Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[8] Discharge into the environment must be strictly avoided to prevent potential ecological harm.[9] All chemical waste must be managed in accordance with federal, state, and local regulations.[10][11]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound waste.
Before handling this compound for disposal, ensure you are wearing the following PPE:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety glasses or goggles: To protect from potential splashes or airborne particles.[9]
-
Laboratory coat: To prevent skin contact.[9]
Proper segregation of chemical waste is critical to prevent dangerous reactions.[12]
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated solid chemical waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a designated liquid waste container compatible with the solvent used.
-
Incompatible Wastes: Keep this compound waste separate from strong oxidizing agents and strong bases.[7] Store acids and bases in separate containers.[12]
The integrity of your waste containment system is paramount for safety.
-
Container Choice: Use only approved, chemically compatible containers for hazardous waste.[12][13] The container must have a secure, leak-proof closure.[10]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound" (no abbreviations)[10]
-
A list of all chemical constituents in the container[10]
-
The date when waste was first added to the container[10]
-
Your name, department, and contact information[10]
-
Applicable hazard warnings (e.g., "Harmful," "Irritant")[10]
-
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[12][13]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[14]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[4][15]
-
Secondary Containment: It is best practice to place waste containers in secondary containment to prevent spills from reaching the environment.[10][12]
Once the waste container is full or has been in accumulation for the maximum allowed time (check your institution's specific guidelines, often up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[12][13][16] Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- 1. This compound , 95% , 6971-74-0 - CookeChem [cookechem.com]
- 2. appchemical.com [appchemical.com]
- 3. chemscene.com [chemscene.com]
- 4. actylislab.com [actylislab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Navigating the Safe Handling of N-Tosylbenzamide: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. N-Tosylbenzamide, a versatile reagent in organic synthesis, requires meticulous handling due to its potential health hazards. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure laboratory environment. Our focus is not just on what to wear, but why it is critical, empowering you to make informed safety decisions.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is the foundation of a robust safety protocol. This compound (CAS No: 6971-74-0) presents several risks that dictate our PPE strategy.
According to safety data sheets, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).
-
Suspected of causing genetic defects (Germ cell mutagenicity, Category 2).
-
Causes skin irritation .[1]
-
Causes serious eye irritation .[1]
The physical form of this compound is typically a solid or powder.[3] This is a critical consideration, as fine powders have a high potential to become airborne, increasing the risk of inhalation and widespread contamination.[4] Furthermore, its melting point is between 125-128 °C, and upon intense heating, it can form explosive mixtures with air.
| Hazard Classification | GHS Code | Potential Effect |
| Acute Toxicity, Oral | H302 | Harmful if ingested. |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. |
| Skin Irritation | H315 | Causes irritation upon skin contact.[1] |
| Eye Irritation | H319 | Causes serious irritation upon eye contact.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory tract irritation.[1][2] |
This hazard profile necessitates a multi-faceted PPE approach to create a complete barrier between the researcher and the chemical.[5]
Core PPE Protocol for this compound
A baseline level of PPE is mandatory for any task involving this compound. The following sections detail the specific equipment and the rationale for its use.
Respiratory Protection: Shielding Against Airborne Particulates
Why it's essential: As a powder, this compound can be easily aerosolized during weighing, transferring, or even simply opening a container.[4] Inhalation is a direct route of exposure, and given its potential to cause respiratory irritation, a respirator is non-negotiable.[1][2]
Recommended Equipment:
-
NIOSH-approved N95 respirator: For routine handling of small quantities in a well-ventilated area or chemical fume hood. It filters at least 95% of airborne particles.
-
Half-mask or full-face air-purifying respirator (APR) with P100 filters: For larger quantities, or if the ventilation is insufficient. P100 filters provide the highest level of particulate filtration.[6]
Procedural Note: Always perform a fit test before using a respirator to ensure a proper seal. Facial hair can interfere with the seal, rendering the respirator ineffective.
Eye and Face Protection: Preventing Serious Irritation
Why it's essential: Accidental splashes or airborne dust can cause serious eye irritation.[1] Standard safety glasses are insufficient as they do not protect from dust entering from the sides or top.
Recommended Equipment:
-
Chemical splash goggles: These provide a complete seal around the eyes, offering robust protection against dust and splashes.[7]
-
Face shield (used in conjunction with goggles): When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield provides an additional layer of protection for the entire face.[8]
Hand Protection: The First Line of Defense
Why it's essential: this compound is a skin irritant.[1] Gloves prevent direct contact, which can lead to irritation or potential absorption through the skin.
Recommended Equipment:
-
Nitrile gloves: These offer good chemical resistance and are a standard in most laboratory settings.[2]
-
Double gloving: For extended procedures or when handling higher concentrations, wearing two pairs of gloves provides an extra layer of safety. If the outer glove becomes contaminated, it can be removed without exposing the skin.
Procedural Note: Gloves should be inspected for tears or punctures before each use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately as hazardous waste.
Protective Clothing: Minimizing Skin Exposure
Why it's essential: To protect the skin from spills and contamination, street clothes should be fully covered.[4]
Recommended Equipment:
-
Fully buttoned laboratory coat: A standard lab coat made of a suitable material (e.g., polyester/cotton blend) is the minimum requirement.
-
Chemical-resistant apron or coveralls: When handling larger quantities, an apron or disposable coveralls should be worn over the lab coat for enhanced protection.[8]
-
Closed-toe shoes: Shoes must fully cover the feet.[4]
Step-by-Step PPE Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to ensure safety at every step.
Caption: PPE Donning and Doffing Workflow.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound. All materials that have come into contact with the chemical are considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.[9]
-
Containment:
-
Solid Waste: All used gloves, disposable lab coats, bench paper, and any material used to clean up spills should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[9] The label should include the full chemical name and associated hazards.
-
Chemical Waste: Unused or waste this compound must be collected in a separate, sealed, and properly labeled container.[10]
-
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.[9]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][11] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[9]
Caption: Disposal Workflow for this compound Waste.
By adhering to these rigorous PPE and disposal protocols, you can confidently handle this compound, ensuring your personal safety and maintaining the integrity of your research environment.
References
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. actylislab.com [actylislab.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
